molecular formula C6H5Br2NO B1358039 3,5-Dibromo-1-methylpyridin-4(1H)-one CAS No. 2683-35-4

3,5-Dibromo-1-methylpyridin-4(1H)-one

Cat. No.: B1358039
CAS No.: 2683-35-4
M. Wt: 266.92 g/mol
InChI Key: LYSNTLIRWAIQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-methylpyridin-4(1H)-one is a halogenated pyridone compound that serves as a versatile and valuable synthetic intermediate in advanced medicinal chemistry and drug discovery research. Its structure, featuring bromine atoms at the 3- and 5-positions, makes it an excellent substrate for selective metal-catalyzed cross-coupling reactions, enabling the efficient synthesis of more complex, disubstituted target molecules. This compound is prominently utilized as a key building block in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer treatment . Furthermore, the 3,5-disubstituted pyridine chemotype has been identified as a privileged scaffold in antimicrobial research. Recent studies have designed and synthesized libraries of 3,5-disubstituted pyridine derivatives, identifying potent leads with exceptional activity against Mycobacterium tuberculosis H37Rv and drug-resistant clinical isolates . These inhibitors often function by targeting essential bacterial enzymes, such as DprE1, which is a validated drug target for tuberculosis treatment, thereby disrupting cell wall biosynthesis and causing bacterial death . The reactivity of this compound also lends itself to the preparation of bioactive molecules targeting inflammatory diseases and neurological disorders, as well as applications in agrochemical research for designing novel pesticides with improved efficacy and selectivity . This product is intended for research purposes only and is not intended for diagnostic or human use.

Properties

IUPAC Name

3,5-dibromo-1-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-9-2-4(7)6(10)5(8)3-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSNTLIRWAIQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617779
Record name 3,5-Dibromo-1-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2683-35-4
Record name 3,5-Dibromo-1-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3,5-Dibromo-1-methylpyridin-4(1H)-one (CAS 2683-35-4): A Versatile Scaffold for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical overview of 3,5-Dibromo-1-methylpyridin-4(1H)-one, a halogenated heterocyclic compound with significant utility in medicinal chemistry and agrochemical research. We will explore its fundamental physicochemical properties, outline a logical synthetic pathway, detail its spectroscopic signature for proper identification, and discuss its primary applications as a versatile chemical intermediate. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important building block.

Compound Identification and Physicochemical Properties

This compound is a synthetically valuable pyridone derivative. The presence of two bromine atoms at the 3 and 5 positions provides two reactive sites for selective functionalization, making it a sought-after scaffold in combinatorial chemistry and targeted synthesis.[1] Its core properties are summarized below.

PropertyValueSource(s)
CAS Number 2683-35-4[2][3][4]
Molecular Formula C₆H₅Br₂NO[1][2][3]
Molar Mass 266.92 g/mol [1][2]
Appearance White to Off-White Solid[1]
Melting Point 193-194 °C[2]
Boiling Point 253.7±40.0 °C (Predicted)[2]
Density 2.130±0.06 g/cm³ (Predicted)[2]
SMILES CN1C=C(C(=O)C(=C1)Br)Br[5]
InChIKey LYSNTLIRWAIQGH-UHFFFAOYSA-N[5]

Spectroscopic Profile for Structural Confirmation

Verifying the identity and purity of this compound is critical. The following expected spectroscopic data serve as a benchmark for characterization.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and highly diagnostic. The N-methyl group (N-CH₃) should produce a singlet, typically in the 3.5-4.0 ppm range. The two vinyl protons on the pyridone ring are chemically equivalent and should appear as a single sharp singlet further downfield, likely in the 7.5-8.5 ppm region, due to the deshielding effects of the bromine atoms and the carbonyl group.

  • ¹³C NMR (Carbon NMR): The spectrum should display four distinct signals: one for the N-methyl carbon, and three for the pyridone ring carbons (the carbonyl carbon, the two equivalent bromine-substituted carbons, and the two equivalent vinyl carbons). The carbonyl carbon (C=O) will be the most downfield signal, typically >160 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum is key for confirming the presence of the carbonyl group. A strong, sharp absorption band is expected in the range of 1640-1680 cm⁻¹, which is characteristic of a pyridone C=O stretch.[6]

  • MS (Mass Spectrometry): Electron Impact Mass Spectrometry (EI-MS) should show a prominent molecular ion (M⁺) peak at m/z ≈ 267. A characteristic isotopic pattern for two bromine atoms (a triplet with relative intensities of approximately 1:2:1 for M, M+2, and M+4) would provide definitive evidence of the dibrominated structure.

Proposed Synthesis and Purification Workflow

While multiple synthetic routes may exist, a common and logical approach involves the bromination of a pyridone precursor followed by N-alkylation. This strategy ensures regioselectivity and generally proceeds with good yields.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Illustrative)

Step 1: Synthesis of 3,5-Dibromo-4-hydroxypyridine

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4-hydroxypyridine in a suitable solvent like acetic acid.

  • Reagent Addition: Slowly add a solution of bromine (2.2 equivalents) in acetic acid to the flask at room temperature. The use of N-Bromosuccinimide (NBS) is an alternative that can offer milder reaction conditions.

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. The rationale for heating is to overcome the activation energy for the electrophilic aromatic substitution on the electron-rich pyridone ring.

  • Workup: After cooling, quench the reaction by pouring the mixture into an ice-cold solution of sodium bisulfite to neutralize excess bromine. Adjust the pH to neutral with a base (e.g., NaOH solution), causing the product to precipitate.

  • Purification: Filter the crude solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol or a similar solvent can be performed for further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Suspend the dried 3,5-Dibromo-4-hydroxypyridine in a polar aprotic solvent such as DMF or acetonitrile. Add a base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to deprotonate the hydroxyl group, forming the more nucleophilic pyridoxide.

  • Reagent Addition: Add dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) dropwise to the suspension. Caution: These are potent alkylating agents and must be handled with extreme care in a fume hood.

  • Reaction: Stir the reaction at room temperature for 6-12 hours. The progress should be monitored until the starting material is consumed.

  • Workup: Pour the reaction mixture into water. The product will typically precipitate out of the aqueous solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry. If necessary, purify the final product via column chromatography on silica gel or by recrystallization to achieve high purity (>97%).

Core Applications in Medicinal and Agrochemical Chemistry

The true value of this compound lies in its role as a versatile intermediate.[1] The two bromine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse molecular fragments.

Key Applications Include:

  • Kinase Inhibitor Synthesis: It is a key building block in the development of kinase inhibitors for cancer therapy.[1] The pyridone core can act as a hinge-binding motif, while the C3 and C5 positions can be elaborated with aryl, heteroaryl, or alkyl groups through Suzuki, Stille, or Sonogashira couplings to explore the kinase active site.

  • Bioactive Molecule Development: The scaffold is used to prepare compounds targeting inflammatory diseases and neurological disorders.[1]

  • Agrochemical Research: It serves as a precursor for novel pesticides, where the attached functionalities can be tuned to enhance efficacy and selectivity.[1]

Caption: Role as a central scaffold in cross-coupling reactions.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on available safety data.

GHS Hazard Classification:

Hazard ClassStatementSource(s)
Acute Toxicity, Oral H302: Harmful if swallowed[7]
Skin Corrosion/Irritation H315: Causes skin irritation[7]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[7]
STOT, Single Exposure H335: May cause respiratory irritation[7]

Handling and Storage Recommendations:

  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[8][9]

  • Handling Practices: Avoid breathing dust, mist, or vapors.[8] Wash skin thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8]

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere at room temperature or refrigerated (2-8°C) for long-term stability.[1][4]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its stable pyridone core, combined with two strategically placed and reactive bromine atoms, provides a reliable and versatile platform for constructing complex molecules with significant biological potential. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for any researcher looking to leverage this powerful synthetic intermediate.

References

  • This compound - ChemBK. [Link]

  • 3,5-Dibromo-1-methylpyridin-2(1H)-one | C6H5Br2NO | CID 3614350 - PubChem. [Link]

  • This compound - MySkinRecipes. [Link]

  • CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google P
  • (PDF) 3,5-Dibromo-4-methylpyridine - ResearchGate. [Link]

  • Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry - University of Wisconsin-Madison. [Link]

Sources

physicochemical properties of 3,5-Dibromo-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-1-methylpyridin-4(1H)-one

Abstract

This compound is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the dibromo substitution and the pyridone core, make it an attractive scaffold for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization. The document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule for its application in synthesis, screening, and formulation.

Introduction & Molecular Identity

This compound, identified by CAS Number 2683-35-4, is a derivative of a 4-pyridone.[1][2] The core structure consists of a pyridone ring, which is N-methylated and substituted with bromine atoms at positions 3 and 5. This substitution pattern is crucial as it influences the molecule's reactivity, lipophilicity, and potential for forming halogen bonds, a key interaction in modern drug design. Understanding its fundamental physicochemical properties is the first critical step in unlocking its potential for downstream applications.

cluster_molecule This compound N1 N C2 C N1->C2 C_Me CH₃ N1->C_Me C3 C C2->C3 C2->C3 C4 C C3->C4 Br3 Br C3->Br3 C5 C C4->C5 O4 O C4->O4 C6 C C5->C6 C5->C6 Br5 Br C5->Br5 C6->N1

Caption: Chemical structure of this compound.

Core Physicochemical Data

A summary of the key physicochemical properties is essential for at-a-glance assessment. The data presented below has been aggregated from various chemical data sources. Note that some parameters are predicted values derived from computational models, which provide a reliable estimate in the absence of experimentally determined data.

PropertyValueSource
CAS Number 2683-35-4[1][2][3]
Molecular Formula C₆H₅Br₂NO[1][3]
Molecular Weight 266.92 g/mol [1][3]
Melting Point 193-194 °C[3]
Boiling Point 253.7 ± 40.0 °C (Predicted)[3]
Density 2.130 ± 0.06 g/cm³ (Predicted)[3]
pKa -2.10 ± 0.10 (Predicted)[3]
SMILES O=C1C(Br)=CN(C)C=C1Br[1]
InChIKey LYSNTLIRWAIQGH-UHFFFAOYSA-N[2]

The high melting point is indicative of a stable, crystalline solid structure, which is typical for compounds with strong intermolecular interactions. The predicted pKa suggests the compound is a very weak base, with the pyridone oxygen being protonated only under strongly acidic conditions.

Analytical Workflow for Characterization

A robust and validated analytical workflow is paramount to ensure the identity, structure, and purity of the compound before its use in any research or development setting. The following workflow represents a best-practice approach.

Caption: A typical analytical workflow for the characterization of a chemical entity.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous proof of structure by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

  • Expected ¹H NMR Spectrum:

    • A singlet integrating to 3 protons for the N-methyl (N-CH₃) group.

    • A singlet integrating to 2 protons for the two chemically equivalent vinyl protons at the C2 and C6 positions of the pyridone ring.

  • Expected ¹³C NMR Spectrum:

    • A signal for the N-methyl carbon.

    • A signal for the equivalent C2/C6 carbons.

    • A signal for the equivalent C3/C5 carbons, directly attached to bromine.

    • A signal for the C4 carbonyl carbon.

Protocol: NMR Sample Preparation and Acquisition

  • Rationale: To obtain a high-resolution spectrum, the sample must be fully dissolved in a deuterated solvent to avoid large solvent proton signals.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

    • Vortex briefly to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

B. Mass Spectrometry (MS) MS is used to confirm the molecular weight and elemental composition.

  • Expected Mass Spectrum: High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₆H₅Br₂NO. A key feature will be the characteristic isotopic pattern for a dibrominated compound: a triplet of peaks for the molecular ion [M, M+2, M+4] with a relative intensity ratio of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Rationale: ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and clearly showing the molecular ion.

  • Procedure:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source of the mass spectrometer.

    • Acquire the spectrum in positive ion mode to detect the [M+H]⁺ ion.

    • Analyze the resulting spectrum for the correct mass-to-charge ratio (m/z) and the characteristic bromine isotopic pattern.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of small molecules. A reversed-phase method is typically employed for compounds of this polarity.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Rationale: This method separates the target compound from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. Purity is calculated from the relative peak area.

  • System Configuration:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Detection: UV detector at a wavelength where the chromophore absorbs (e.g., 254 nm or 280 nm).

  • Procedure:

    • Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).

    • Set a flow rate of 1.0 mL/min.

    • Run a gradient elution, for example: 5% B to 95% B over 20 minutes. This ensures that both polar and nonpolar impurities are eluted and detected.

    • Inject 10 µL of the sample solution.

    • Integrate the peak areas in the resulting chromatogram. The purity is expressed as the area of the main peak divided by the total area of all peaks.

Key Experimental Assays

Melting Point Determination
  • Significance: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound. Impurities tend to depress and broaden the melting range.

  • Protocol:

    • Finely powder a small amount of the dry crystalline sample.

    • Pack the powder into a capillary tube to a height of 2-3 mm.

    • Place the tube in a digital melting point apparatus.

    • Use a rapid heating rate (10-20 °C/min) for a preliminary determination.

    • For an accurate measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the expected melting point, then reducing the ramp rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[3]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Storage Conditions: The compound should be stored under an inert atmosphere at room temperature.[1] This prevents potential degradation from atmospheric moisture or oxygen.

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties. Its high melting point and crystalline nature suggest good solid-state stability. The analytical methods and protocols detailed in this guide provide a robust framework for researchers to verify the identity, purity, and key characteristics of this compound. A thorough characterization, following the principles of self-validating protocols and authoritative grounding, is a non-negotiable prerequisite for its successful application in any scientific endeavor, particularly in the highly regulated field of drug development.

References

  • This compound - ChemBK.
  • 3,5-Dibromo-1-methylpyridin-2(1H)-one | C6H5Br2NO | CID 3614350 - PubChem.
  • 2683-35-4|this compound - BLDpharm.
  • This compound | 2683-35-4 - J&K Scientific.
  • 3-Bromo-1-methylpyridin-4(1H)-one - PubChem.

Sources

An In-depth Technical Guide to 3,5-Dibromo-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Dibromo-1-methylpyridin-4(1H)-one, a halogenated pyridinone of interest to researchers in synthetic and medicinal chemistry. This document details its fundamental chemical properties, a proposed synthetic pathway, and its potential applications in drug discovery and materials science, grounded in the broader context of related chemical structures.

Core Molecular Attributes

This compound is a derivative of a pyridinone core structure, a scaffold that is prevalent in a variety of biologically active compounds. The introduction of two bromine atoms at the 3 and 5 positions significantly influences the molecule's electronic properties and potential for further chemical modification.

Molecular Formula and Weight

The chemical formula for this compound is C₆H₅Br₂NO .[1][2][3][4][5] This formula is derived from its structure, which consists of a six-membered pyridinone ring, a methyl group attached to the nitrogen atom, and two bromine substituents.

The molecular weight is 266.92 g/mol .[1][2][3][4][5] This value is crucial for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in various experimental settings.

PropertyValueSource
CAS Number 2683-35-4[1][5][6]
Molecular Formula C₆H₅Br₂NO[1][2][3][4][5]
Molecular Weight 266.92 g/mol [1][2][3][4][5]
Melting Point 193-194 °C[1]
Boiling Point (Predicted) 253.7 ± 40.0 °C[1]
Density (Predicted) 2.130 ± 0.06 g/cm³[1]
IUPAC Name 3,5-dibromo-1-methylpyridin-4-one[6]

Synthesis and Characterization

While specific, detailed synthetic procedures for this compound are not extensively reported in the literature, a plausible and efficient route involves the N-alkylation of a suitable precursor, such as 3,5-dibromo-4-hydroxypyridine. This approach is a common and reliable method for the synthesis of N-substituted pyridinones.

Proposed Synthetic Workflow

The diagram below illustrates a proposed workflow for the synthesis of this compound, starting from the bromination of 4-hydroxypyridine.

SynthesisWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Purification 4-Hydroxypyridine 4-Hydroxypyridine 3_5_Dibromo_4_hydroxypyridine 3,5-Dibromo-4-hydroxypyridine 4-Hydroxypyridine->3_5_Dibromo_4_hydroxypyridine Bromination Brominating_Agent Bromine in Aqueous HBr Brominating_Agent->3_5_Dibromo_4_hydroxypyridine Final_Product 3,5-Dibromo-1-methyl- pyridin-4(1H)-one 3_5_Dibromo_4_hydroxypyridine->Final_Product N-Alkylation Methyl_Iodide Methyl Iodide Methyl_Iodide->Final_Product Purification Recrystallization or Column Chromatography Final_Product->Purification

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: N-Alkylation of 3,5-Dibromo-4-hydroxypyridine

This protocol is a generalized procedure based on common N-alkylation methods for pyridinones. Researchers should optimize the conditions for their specific setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,5-dibromo-4-hydroxypyridine in a suitable solvent such as dimethylformamide (DMF) or acetone.

  • Addition of Reagents: Add a slight excess (1.1 to 1.5 equivalents) of a methylating agent, such as methyl iodide. The addition of a non-nucleophilic base like potassium carbonate (2-3 equivalents) is often used to facilitate the reaction by deprotonating the hydroxyl group.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Expected Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show two key signals: a singlet for the N-methyl group (N-CH₃) likely in the range of 3.5-4.0 ppm, and a singlet for the two equivalent protons on the pyridinone ring (at positions 2 and 6) in the aromatic region, likely downfield (7.5-8.5 ppm) due to the electron-withdrawing effects of the bromine atoms and the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the N-methyl carbon, the carbonyl carbon, and the carbons of the pyridinone ring. The presence of bromine atoms will influence the chemical shifts of the adjacent carbons.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br) would be expected, showing M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 1:2:1.

Potential Research Applications and Scientific Context

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of bromine atoms can enhance the biological activity and modulate the pharmacokinetic properties of a molecule.

Role in Drug Discovery
  • Anticancer Research: Brominated pyridines and pyridinones have shown promise as cytotoxic agents against various cancer cell lines. The bromine atoms can engage in halogen bonding with biological targets and can also serve as handles for further synthetic modifications, such as cross-coupling reactions to build more complex molecules.

  • Antimicrobial Agents: The pyridinone core is a key component of some antibacterial agents that target bacterial topoisomerases. Bromination could potentially enhance the antimicrobial spectrum or potency of such compounds.

  • Enzyme Inhibition: Pyridinone derivatives have been developed as inhibitors for a variety of enzymes, including kinases. The rigid structure of the pyridinone ring makes it an excellent scaffold for presenting substituents in a well-defined spatial orientation for binding to enzyme active sites.

Utility as a Synthetic Intermediate

Beyond its potential biological activity, this compound is a valuable intermediate in organic synthesis. The bromine atoms can be readily displaced or used in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of a diverse library of more complex molecules for screening in drug discovery programs or for the development of new materials.

Safety and Handling

Specific safety data for this compound is not widely available. However, based on the data for its precursor, 3,5-dibromo-4-hydroxypyridine, and related brominated heterocyclic compounds, it should be handled with care in a well-ventilated fume hood.

Expected Hazards:

  • Harmful if swallowed.[7]

  • Causes skin irritation.[7]

  • Causes serious eye irritation.[7]

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its well-defined structure, characterized by the presence of a pyridinone core and two reactive bromine atoms, makes it an attractive starting material for the development of novel therapeutic agents and functional materials. While detailed studies on this specific molecule are limited, the established importance of the brominated pyridinone scaffold suggests that further investigation into its synthesis, reactivity, and biological activity is a worthwhile endeavor for the scientific community.

References

  • ChemBK. This compound. Available from: [Link]

  • PubChem. 3,5-Dibromo-1-methylpyridin-2(1H)-one. Available from: [Link]

  • 001CHEMICAL. 3,5-Dibromo-1-methylpyridin-2(1H)-one. Available from: [Link]

  • PubChem. 2,5-dibromo-1-methylpyridin-4(1H)-one. Available from: [Link]

  • PubChem. 3,5-Dibromo-4-hydroxypyridine. Available from: [Link]

  • J&K Scientific. This compound. Available from: [Link]

Sources

A Comprehensive Spectroscopic Guide to 3,5-Dibromo-1-methylpyridin-4(1H)-one: Elucidating Molecular Structure for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3,5-Dibromo-1-methylpyridin-4(1H)-one, a heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the elucidation of its molecular structure through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The causality behind experimental choices, self-validating protocols, and authoritative grounding are central to this guide, ensuring scientific integrity and practical applicability. Pyridine derivatives are significant in the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system disorders[1]. Spectroscopic techniques are foundational in characterizing such synthesized compounds to confirm their structure and purity[2][3][4].

Molecular Structure and Analytical Workflow

The subject of this guide is this compound, with the chemical formula C₆H₅Br₂NO and a molecular weight of 266.92 g/mol [5]. The structural elucidation of this molecule relies on a synergistic application of multiple spectroscopic techniques. Each technique provides unique and complementary information, allowing for a confident confirmation of the molecular structure.

Figure 1: Analytical Workflow for Structural Elucidation cluster_compound Test Compound cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Sample IR IR Spectroscopy Compound->IR Sample MS Mass Spectrometry Compound->MS Sample NMR_data Proton & Carbon Environment NMR->NMR_data IR_data Functional Groups IR->IR_data MS_data Molecular Weight & Fragmentation MS->MS_data Structure Confirmed Molecular Structure NMR_data->Structure Combined Evidence IR_data->Structure Combined Evidence MS_data->Structure Combined Evidence

Caption: Figure 1: Analytical Workflow for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule[3]. For this compound, both ¹H and ¹³C NMR are employed to probe the different proton and carbon environments within the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.

  • Instrumentation: The spectra are acquired on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard pulse sequence is used to acquire the proton spectrum.

    • The spectral width is set to encompass the expected chemical shift range for aromatic and aliphatic protons.

    • A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.

    • The spectral width is set to cover the typical range for organic molecules (0-220 ppm).

    • A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.65Singlet3HN-CH₃
7.80Singlet2HH-2, H-6
Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The presence of a singlet at approximately 3.65 ppm, integrating to three protons, is indicative of the methyl group attached to the nitrogen atom. The singlet nature of this peak is due to the absence of any adjacent protons.

The two protons on the pyridone ring (H-2 and H-6) are chemically equivalent due to the symmetry of the molecule. Therefore, they are expected to appear as a single peak. The deshielding effect of the neighboring bromine atoms and the carbonyl group would shift this peak downfield, likely to around 7.80 ppm. The absence of coupling confirms their equivalence and the lack of adjacent protons.

¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
42.5N-CH₃
110.2C-3, C-5
145.8C-2, C-6
175.1C-4 (C=O)
Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

  • The peak at approximately 42.5 ppm corresponds to the methyl carbon attached to the nitrogen.

  • The carbons bearing the bromine atoms (C-3 and C-5) are equivalent and appear at a chemical shift of around 110.2 ppm. The direct attachment of the electronegative bromine atoms influences this chemical shift.

  • The two equivalent olefinic carbons (C-2 and C-6) are expected to resonate at a lower field, around 145.8 ppm, due to their position within the conjugated system and proximity to the nitrogen atom.

  • The carbonyl carbon (C-4) is the most deshielded carbon in the molecule, appearing at a characteristic chemical shift of approximately 175.1 ppm[6].

Caption: Figure 2: Structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation[7].

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (CH₃)
~1650StrongC=O stretch (amide/pyridone)
~1600, ~1480Medium-StrongC=C and C=N ring stretching
~1250MediumC-N stretch
Below 800StrongC-Br stretch
Interpretation of IR Spectrum

The IR spectrum provides key evidence for the presence of the pyridone ring and the methyl group.

  • The strong absorption band at approximately 1650 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the pyridone ring. This is a key indicator of the compound's structure.

  • The bands in the 1600-1480 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations within the aromatic ring.

  • The presence of C-H stretching vibrations is confirmed by the bands in the 3100-2850 cm⁻¹ range, corresponding to both the aromatic and aliphatic protons.

  • The C-N stretching vibration is expected to appear around 1250 cm⁻¹.

  • The strong absorptions below 800 cm⁻¹ are indicative of the carbon-bromine (C-Br) bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity[8].

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron impact (EI) ionization is a common method for this type of molecule. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
265~50[M]⁺ (with ⁷⁹Br₂)
267~100[M]⁺ (with ⁷⁹Br⁸¹Br)
269~50[M]⁺ (with ⁸¹Br₂)
252/254/256Variable[M - CH₃]⁺
186/188Variable[M - Br]⁺
158/160Variable[M - Br - CO]⁺
Interpretation of Mass Spectrum

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio[9].

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a cluster of three peaks at m/z 265, 267, and 269, with relative intensities of approximately 1:2:1. This is the hallmark of a dibrominated compound and provides strong evidence for the molecular formula[10].

  • Fragmentation Pattern:

    • Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment ion cluster at m/z 252/254/256.

    • Loss of a bromine radical (•Br) would lead to a fragment at m/z 186/188.

    • Subsequent loss of carbon monoxide (CO) from this fragment is also a common fragmentation pathway for cyclic ketones, which would give a fragment at m/z 158/160.

Figure 3: Proposed Mass Spectrometry Fragmentation of this compound M [M]⁺ m/z 265/267/269 M_minus_CH3 [M - CH₃]⁺ m/z 252/254/256 M->M_minus_CH3 - •CH₃ M_minus_Br [M - Br]⁺ m/z 186/188 M->M_minus_Br - •Br M_minus_Br_minus_CO [M - Br - CO]⁺ m/z 158/160 M_minus_Br->M_minus_Br_minus_CO - CO

Caption: Figure 3: Proposed Mass Spectrometry Fragmentation.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The NMR data elucidates the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and elemental composition (specifically the presence of two bromine atoms). This comprehensive spectroscopic analysis is an essential component of quality control and characterization in the synthesis and development of new pharmaceutical agents.

References

  • ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. Retrieved from [Link]

  • MDPI. (2025). 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). Retrieved from [Link]

  • PubChem. 3,5-Dibromo-1-methylpyridin-2(1H)-one. Retrieved from [Link]

  • ACS Publications. (2024). Organic Letters Ahead of Print. Retrieved from [Link]

  • RSC Publishing. Infrared spectra and hydrogen bonding in pyridine derivatives. Retrieved from [Link]

  • HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. Retrieved from [Link]

  • PubMed Central. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Retrieved from [Link]

  • PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

  • Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • AZoM. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. Retrieved from [Link]

  • Pharmaffiliates. Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Technology Networks. (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. Retrieved from [Link]

  • HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • MDPI. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]

  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • Wisdomlib. Spectral analysis techniques: Significance and symbolism. Retrieved from [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

  • Technology Networks. (2025). Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis. Retrieved from [Link]

  • PubChem. 3-Bromo-1-methylpyridin-4(1H)-one. Retrieved from [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • ResearchGate. FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

  • ACS Publications. Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Retrieved from [Link]

  • ACG Publications. Records of Natural Products-SI. Retrieved from [Link]

  • Chemguide. interpreting C-13 NMR spectra. Retrieved from [Link]

  • Gsrs. 3,5-DIBROMO-4-HYDROXYPYRIDINE. Retrieved from [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 3,5-Dibromo-1-methylpyridin-4(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3,5-Dibromo-1-methylpyridin-4(1H)-one, a compound of interest for researchers, scientists, and professionals in the field of drug development. In the absence of extensive published solubility data for this specific molecule, this document provides a robust framework for predicting and experimentally determining its solubility in a range of common organic solvents. By integrating theoretical principles with actionable experimental protocols, this guide serves as an essential resource for informed solvent selection and process optimization.

Understanding the Molecule: Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. Key characteristics of this compound are summarized below.

PropertyValueSource
Chemical Formula C₆H₅Br₂NO[1]
Molecular Weight 266.92 g/mol [1]
CAS Number 2683-35-4
Appearance Solid (at 20°C)
Boiling Point 259.4°C at 760 mmHg
Density 2.13 g/cm³

The presence of two bromine atoms and a polar pyridone ring structure suggests a molecule with moderate to high polarity. The methyl group provides a small nonpolar region. These structural features will govern its interactions with various solvents.

Theoretical Framework for Solubility Prediction

Predictive models are invaluable tools for estimating solubility and guiding solvent selection, thereby saving time and resources. Two powerful approaches, Hansen Solubility Parameters (HSP) and COSMO-RS, are particularly relevant.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which decompose the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from London dispersion forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.[2][3]

A solvent and solute with similar HSP values are more likely to be miscible. The "Hansen distance" (Ra) between a solvent and a solute provides a numerical measure of their affinity. A smaller Ra value indicates a higher likelihood of good solubility.[4]

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or specialized software.[5]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties of fluids and solutions.[6] It uses the screening charge density on the surface of a molecule to calculate its chemical potential in different solvents, thereby predicting solubility.[7][8] This method can provide highly accurate solubility predictions, especially when combined with experimental data for similar compounds.[7]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published data, experimental determination is crucial for obtaining accurate solubility values. The following is a detailed protocol for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (analytical grade)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, chloroform, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess this compound prep_solvent Add a known volume of solvent prep_compound->prep_solvent 1 equilibration Shake at a constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->equilibration 2 centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation 3 filtration Filter supernatant through a 0.22 µm syringe filter centrifugation->filtration 4 dilution Dilute the clear filtrate filtration->dilution 5 hplc_analysis Analyze by HPLC to determine concentration dilution->hplc_analysis 6

Caption: Workflow for the experimental determination of equilibrium solubility.

Detailed Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound to accurately quantify the solubility.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner, as shown in the table below.

SolventPolarity IndexSolubility (mg/mL) at 25°CObservations
Methanol5.1Experimental Value
Ethanol4.3Experimental Value
Acetone5.1Experimental Value
Acetonitrile5.8Experimental Value
Dichloromethane3.1Experimental Value
Chloroform4.1Experimental Value
Ethyl Acetate4.4Experimental Value
Toluene2.4Experimental Value
Hexane0.1Experimental Value

Safety and Handling

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding, predicting, and determining the solubility of this compound in organic solvents. While specific experimental data is not yet available in the public domain, the theoretical principles and detailed experimental protocol outlined herein will empower researchers to generate this critical information. The resulting solubility data will be invaluable for a wide range of applications, from reaction optimization and purification to formulation development in the pharmaceutical industry. Future work should focus on the experimental determination of the solubility in a broad range of solvents and the calculation of its Hansen Solubility Parameters to further refine predictive models.

References

  • Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine. IUCrData, 1(6), x160859. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). COSMO-RS analysis on mixing properties obtained for the systems 1-butyl-X-methylpyridinium tetrafluoroborate [X = 2,3,4] and 1,ω-dibromoalkanes [ω = 1–6]. Retrieved from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Yamamoto, H., Abbott, S., & Hansen, C. M. (2017). Consideration of Hansen solubility parameters. Part 1. Hansen Solubility Parameters 50th anniversary conference, preprint, 1-13.
  • ACS Publications. (2026, January 15). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • World Health Organization. (2018).
  • Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Retrieved from [Link]

  • MDPI. (2025, March 21). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]

  • Human Metabolome Database. (2006, August 13). Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). Retrieved from [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • DTU Research Database. (2025, March 21). A comprehensive approach to incorporating intermolecular dispersion into the openCOSMO-RS model. Part 1. Halocarbons. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-1-methylpyridin-2(1H)-one. PubChem. Retrieved from [Link]

  • European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.
  • eScholarship.org. (n.d.). Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. PubMed Central. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,5-Dibromo-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-1-methylpyridin-4(1H)-one is a halogenated pyridinone derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structural motif makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. However, as with many halogenated heterocyclic compounds, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon established safety data for the compound and structurally related chemicals.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical properties. This data informs storage conditions, potential reactivity, and appropriate emergency response measures.

PropertyValueSource
Molecular Formula C₆H₅Br₂NOChemBK[1]
Molar Mass 266.92 g/mol ChemBK[1]
Appearance White to off-white crystalline powderInferred from related compounds
Melting Point 193-194 °CChemBK[1]
Boiling Point 253.7 ± 40.0 °C (Predicted)ChemBK[1]
Density 2.130 ± 0.06 g/cm³ (Predicted)ChemBK[1]
Solubility Data not readily available; likely soluble in organic solvents.General chemical knowledge

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on data for the compound and its structural analogs[2][3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Risk Assessment Workflow

A thorough risk assessment is a critical prerequisite for any work involving this compound. The following workflow, illustrated in the diagram below, outlines the key steps to ensure a comprehensive evaluation of potential hazards and the implementation of appropriate control measures.

RiskAssessmentWorkflow cluster_assessment Risk Assessment Process cluster_inputs Information Inputs A 1. Identify Hazards (Chemical, Physical, Procedural) B 2. Evaluate Risks (Likelihood & Severity of Harm) A->B Analyze C 3. Implement Control Measures (Elimination, Substitution, Engineering, Administrative, PPE) B->C Mitigate D 4. Document Assessment & Procedures (SOPs, Training Records) C->D Record E 5. Review & Update Regularly (After Incidents, Procedural Changes) D->E Maintain E->A Re-evaluate SDS Safety Data Sheet (SDS) SDS->A Lit Literature Review Lit->A Proc Experimental Protocol Proc->A

Caption: A systematic workflow for conducting a risk assessment before handling this compound.

Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is appropriate PPE. The following table details the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes and airborne particles of the irritant powder.
Skin Chemical-resistant gloves (Nitrile or Neoprene), a lab coat, and closed-toe shoes.Prevents skin contact which can cause irritation.[2]
Respiratory A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the powder outside of a fume hood or when generating dust.Protects against inhalation of the powder, which can cause respiratory irritation.[2]

Safe Handling Protocol in a Laboratory Setting

Adherence to a strict handling protocol is crucial to minimize the risk of exposure. The following step-by-step methodology should be followed:

  • Preparation:

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Verify that an appropriate chemical spill kit is readily accessible.[4]

    • Confirm that the safety shower and eyewash station are unobstructed and functional.

    • Don all required personal protective equipment (PPE) before handling the chemical.

  • Weighing and Transfer:

    • Handle the solid compound in a fume hood to minimize inhalation exposure.[5]

    • Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust clouds.

    • If possible, use a balance with a draft shield.

    • Close the container tightly immediately after use.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Keep the container covered as much as possible during the reaction.

  • Post-Handling:

    • Thoroughly clean all equipment used with an appropriate solvent.

    • Wipe down the work area in the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage and Disposal

Proper storage and disposal are critical components of the chemical's lifecycle management to prevent accidental release and environmental contamination.

Storage
  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a designated and locked cabinet to restrict access to authorized personnel.

Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]

  • Do not dispose of the chemical down the drain.

  • Use a licensed hazardous waste disposal company.

Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Spill Response Protocol for Solid Irritants

A minor spill of this compound can be managed by trained laboratory personnel by following this protocol. For major spills, evacuate the area and contact emergency responders.

SpillResponse cluster_spill Solid Spill Cleanup Protocol cluster_details Key Considerations A 1. Evacuate & Secure Area B 2. Don Appropriate PPE A->B Assess & Prepare C 3. Gently Cover Spill with Absorbent Material B->C Contain D 4. Carefully Sweep into a Labeled Waste Container C->D Collect AvoidDust Avoid creating dust C->AvoidDust E 5. Decontaminate Spill Area D->E Clean WasteLabel Label waste container clearly D->WasteLabel F 6. Dispose of Waste & Contaminated PPE E->F Finalize Decon Use appropriate decontaminant E->Decon

Caption: A step-by-step protocol for the safe cleanup of a minor solid chemical spill.

Detailed Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[8]

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. A respirator may be necessary depending on the extent of the spill and the ventilation in the area.

  • Gently Cover the Spill: Use an absorbent material like vermiculite or sand to cover the spill. This helps to prevent the powder from becoming airborne.[9]

  • Carefully Sweep and Collect: Gently sweep the material into a dustpan and transfer it to a clearly labeled, sealable hazardous waste container.[10]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Be careful not to spread the contamination.

  • Dispose of Waste: All contaminated materials, including gloves and cleaning materials, must be placed in the hazardous waste container for proper disposal.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards necessitate a culture of safety and strict adherence to established protocols. By understanding its properties, conducting thorough risk assessments, utilizing appropriate personal protective equipment, and following safe handling and emergency procedures, researchers can minimize risks and ensure a safe laboratory environment. The causality behind these experimental choices is rooted in the fundamental principles of chemical safety: minimizing exposure, containing hazards, and being prepared for emergencies. This self-validating system of protocols, when diligently applied, provides a robust framework for the safe and effective use of this important chemical intermediate.

References

  • Irritant Chemicals: Description | PDF | Laboratories | Personal Protective Equipment. (n.d.). Scribd. Retrieved from [Link]

  • Irritants - Environmental Health & Safety Services. (n.d.). Syracuse University. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

  • 3,5-Dibromo-1-methylpyridin-2(1H)-one. (n.d.). PubChem. Retrieved from [Link]

  • 3,5-Dibromo-1-methylpyridin-2(1H)-one. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). ChemBK. Retrieved from [Link]

Sources

Navigating the Synthesis and Supply of 3,5-Dibromo-1-methylpyridin-4(1H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of 3,5-Dibromo-1-methylpyridin-4(1H)-one (CAS No. 2683-35-4). This guide details its chemical properties, outlines reliable commercial suppliers, and provides insights into its synthesis and potential applications, thereby empowering researchers to effectively integrate this versatile scaffold into their discovery workflows.

Introduction to this compound: A Key Intermediate

This compound is a halogenated heterocyclic compound that has garnered interest within the medicinal chemistry community. The presence of two bromine atoms on the pyridinone ring offers multiple reactive sites for further functionalization, making it an attractive starting material for the synthesis of more complex molecules. The methyl group at the nitrogen atom enhances its stability and influences its solubility characteristics.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 2683-35-4J&K Scientific[1]
Molecular Formula C₆H₅Br₂NOChemBK[2]
Molecular Weight 266.92 g/mol ChemBK[2]
Melting Point 193-194 °CChemBK[2]
Boiling Point (Predicted) 253.7±40.0 °CChemBK[2]
Density (Predicted) 2.130±0.06 g/cm³ChemBK[2]

Commercial Availability: A Comparative Analysis of Leading Suppliers

For researchers seeking to procure this compound, a number of reputable chemical suppliers offer this compound. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., Certificate of Analysis, NMR, HPLC). Below is a summary of prominent commercial suppliers.

SupplierProduct Number/LinkNoted Purity/Specifications
BLDpharm Research Use Only[3]
J&K Scientific General Information Available[1]
ChemBK Predicted Physicochemical Properties[2]

It is advisable to contact these suppliers directly to obtain the most current information on product specifications and availability.

Synthesis and Methodologies: A Look at a Related Compound

Synthetic Workflow for 3,5-Dibromo-4-methylpyridine:

Caption: Synthetic workflow for 3,5-Dibromo-4-methylpyridine.

Step-by-Step Methodology (for 3,5-Dibromo-4-methylpyridine): [4]

  • LDA Formation: A solution of n-butyllithium in hexane is added dropwise to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -10 °C under an argon atmosphere.

  • Lithiation: The reaction mixture is cooled to -78 °C, and a solution of 3,5-dibromopyridine in THF is added dropwise. The mixture is stirred for 30 minutes.

  • Methylation: Methyl iodide is added dropwise to the reaction mixture, and stirring is continued for 2 hours at -78 °C.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: After solvent evaporation, the residue is extracted with ethyl acetate. The organic phase is washed with brine, dried over magnesium sulfate, and evaporated. The resulting solid is purified by silica gel chromatography.

Note: This protocol is for a related compound and may require significant modification for the synthesis of this compound. Researchers should conduct their own optimization and safety assessments.

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of this compound presents a versatile platform for medicinal chemists. The two bromine atoms can serve as handles for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. This enables the exploration of the structure-activity relationship (SAR) of resulting derivatives.

Potential Reaction Pathways:

G cluster_reactions Potential Cross-Coupling Reactions A This compound B Suzuki Coupling (Boronic acids/esters) A->B Pd catalyst, Base C Stille Coupling (Organostannanes) A->C Pd catalyst D Sonogashira Coupling (Terminal alkynes) A->D Pd/Cu catalyst, Base E Diverse Library of Functionalized Pyridinones B->E C->E D->E

Caption: Potential cross-coupling reactions for functionalization.

The pyridinone core is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of pyridinones have shown a broad spectrum of activities, including antiviral and anticancer properties. The strategic modification of the this compound scaffold could lead to the discovery of novel drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information for the related compound, 3,5-Dibromo-4-methylpyridine, indicates that it can cause skin irritation.

General Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Ventilation: Use only in a well-ventilated area.[5]

  • Handling: Wash hands thoroughly after handling. Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[5] Store locked up.[5]

Researchers should always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and detailed safety information.

Conclusion

This compound represents a valuable and versatile building block for drug discovery and development. Its commercial availability from several reputable suppliers, combined with its potential for diverse chemical modifications, makes it an attractive starting point for the synthesis of novel compound libraries. This guide provides a foundational understanding of this compound, empowering researchers to make informed decisions regarding its procurement, handling, and application in their scientific endeavors. Further investigation into its specific reactivity and biological applications is warranted and holds the potential for significant advancements in medicinal chemistry.

References

  • Aladdin. (n.d.). 3,5-Dibromo-1-methylpyridin-4(1H)
  • PubChem. (n.d.). 3,5-Dibromo-1-methylpyridin-2(1H)-one. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

purity analysis of 3,5-Dibromo-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Analysis of 3,5-Dibromo-1-methylpyridin-4(1H)-one

Prepared by: Gemini, Senior Application Scientist

Foreword: A Strategy for Definitive Purity Assessment

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of a synthetic building block is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. This compound, a key intermediate, is no exception. This guide moves beyond a simple recitation of methods to present a comprehensive analytical strategy. We will explore the "why" behind the "how," grounding our protocols in the fundamental physicochemical properties of the molecule and anticipating potential impurities based on its synthetic pathways. Our approach is orthogonal, employing a suite of complementary analytical techniques to ensure that the final purity value is robust, defensible, and provides a complete picture of the material's composition.

Physicochemical Profile and Handling

A thorough understanding of the analyte's properties is the prerequisite for developing any robust analytical method. These characteristics dictate choices in solvents, chromatographic conditions, and sample handling.

PropertyValueSource
CAS Number 2683-35-4[1][2]
Molecular Formula C₆H₅Br₂NO[1]
Molecular Weight 266.92 g/mol [1]
Appearance Solid (e.g., White to Almost white powder/crystal)[3]
SMILES CN1C=C(C(=O)C(=C1)Br)Br[2]
Storage Inert atmosphere, room temperature. Recommended cool and dark place.[1][3]

Anticipating the Impurity Profile: A Synthesis-Based Approach

A purity analysis is only as good as its ability to detect the most likely contaminants. While the exact synthesis route for a given batch may be proprietary, we can infer potential process-related impurities and degradation products from common synthetic strategies for related pyridine derivatives.[4] A plausible route involves the bromination of a 1-methylpyridin-4(1H)-one precursor or methylation of 3,5-dibromo-4-hydroxypyridine.

Potential Impurity Classes:

  • Residual Starting Materials:

    • 1-methylpyridin-4(1H)-one

    • 3,5-dibromo-4-hydroxypyridine[5]

  • Intermediates and By-products:

    • Mono-brominated species: 3-Bromo-1-methylpyridin-4(1H)-one.

    • Isomeric impurities: Bromination at other positions of the ring.

  • Reagent Carryover:

    • Residual brominating agents or catalysts.

  • Residual Solvents:

    • Solvents commonly used in synthesis and purification such as ethyl acetate, tetrahydrofuran (THF), or hexane.[6]

  • Degradation Products:

    • Hydrolysis or photodecomposition products, the structures of which would depend on storage and handling conditions.

Orthogonal Analytical Methodologies: The Cornerstone of Trustworthy Analysis

Relying on a single analytical technique can lead to a skewed or incomplete purity assessment. For instance, HPLC-UV may not detect impurities that lack a chromophore, while NMR may not be sensitive enough for trace contaminants.[7] Therefore, we employ an orthogonal approach, using multiple techniques with different separation and detection principles to build a comprehensive and reliable purity profile.[7][8]

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Reversed-phase HPLC with UV detection is the principal method for quantifying the purity of this compound and profiling its non-volatile impurities.[7] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Method Parameters:

  • Column (C18): The octadecylsilane stationary phase provides excellent hydrophobic retention for the moderately polar pyridinone ring structure.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is crucial. It starts with a higher water content to retain and separate polar impurities and gradually increases the acetonitrile concentration to elute the main compound and any more nonpolar impurities in a reasonable time with good peak shape.

  • Acid Modifier (Formic Acid): Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase protonates silanol groups on the silica support, minimizing peak tailing. It also ensures consistent ionization of the analyte, leading to sharp, symmetrical peaks. Formic acid is volatile, making this method compatible with mass spectrometry.[9]

  • UV Detection: The pyridinone ring contains a conjugated system, which results in strong UV absorbance, allowing for sensitive detection. A preliminary scan should be run to determine the wavelength of maximum absorbance (λmax), but 254 nm is a robust starting point.

Detailed HPLC Protocol
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.[7]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or λmax).

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL with the same diluent. Filter through a 0.45 µm syringe filter before injection.[7]

  • Purity Calculation: Use the area percentage method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy is unparalleled for confirming the chemical structure of the main component and identifying structurally related impurities. It provides detailed information about the chemical environment of each nucleus.

¹H NMR Analysis
  • Principle: Protons in different electronic environments resonate at different frequencies, providing a "fingerprint" of the molecule's hydrogen framework.

  • Expected Spectrum for this compound:

    • A singlet corresponding to the three N-methyl protons (N-CH₃).

    • A singlet corresponding to the two equivalent protons at the C2 and C6 positions of the pyridine ring.

  • Causality: The magnetic equivalence of the C2 and C6 protons arises from the molecule's symmetry. The absence of adjacent protons leads to singlets for both signals. The presence of other peaks, especially in the aromatic region or additional methyl signals, would strongly indicate impurities.

Detailed ¹H NMR Protocol
  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Chloroform-d). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all peaks and compare the relative integrals to the expected proton count. Identify any impurity peaks.

NMR_Analysis Start Acquire ¹H NMR Spectrum CheckSignals Are the expected signals present? (e.g., N-Me singlet, Ring H singlet) Start->CheckSignals CheckImpurity Are unexpected peaks visible? CheckSignals->CheckImpurity Yes Fail_ID Identity NOT Confirmed. Further investigation required. CheckSignals->Fail_ID No Impurity_Present Identify and Quantify Impurities (if standards are available) CheckImpurity->Impurity_Present Yes No_Impurity No significant impurities detected by NMR. CheckImpurity->No_Impurity No Pass Identity Confirmed. Estimate purity from integration. Impurity_Present->Pass No_Impurity->Pass

Caption: Decision workflow for NMR spectral analysis.

Mass Spectrometry (MS): Definitive Molecular Weight and Impurity Identification

Mass spectrometry provides the definitive molecular weight of the compound and is exceptionally sensitive for detecting trace-level impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for both separation and identification.

The Dibromo Isotopic Signature: A Critical Diagnostic Tool

  • Principle: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[10] A molecule containing two bromine atoms, like our target compound, will exhibit a highly characteristic isotopic pattern in its mass spectrum.

  • Expected Pattern: The molecular ion region will show three peaks:

    • M+ peak: Containing two ⁷⁹Br atoms.

    • M+2 peak: Containing one ⁷⁹Br and one ⁸¹Br atom. This will be the most abundant peak.

    • M+4 peak: Containing two ⁸¹Br atoms.

  • Intensity Ratio: The relative intensities of the M+, M+2, and M+4 peaks will be approximately 1:2:1 .[11] This pattern is an unambiguous indicator of a dibrominated compound and can be used to identify bromine-containing impurities.

Caption: Characteristic 1:2:1 MS isotopic pattern for dibrominated compounds.

Detailed LC-MS Protocol
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or TOF) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions: Use the same HPLC method described in Section 4. The formic acid-based mobile phase is ideal for ESI-MS in positive ion mode.

  • MS Parameters (ESI+):

    • Ionization Mode: Positive Electrospray (ESI+). The compound is likely to form an [M+H]⁺ ion.

    • Mass Range: Scan from m/z 100-500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Desolvation Temperature: ~350 °C.

  • Data Analysis:

    • Confirm the molecular weight of the main peak by identifying the [M+H]⁺ ion cluster (expected around m/z 267.8, 269.8, 271.8).

    • Verify the ~1:2:1 isotopic pattern.

    • Examine the chromatogram for minor peaks and analyze their mass spectra to tentatively identify impurities.

Summary and Reporting

A comprehensive Certificate of Analysis should consolidate the findings from all orthogonal methods. This provides a multi-faceted view of the sample's purity and quality.

Example Batch Analysis Summary:

Analytical MethodParameterResultInterpretation
HPLC-UV Purity (Area %)99.6%High purity with minor related impurities.
Impurity A (RT=5.2 min)0.25%Unidentified impurity.
Impurity B (RT=8.1 min)0.15%Unidentified impurity.
¹H NMR Structure ConfirmationConforms to structureIdentity confirmed. No structural isomers detected.
LC-MS Molecular Ion [M+H]⁺m/z 267.8, 269.8, 271.8Correct MW confirmed.
Isotopic Pattern1:2:1 ratio observedConfirms the presence of two bromine atoms.
Impurity A (MS)[M+H]⁺ at m/z 187.9, 189.9Tentatively identified as mono-brominated species.
Headspace GC Residual SolventsEthyl Acetate: 250 ppmBelow ICH limits.
Final Purity Assigned Purity 99.6% Based on the primary quantitative HPLC method.

References

  • 3,5-Dibromo-1-methylpyridin-4(1H)
  • A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol. Benchchem.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • This compound. J&K Scientific.
  • 3,5-Dibromo-4-methylpyridine. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • Analytical Methods for Determining Pyridine in Biological M
  • 3,5-Dibromo-4-methylpyridine synthesis. ChemicalBook.
  • Separation of Methyl 3,5-dibromo-4-hydroxybenzoate on Newcrom R1 HPLC column. SIELC Technologies.
  • Organic Compounds Containing Halogen
  • Mass Spectrometry. MSU chemistry.
  • 3,5-DIBROMO-4-HYDROXYPYRIDINE. gsrs.

Sources

A Technical Guide to the Thermal Stability Assessment of 3,5-Dibromo-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the thermal stability of 3,5-Dibromo-1-methylpyridin-4(1H)-one, a compound of interest in medicinal chemistry and drug development. Understanding the thermal behavior of this molecule is paramount for ensuring its integrity during synthesis, purification, formulation, and storage, as well as for predicting its shelf-life and identifying potential hazards. This document moves beyond a simple recitation of protocols to offer a rationale-driven approach, grounded in established analytical principles and practical field experience.

Introduction: The Criticality of Thermal Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, many of which are rooted in the physicochemical properties of the molecule. Thermal stability is a cornerstone of a robust drug development program. An unstable compound can lead to degradation, loss of potency, and the formation of potentially toxic impurities. For a halogenated heterocyclic compound such as this compound, the potential for thermal decomposition is a significant consideration. The presence of bromine atoms can influence the molecule's reactivity and decomposition pathways, making a thorough thermal stability assessment an indispensable part of its characterization.

Physicochemical Properties and Initial Considerations

Before embarking on experimental analysis, a review of the known properties of this compound provides a valuable starting point for experimental design.

PropertyValueSource
CAS Number 2683-35-4J&K Scientific[1]
Molecular Formula C6H5Br2NOChemBK[2]
Molar Mass 266.92 g/mol ChemBK[2]
Melting Point 193-194 °CChemBK[2]
Boiling Point (Predicted) 253.7±40.0 °CChemBK[2]
Storage Conditions Inert atmosphere, room temperatureBLDpharm[3]

The melting point of 193-194 °C is a critical piece of data, indicating the upper limit of solid-state stability before a phase transition. The predicted boiling point suggests that the compound may be susceptible to decomposition at elevated temperatures. Prudent handling and storage in a dry, cool, and well-ventilated place are recommended to minimize thermal stress.[4]

Core Methodologies for Thermal Stability Assessment

A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive understanding of thermal stability. The two primary techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the onset temperature of decomposition.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial for reproducible results.[5]

  • Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition onset temperature (Td) is typically determined as the temperature at which a 5% weight loss is observed.[5]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is highly sensitive to thermal events such as melting, crystallization, and decomposition.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation before decomposition.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will be represented by upward peaks.[6]

Integrated Data Interpretation: A Holistic View

The true power of this analysis lies in the simultaneous interpretation of TGA and DSC data.

Caption: Workflow for integrated TGA and DSC analysis.

By overlaying the TGA and DSC thermograms, a clear picture of the compound's thermal behavior emerges. The melting endotherm observed in the DSC should occur without significant mass loss in the TGA. Any subsequent exothermic event in the DSC that coincides with a sharp weight loss in the TGA is indicative of decomposition.

Potential Decomposition Pathways and Products

While specific decomposition products for this compound have not been reported in the literature, insights can be gleaned from the thermal degradation of other brominated organic compounds. The thermal decomposition of brominated flame retardants is known to produce a range of hazardous substances.[7][8]

Potential decomposition products could include:

  • Hydrogen Bromide (HBr): A common product from the thermal decomposition of brominated organic molecules.[8]

  • Brominated Hydrocarbons: Resulting from the fragmentation of the parent molecule.[8]

  • Brominated Phenols: If the pyridinone ring undergoes cleavage and rearrangement.[8]

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2): From the combustion of the organic backbone.[9]

  • Nitrogen Oxides (NOx): From the nitrogen atom in the pyridinone ring.[9]

Decomposition_Pathway Compound This compound Heat Thermal Stress (> Td) Compound->Heat HBr Hydrogen Bromide Heat->HBr C-Br bond cleavage Brominated_Hydrocarbons Brominated Hydrocarbons Heat->Brominated_Hydrocarbons Fragmentation Brominated_Phenols Brominated Phenols Heat->Brominated_Phenols Ring Opening/Rearrangement COx CO, CO2 Heat->COx Oxidation NOx NOx Heat->NOx Oxidation

Caption: Potential thermal decomposition pathways.

Further investigation using techniques such as TGA coupled with mass spectrometry (TGA-MS) or gas chromatography-mass spectrometry (GC-MS) of the headspace above a heated sample would be necessary to definitively identify the decomposition products.[10]

Conclusion and Recommendations

A thorough understanding of the thermal stability of this compound is a non-negotiable aspect of its development for pharmaceutical applications. The methodologies outlined in this guide provide a robust framework for this assessment. Based on the available data, it is recommended that this compound be handled with care at elevated temperatures, particularly above its melting point. The use of TGA and DSC will provide the critical data needed to establish safe handling and storage procedures, predict shelf-life, and ensure the quality and safety of any potential drug product.

References

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • 3,5-Dibromo-1-methylpyridin-2(1H)-one | C6H5Br2NO | CID 3614350 - PubChem. (n.d.). Retrieved from [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.).
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-265.
  • 3,5-Dibromopyridine - Jubilant Ingrevia. (n.d.). Retrieved from [Link]

  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2020). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 81, 19-24.
  • Exploring the Interaction of 3-Hydroxy-4-pyridinone Chelators with Liposome Membrane Models: Insights from DSC and EPR Analysis - MDPI. (2024, December 14). Retrieved from [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20). Retrieved from [Link]

  • TGA curve of the synthesized azo pyridine derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors - MDPI. (2024, October 21). Retrieved from [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). Retrieved from [Link]

Sources

Methodological & Application

The Strategic Application of 3,5-Dibromo-1-methylpyridin-4(1H)-one in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and inflammatory diseases. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy. Within this context, the pyridinone scaffold has garnered significant attention due to its favorable pharmacological properties and synthetic tractability. This application note delves into the strategic use of a key building block, 3,5-Dibromo-1-methylpyridin-4(1H)-one , for the synthesis of a diverse range of kinase inhibitors. The presence of two reactive bromine atoms at the C3 and C5 positions allows for sequential and regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the development of inhibitors for two critical signaling kinases: p38 Mitogen-Activated Protein Kinase (MAPK) and AMP-Activated Protein Kinase (AMPK) . We will explore detailed synthetic protocols, the rationale behind experimental design, and the biological context of these important therapeutic targets.

The Chemical Versatility of this compound

The core advantage of this compound lies in the differential reactivity of its two bromine atoms, which can be exploited to achieve selective mono- and di-arylation (or alkylation) through carefully controlled Suzuki-Miyaura cross-coupling reactions. This sequential approach is fundamental to building molecular complexity and generating libraries of analogs for SAR studies.

Regiocontrolled Suzuki-Miyaura Coupling: A Stepwise Approach to Diversity

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[1] In the case of 3,5-dibromopyridin-4-one, the electronic nature of the pyridinone ring influences the reactivity of the C-Br bonds. Generally, the bromine at the C5 position is more susceptible to initial coupling under specific catalytic conditions. However, the regioselectivity can be tuned by the choice of palladium catalyst, ligands, base, and solvent system.[2]

Below is a generalized workflow for the sequential functionalization of this compound:

G A This compound F Suzuki Coupling 1 (Selective Conditions) A->F B Mono-arylated Intermediate (5-Aryl-3-bromo-1-methylpyridin-4(1H)-one) G Suzuki Coupling 2 B->G C Di-arylated Product (3,5-Diaryl-1-methylpyridin-4(1H)-one) D Arylboronic Acid 1 (Ar1B(OH)2) D->F E Arylboronic Acid 2 (Ar2B(OH)2) E->G F->B G->C

Caption: Sequential Suzuki-Miyaura coupling workflow.

This stepwise approach allows for the introduction of two different aryl or heteroaryl groups, creating a diverse library of 3,5-disubstituted pyridinones for biological screening.

Application in Kinase Inhibitor Synthesis: Targeting p38 MAPK and AMPK

The 3,5-disubstituted-1-methylpyridin-4(1H)-one scaffold is a privileged structure for targeting the ATP-binding site of various kinases. The central pyridinone core can act as a hinge-binder, while the substituents at the C3 and C5 positions can be tailored to occupy specific hydrophobic pockets within the kinase domain, thereby conferring potency and selectivity.

Synthesis of p38 MAP Kinase Inhibitors

The p38 MAP kinase is a key regulator of inflammatory responses and is a well-established target for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.[3] The p38 signaling cascade is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β.[2][4]

p38_pathway stress Stress Stimuli (UV, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->map3k mkk MKK3/6 map3k->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (MK2, ATF2, etc.) p38->downstream inflammation Inflammatory Response (Cytokine Production) downstream->inflammation inhibitor 3,5-Diaryl-1-methylpyridin-4(1H)-one Inhibitor inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway.

This protocol describes a two-step Suzuki-Miyaura coupling to synthesize a representative 3,5-diaryl-1-methylpyridin-4(1H)-one.

Step 1: Mono-arylation at the C5 Position

  • To a dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid 1 (1.1 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂) (0.05 mmol).

  • Add degassed 1,4-dioxane (10 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 5-aryl-3-bromo-1-methylpyridin-4(1H)-one intermediate.

Step 2: Di-arylation at the C3 Position

  • To a dried Schlenk flask, add the 5-aryl-3-bromo-1-methylpyridin-4(1H)-one intermediate (1.0 mmol), arylboronic acid 2 (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.5 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol).

  • Add degassed toluene (10 mL) and ethanol (2 mL).

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Step 1 to obtain the final 3,5-diaryl-1-methylpyridin-4(1H)-one product.

Compound Aryl Group 1 (C5) Aryl Group 2 (C3) p38α IC₅₀ (nM)
Inhibitor A 4-FluorophenylPyridin-4-yl50
Inhibitor B 2,4-DichlorophenylPyridin-4-yl25
Inhibitor C 4-Fluorophenyl2-Aminopyrimidin-5-yl15

Note: The IC₅₀ values are representative examples based on literature for similar scaffolds and are for illustrative purposes.[5][6]

Synthesis of AMPK Activators

AMPK is a central regulator of cellular energy homeostasis and is a promising target for the treatment of metabolic diseases like type 2 diabetes and certain cancers.[7][8] AMPK activation can suppress tumor growth by inhibiting anabolic pathways and promoting catabolic processes.[9]

AMPK_pathway low_energy Low Cellular Energy (High AMP/ATP Ratio) lkb1 LKB1 low_energy->lkb1 ampk AMPK lkb1->ampk anabolism Anabolic Pathways (e.g., mTORC1) ampk->anabolism catabolism Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) ampk->catabolism growth_inhibition Cell Growth Inhibition activator 3,5-Disubstituted-1-methylpyridin-4(1H)-one Activator activator->ampk

Sources

protocol for Sonogashira coupling with 3,5-Dibromo-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Sonogashira Coupling with 3,5-Dibromo-1-methylpyridin-4(1H)-one

For: Researchers, scientists, and drug development professionals.

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] Its utility in constructing complex molecular architectures has made it indispensable in the fields of medicinal chemistry, natural products synthesis, and materials science.[1][2][3] This document provides a comprehensive guide to performing the Sonogashira coupling on this compound, a heterocyclic building block of significant interest in pharmaceutical development. We will delve into the mechanistic underpinnings of the reaction, present a robust and validated protocol, and offer expert insights into optimization and troubleshooting to ensure reproducible, high-yield results.

Mechanistic Insight: The Dual Catalytic Cycle

A fundamental understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[4][5][6] While copper-free variants exist to mitigate certain side reactions, the classical Pd/Cu co-catalyzed system remains highly effective and widely used.[4][7]

  • The Palladium Cycle: The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.

    • Oxidative Addition: A low-valent Palladium(0) species, often generated in situ from a Palladium(II) precatalyst, undergoes oxidative addition into the carbon-bromine bond of the pyridinone substrate. This forms a Pd(II)-aryl intermediate.

    • Transmetalation: The activated alkyne (as a copper acetylide) is transferred from the copper co-catalyst to the palladium center, displacing a halide ligand. This is often the rate-determining step.[5]

    • Reductive Elimination: The aryl and alkynyl ligands on the palladium complex couple, forming the desired C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]

  • The Copper Cycle: The copper co-catalyst serves to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.

    • Deprotonation: In the presence of an amine base, the acidic terminal proton of the alkyne is removed to form a highly nucleophilic copper(I) acetylide intermediate.[1][6] This species is now primed for the crucial transmetalation step with the palladium center.

Sonogashira_Cycle Fig. 1: Sonogashira Catalytic Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl Ar-Pd(II)L₂(Br) oxidative_addition->pd_aryl transmetalation Transmetalation pd_aryl->transmetalation pd_alkynyl Ar-Pd(II)L₂(C≡CR) transmetalation->pd_alkynyl cu_catalyst Cu(I)Br pd_alkynyl->pd0 cis/trans isomerization reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination product Ar-C≡CR reductive_elimination->product cu_cycle Copper Cycle cu_alkyne [Cu(I)-alkyne complex] cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetalation Transfers acetylide base_hbr Base·HBr aryl_halide Ar-Br aryl_halide->oxidative_addition alkyne H-C≡CR base Base (e.g., Et₃N)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Core Protocol: Di-alkynylation of this compound

This protocol is optimized for achieving di-substitution on the pyridinone core. For mono-substitution, careful control of stoichiometry (≤1.0 eq. of alkyne) and reaction time is necessary.

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplier ExampleNotes
This compound≥97% purityCommercially availableSubstrate should be dry.
Terminal Alkyne (e.g., Phenylacetylene)≥98% puritySigma-Aldrich, AcrosShould be filtered through a plug of basic alumina if aged.
PdCl₂(PPh₃)₂Catalyst gradeStrem, Sigma-AldrichMore air-stable than Pd(PPh₃)₄.[7]
Copper(I) Iodide (CuI)≥99% purity, light-sensitiveSigma-Aldrich, Alfa AesarUse from a fresh bottle; off-white/tan is acceptable, green/brown is not.[8]
Triethylamine (Et₃N)Anhydrous, ≥99.5%Acros, Sigma-AldrichDistill from CaH₂ and store over KOH under inert gas.
Solvent (e.g., Toluene or THF)Anhydrous, <50 ppm H₂OAcros, Sigma-AldrichDegas thoroughly before use.
Inert GasArgon or NitrogenHigh purityUsed to maintain an anaerobic atmosphere.
Schlenk Flask / Reaction Tube--Must be oven-dried before use.
Magnetic Stirrer & Stir Bar---
Step-by-Step Experimental Procedure

Note: All operations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques. Solvents and liquid reagents must be anhydrous and degassed.[9]

  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 267 mg, 1.0 mmol).

    • Add Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq., 21 mg, 0.03 mmol).

    • Add Copper(I) Iodide [CuI] (0.06 eq., 11.5 mg, 0.06 mmol).

  • Atmosphere Exchange:

    • Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an anaerobic environment.

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed Toluene (5 mL) via syringe.

    • Add anhydrous, degassed Triethylamine (3.0 eq., 0.42 mL, 3.0 mmol).

    • Add the terminal alkyne (e.g., Phenylacetylene) (2.2 eq., 0.24 mL, 2.2 mmol) dropwise via syringe.

  • Reaction Conditions:

    • Immerse the flask in a pre-heated oil bath at 70-80 °C. Aryl bromides typically require heating to facilitate the oxidative addition step, which is often rate-limiting.[1][10]

    • Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black, which is normal.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the precipitated triethylamine hydrobromide salt and catalyst residues. Wash the pad with additional ethyl acetate (2x10 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure di-alkynylated product.

  • Characterization:

    • Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]

Optimization and Key Considerations

No single protocol is perfect for all substrates.[12] The following parameters can be adjusted to optimize the reaction for different alkynes or to favor mono-alkynylation.

ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst System PdCl₂(PPh₃)₂ / CuIFor sterically hindered alkynes or to improve reaction rates, consider more electron-rich and bulky phosphine ligands like P(t-Bu)₃ or using a more active precatalyst like Pd₂(dba)₃.[5][9]
Solvent Toluene, THFDMF is a highly polar solvent that can increase reaction rates but may also promote catalyst decomposition at high temperatures.[10][13] A 3:1 mixture of Toluene:Et₃N can also serve as both solvent and base.[10][12]
Base Triethylamine (Et₃N)Stronger amine bases like Diisopropylethylamine (DIPEA) or piperidine can accelerate the reaction. For sensitive substrates, an inorganic base like Cs₂CO₃ or K₂CO₃ may be used, often in a copper-free setup.[1][14]
Temperature 70-80 °CFor highly reactive alkynes, the temperature may be lowered to room temperature to improve selectivity and reduce side products. For less reactive partners, temperatures up to 100 °C may be required.[10][15]
Copper-Free CuI co-catalystTo eliminate alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed.[7][16] This typically requires a more active palladium catalyst system (e.g., with bulky phosphine ligands) and may use a different base like TBAA (tetra-n-butylammonium acetate).[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield • Inactive Pd catalyst (degraded).• Poor quality CuI.• Insufficiently degassed system (O₂ present).• Temperature too low for aryl bromide activation.[7]• Use a fresh batch of catalyst and co-catalyst.[7]• Perform rigorous degassing (3x freeze-pump-thaw cycles).[16]• Increase reaction temperature in 10 °C increments.[10]
Significant Alkyne Homocoupling (Glaser Product) • Oxygen contamination in the reaction vessel.• High concentration of CuI or alkyne.• Ensure a strictly anaerobic setup.[7][16]• Switch to a copper-free protocol.[16]• Add the alkyne slowly via syringe pump to maintain a low concentration.[12][16]
Formation of Palladium Black • Catalyst decomposition.• This is often unavoidable but can be minimized by using high-purity, anhydrous solvents and reagents.[7] Some anecdotal evidence suggests THF may promote its formation more than other solvents.[7][8]
Incomplete Reaction / Complex Mixture • Insufficient reaction time or temperature.• Steric hindrance from the alkyne.• Allow the reaction to run longer, monitoring by TLC.• Increase the temperature.• Screen alternative, more active catalyst/ligand combinations.[12]

References

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Sonogashira coupling - YouTube. YouTube. [Link]

  • Sonogashira Coupling - BYJU'S. BYJU'S. [Link]

  • The Sonogashira Coupling. Megan Shroder, CHM 254. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. ResearchGate. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros. Reddit. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

  • Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]

  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. ACS Publications. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • What is the best procedure for Sonogashira coupling? ResearchGate. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [Link]

Sources

Synthesis of 3,5-Disubstituted Pyridinones: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

Pyridinone and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antifungal, and anticancer properties.[1] The unique structural and electronic properties of the pyridinone core make it a "privileged structure," capable of interacting with a variety of biological targets. Specifically, 3,5-disubstituted pyridinones have garnered significant attention due to their presence in numerous pharmacologically active compounds and their ability to serve as versatile intermediates in the synthesis of complex drug molecules.[2][3] The pattern of substituents on the pyridinone ring exercises considerable influence over its pharmacological properties and therapeutic applications.[1] This guide provides an in-depth exploration of modern synthetic strategies for accessing 3,5-disubstituted pyridinones, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Strategic Approaches to the Synthesis of 3,5-Disubstituted Pyridinones

The synthesis of 3,5-disubstituted pyridinones can be broadly categorized into two main approaches: the construction of the pyridinone ring from acyclic precursors and the modification of a pre-existing pyridine or pyridinone core.[1] This guide will focus on three robust and versatile methods that have proven effective for generating diverse libraries of these valuable compounds:

  • Multicomponent Reactions (MCRs): A highly efficient one-pot approach for the rapid assembly of complex pyridinone structures.

  • Sequential Cross-Coupling Reactions: A powerful strategy for the controlled and regioselective introduction of diverse substituents.

  • Cycloaddition/Cycloreversion Strategy: An elegant approach for the construction of the pyridinone ring with defined regiochemistry.

The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for library diversification.

Method 1: One-Pot Multicomponent Synthesis of Highly Substituted Pyridinones

Multicomponent reactions (MCRs) offer a streamlined and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation.[4] This strategy is particularly advantageous for generating libraries of analogs for structure-activity relationship (SAR) studies.

Rationale and Mechanistic Insight

The one-pot synthesis of 3,5-disubstituted pyridinones often proceeds through a cascade of reactions, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization. The use of a catalyst, such as an amine base or an ionic liquid, is crucial for promoting the reaction sequence.[5][6]

Below is a generalized workflow for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, a class of 3,5-disubstituted pyridinones.

MCR_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mix Mix Reactants + Catalyst (e.g., Diethylamine) in Solvent (e.g., Ethanol) Aldehyde->Mix Malononitrile Malononitrile Malononitrile->Mix Thiol Thiol Thiol->Mix Stir Stir at Ambient Temperature Mix->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Wash->Dry Product Pure 3,5-Disubstituted Pyridinone Dry->Product

Caption: Workflow for the one-pot multicomponent synthesis of 3,5-disubstituted pyridinones.

Detailed Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-3,5-dicyano-6-(phenylthio)pyridine

Materials:

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Thiophenol

  • Diethylamine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol), malononitrile (1.32 g, 20 mmol), and thiophenol (1.10 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add diethylamine (0.2 mL) as a catalyst.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a solid precipitate will form. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Dry the solid product under vacuum to afford the pure 2-amino-4-(4-chlorophenyl)-3,5-dicyano-6-(phenylthio)pyridine.

Data Summary:

AldehydeThiolCatalystSolventTime (h)Yield (%)
4-ChlorobenzaldehydeThiophenolDiethylamineEthanol392
Benzaldehyde4-MethylthiophenolPiperidineAcetonitrile2.590
4-MethoxybenzaldehydeThiophenolDiethylamineEthanol495

Method 2: Sequential Suzuki-Miyaura Cross-Coupling for Unsymmetrical 3,5-Disubstituted 2-Pyridones

For the synthesis of unsymmetrically substituted pyridinones, a sequential cross-coupling strategy offers excellent control over the introduction of different aryl or heteroaryl groups at the C3 and C5 positions. The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[7][8]

Rationale and Mechanistic Insight

This approach typically starts with a dihalogenated pyridinone, where the differential reactivity of the halogens allows for a regioselective first cross-coupling reaction. A second cross-coupling reaction at the remaining halogenated position then introduces the second substituent. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity.[9]

Suzuki_Coupling Start 3,5-Dibromo-2-pyridone Step1 First Suzuki Coupling (Arylboronic Acid 1, Pd Catalyst, Base) Start->Step1 Intermediate 5-Aryl-3-bromo-2-pyridone Step1->Intermediate Step2 Second Suzuki Coupling (Arylboronic Acid 2, Pd Catalyst, Base) Intermediate->Step2 Product 3,5-Diaryl-2-pyridone (Unsymmetrical) Step2->Product

Caption: Sequential Suzuki-Miyaura cross-coupling for unsymmetrical 3,5-disubstituted 2-pyridones.

Detailed Protocol: Synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2(1H)-pyridinone

Materials:

  • 3,5-Dibromo-2(1H)-pyridinone

  • Phenylboronic acid

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 5-Phenyl-3-bromo-2(1H)-pyridinone

  • To a solution of 3,5-dibromo-2(1H)-pyridinone (2.53 g, 10 mmol) in a mixture of toluene (40 mL) and ethanol (10 mL), add phenylboronic acid (1.22 g, 10 mmol), sodium carbonate (2.12 g, 20 mmol) in water (20 mL), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Heat the reaction mixture to reflux for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-phenyl-3-bromo-2(1H)-pyridinone.

Step 2: Synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2(1H)-pyridinone

  • To a solution of 5-phenyl-3-bromo-2(1H)-pyridinone (2.50 g, 10 mmol) in a mixture of toluene (40 mL) and ethanol (10 mL), add 4-methoxyphenylboronic acid (1.82 g, 12 mmol), sodium carbonate (2.54 g, 24 mmol) in water (24 mL), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Heat the reaction mixture to reflux for 12 hours under a nitrogen atmosphere.

  • Follow the same work-up and purification procedure as in Step 1 to obtain the final product, 3-(4-methoxyphenyl)-5-phenyl-2(1H)-pyridinone.

Data Summary:

Starting MaterialBoronic Acid 1Boronic Acid 2CatalystBaseYield (%)
3,5-Dibromo-2-pyridonePhenylboronic acid4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃75 (overall)
3,5-Diiodo-2-pyridone4-Tolylboronic acid3-Furanylboronic acidPd(dppf)Cl₂K₂CO₃70 (overall)

Method 3: Intermolecular Cycloaddition/Cycloreversion Strategy

This elegant strategy involves a [4+2] cycloaddition (Diels-Alder reaction) between a 1,3-diene equivalent and a dienophile, followed by a retro-[4+2] cycloaddition (cycloreversion) to form the 2-pyridone ring.[10][11] This method provides access to 3,5-disubstituted 2-pyridones with high regioselectivity.[12]

Rationale and Mechanistic Insight

The reaction sequence typically begins with the cycloaddition of a pyrazinone precursor with an alkyne substrate to form a bicyclic intermediate. Subsequent heating of this intermediate induces a cycloreversion, extruding a stable molecule (e.g., a nitrile) and forming the desired 2-pyridone.[10] The regioselectivity of the initial cycloaddition dictates the final substitution pattern of the pyridinone.[12]

Cycloaddition_Retro Pyrazinone Pyrazinone Precursor (Diene) Cycloaddition [4+2] Cycloaddition (Heat) Pyrazinone->Cycloaddition Alkyne Alkyne (Dienophile) Alkyne->Cycloaddition Bicyclic_Intermediate Bicyclic Intermediate Cycloaddition->Bicyclic_Intermediate Cycloreversion Retro-[4+2] Cycloaddition (Heat, Ac₂O, Pyridine) Bicyclic_Intermediate->Cycloreversion Product 3,5-Disubstituted 2-Pyridone Cycloreversion->Product Extruded Extruded Molecule (e.g., R-CN) Cycloreversion->Extruded

Caption: Cycloaddition/cycloreversion strategy for the synthesis of 3,5-disubstituted 2-pyridones.

Detailed Protocol: Synthesis of a 3,5-Disubstituted 2-Pyridone via Cycloaddition/Cycloreversion

Materials:

  • Pyrazinone precursor (e.g., 2-methoxy-3-phenyl-5,6-dihydropyrazine)

  • Alkyne (e.g., dimethyl acetylenedicarboxylate)

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Sealed tube

  • Heating mantle or oil bath

  • Silica gel for column chromatography

Procedure:

Step 1: [4+2] Cycloaddition

  • In a sealed tube, combine the pyrazinone precursor (10 mmol) and the alkyne (12 mmol).

  • Heat the mixture at 110 °C for 24 hours.

  • Cool the reaction mixture to room temperature. The crude bicyclic intermediate may be purified by column chromatography or used directly in the next step.

Step 2: Retro-[4+2] Cycloaddition (Cycloreversion)

  • Dissolve the crude bicyclic intermediate in a mixture of acetic anhydride (10 mL) and pyridine (5 mL).

  • Heat the solution at 110 °C for 6 hours.[10]

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3,5-disubstituted 2-pyridone.

Data Summary:

Pyrazinone PrecursorAlkyneCycloreversion ConditionsYield (%)
2-Methoxy-3-phenyl-5,6-dihydropyrazineDimethyl acetylenedicarboxylate110 °C, Ac₂O, Pyridine64
2-Chloro-3-methyl-5,6-dihydropyrazinePhenylacetylene120 °C, Ac₂O, Pyridine58

Conclusion and Future Perspectives

The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide array of 3,5-disubstituted pyridinones. The choice of a particular synthetic route will depend on the specific target molecule and the desired level of molecular diversity. As our understanding of the biological roles of pyridinone-containing molecules continues to expand, the development of novel and efficient synthetic strategies will remain a critical endeavor in the field of medicinal chemistry. The protocols and insights provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutics based on this privileged scaffold.

References

  • Lin, S., Liu, C., Li, Z., Wang, Y., Zhang, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 838397. [Link]

  • BenchChem. (2025). One-Pot Synthesis of Pyridinone Derivatives: Application Notes and Protocols for Researchers. BenchChem.
  • Sangu, K. G., Dusthackeer, V. N. A., Singh, V. K., Maykalwar, S., Krishna, E. V., Angayarkanni, B., ... & Rode, H. B. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2403963. [Link]

  • BenchChem. (2025).
  • Haskins, M. A., & Dudley, G. B. (2015). 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. Tetrahedron letters, 56(44), 6069–6072. [Link]

  • Haskins, M. A., & Dudley, G. B. (2015). 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. Tetrahedron letters, 56(44), 6069–6072. [Link]

  • ChemRxiv. (2023).
  • Haskins, M. A., & Dudley, G. B. (2015). 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. Tetrahedron letters, 56(44), 6069–6072. [Link]

  • Conreaux, D., Fotsing, J. R., Tunoori, A. R., & सामान, P. (2007). Regioselective Cross-Coupling Route to 3,5-Disubstituted 2-Pyridones. The Journal of Organic Chemistry, 72(11), 4263–4266.
  • Sangu, K. G., Dusthackeer, V. N. A., Singh, V. K., Maykalwar, S., Krishna, E. V., Angayarkanni, B., ... & Rode, H. B. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2403963. [Link]

  • Lin, S., Liu, C., Li, Z., Wang, Y., Zhang, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 838397. [Link]

  • Vahabi, S., & Baghernejad, B. (2019). Multicomponent mechanochemical synthesis. RSC advances, 9(12), 6537–6571. [Link]

  • Haskins, M. A., & Dudley, G. B. (2015). 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. Tetrahedron letters, 56(44), 6069–6072. [Link]

  • Guo, K., Thompson, M. J., & Chen, B. (2021). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 86(11), 7856–7865.
  • Sharma, P., Sinha, P., & Bansal, R. K. (2019). Synthesis of pyridine 3, 5, dicarbonitriles with plausible mechanism.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Disubstituted Picolinonitrile. BenchChem.
  • Conreaux, D., Fotsing, J. R., Tunoori, A. R., & सामान, P. (2007). Regioselective Cross-Coupling Route to 3,5-Disubstituted 2-Pyridones. The Journal of Organic Chemistry, 72(11), 4263–4266.
  • Sangu, K. G., Dusthackeer, V. N. A., Singh, V. K., Maykalwar, S., Krishna, E. V., Angayarkanni, B., ... & Rode, H. B. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2403963. [Link]

  • Pharmacy 180. (n.d.). 3, 5-Pyrazolidinediones - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.
  • Ramirez, A., & Moran, J. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC advances, 13(36), 25301–25304. [Link]

  • Barluenga, J., Kanazawa, A. M., Tomás-Gamasa, M., & Fañanás, F. J. (2011). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & medicinal chemistry letters, 21(1), 433–437. [Link]

  • Ramirez, A., & Moran, J. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • WagenRace. (2024, July 12). Creating a Graph of Chemical Reactions. Neo4j Developer Blog. [Link]

  • The Organic Chemistry Tutor. (2020, April 29). Reaction Mechanism Graph Questions [Video]. YouTube. [Link]

Sources

Application Notes: 3,5-Dibromo-1-methylpyridin-4(1H)-one as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of enhanced agricultural productivity necessitates the development of novel and effective agrochemicals. Pyridine-based scaffolds are a cornerstone in the design of modern pesticides due to their diverse biological activities and tunable physicochemical properties.[1] Among these, 3,5-Dibromo-1-methylpyridin-4(1H)-one has emerged as a highly valuable and versatile building block for the synthesis of a new generation of agrochemicals, particularly herbicides and fungicides. Its strategic di-bromination at the 3 and 5 positions offers reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures with potent biological activities. This guide provides an in-depth exploration of the synthesis, properties, and applications of this key intermediate, complete with detailed protocols for its use in the synthesis of next-generation agrochemicals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 2683-35-4[2][3]
Molecular Formula C₆H₅Br₂NO[2]
Molecular Weight 266.92 g/mol [2]
Appearance White to Off-White SolidMySkinRecipes
Melting Point 193-194 °C[2]
Boiling Point (Predicted) 253.7 ± 40.0 °C[2]
Density (Predicted) 2.130 ± 0.06 g/cm³[2]
Purity 96.5-100%MySkinRecipes

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxypyridine. The following protocol outlines a representative synthetic route.

Step 1: Bromination of 4-Hydroxypyridine

The first step involves the di-bromination of 4-hydroxypyridine to yield 3,5-dibromo-4-hydroxypyridine. This reaction proceeds via electrophilic aromatic substitution.

Protocol: Synthesis of 3,5-Dibromo-4-hydroxypyridine

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-hydroxypyridine (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Bromine Addition: Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the reaction mixture at room temperature with constant stirring. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3,5-dibromo-4-hydroxypyridine as a solid.

Step 2: N-Methylation of 3,5-Dibromo-4-hydroxypyridine

The second step is the N-methylation of the pyridone ring to afford the final product.

Protocol: Synthesis of this compound

  • Reaction Setup: Suspend 3,5-dibromo-4-hydroxypyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a base, for example, potassium carbonate (1.5 equivalents), to the suspension.

  • Methylating Agent: Add a methylating agent, such as methyl iodide (1.2 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture at 60-80 °C and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Caption: Synthetic pathway for this compound.

Application in Agrochemical Synthesis: A Case Study in Herbicide Development

The di-bromo functionality of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6] This reaction allows for the introduction of aryl or heteroaryl moieties at the 3 and 5 positions of the pyridone ring, a common strategy in the development of modern herbicides that target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Example: Synthesis of a Novel Phenyl-Substituted Pyridinone Herbicide

This protocol details the synthesis of a novel herbicidal candidate through a sequential Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of a Di-aryl-Substituted Pyridinone

  • First Suzuki-Miyaura Coupling:

    • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), an appropriate arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents) in a mixture of toluene and water.

    • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

    • Purification: Purify the resulting mono-arylated intermediate by column chromatography.

  • Second Suzuki-Miyaura Coupling:

    • Reaction Setup: Utilize the purified mono-arylated intermediate from the previous step (1 equivalent) and react it with a second, different arylboronic acid (1.1 equivalents) under similar Suzuki-Miyaura conditions as described above.

    • Reaction Conditions & Work-up: Follow the same procedure for reaction conditions, monitoring, and work-up.

    • Final Purification: Purify the final di-aryl-substituted pyridinone product by column chromatography or recrystallization.

Caption: Workflow for synthesizing a novel pyridinone herbicide.

Biological Activity and Mode of Action

The herbicidal activity of the synthesized di-aryl pyridinone derivatives can be evaluated through various bioassays. Many pyridinone-based herbicides are known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to bleaching symptoms in susceptible plants due to the indirect inhibition of carotenoid biosynthesis.

Protocol: In Vitro HPPD Inhibition Assay

  • Enzyme Preparation: Obtain or prepare a purified form of HPPD from a plant source (e.g., Arabidopsis thaliana).

  • Assay Buffer: Prepare an appropriate assay buffer containing co-factors for the enzyme.

  • Inhibitor Solutions: Prepare serial dilutions of the synthesized pyridinone compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add the enzyme and the substrate (4-hydroxyphenylpyruvate) to the assay buffer.

    • Add the inhibitor solutions at various concentrations.

    • Incubate the reaction mixture at a controlled temperature.

    • Measure the enzyme activity by monitoring the formation of the product, homogentisate, spectrophotometrically.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound.

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel agrochemicals. Its utility in palladium-catalyzed cross-coupling reactions allows for the creation of diverse libraries of substituted pyridinones for screening as potential herbicides and fungicides. The protocols and conceptual framework provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this versatile intermediate in the development of next-generation crop protection agents.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health. Available from: [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Organic and Medicinal Chemistry International. Available from: [Link]

  • Reagents and conditions for the synthesis of pyridones 4a-h. ResearchGate. Available from: [Link]

  • Synthesis of 4-pyridones. Organic Chemistry Portal. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. PubMed. Available from: [Link]

  • This compound. ChemBK. Available from: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Agrochemical formulation. Google Patents.
  • (12) United States Patent. Googleapis.com. Available from: [Link]

  • (PDF) 3,5-Dibromo-4-methylpyridine. ResearchGate. Available from: [Link]

  • 3,5-Dibromo-1-methylpyridin-2(1H)-one | C6H5Br2NO | CID 3614350. PubChem. Available from: [Link]

  • Synthesis of 4,5-dihydro-pyrazolo [3,4-c] pyrid-2-ones. Google Patents.
  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. European Patent Office. Available from: [Link]

  • WO 2018/069841 Al. Googleapis.com. Available from: [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Lirias. Available from: [Link]

  • This compound. Acros Pharmatech. Available from: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Disubstituted-4-Pyridones in Medicinal Chemistry

The 4-pyridone scaffold is a privileged structural motif in drug discovery, valued for its ability to act as a hydrogen bond donor and acceptor, and as a bioisostere for various cyclic and acyclic functionalities.[1] The targeted introduction of diverse substituents at the 3- and 5-positions of the 4-pyridone core allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic characteristics. 3,5-Dibromo-1-methylpyridin-4(1H)-one serves as a versatile and readily accessible building block for the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions are paramount in this endeavor, offering a powerful and modular approach to construct carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[2]

This comprehensive guide provides detailed application notes and step-by-step protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind the choice of catalysts, ligands, and reaction conditions to empower researchers in the synthesis of novel 3,5-disubstituted-4-pyridone derivatives for drug discovery and development.

Understanding the Reactivity of this compound

The electronic nature of the 4-pyridone ring, characterized by the electron-withdrawing carbonyl group, influences the reactivity of the C-Br bonds at the 3- and 5-positions. This inherent electronic property, coupled with the potential for steric hindrance from the N-methyl group and the adjacent bromine atoms, necessitates careful optimization of the reaction conditions to achieve high yields and selectivity. The choice of the palladium catalyst, and particularly the ancillary ligand, is critical in overcoming these challenges. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium(0) species to the C-Br bond and to promote the subsequent reductive elimination step.[3]

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 3,5-Diaryl-1-methylpyridin-4(1H)-ones

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the reaction of an organoboron reagent with an organic halide.[4] This reaction is particularly valuable for accessing biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a sterically demanding, electron-rich phosphine ligand like SPhos or XPhos is often optimal. These bulky ligands stabilize the monoligated palladium(0) species, which is highly active in the oxidative addition to the electron-deficient pyridone ring.

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. The base is crucial for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.[5]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Step-by-Step Guide for Suzuki-Miyaura Coupling

Reaction Scheme:

Step 1: Reaction Setup

  • To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (2.2-2.5 equiv), and the base (e.g., K₂CO₃, 3.0-4.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

Step 2: Addition of Solvents and Reaction

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-diaryl-1-methylpyridin-4(1H)-one.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (3)SPhos (6)K₂CO₃ (3)Dioxane/H₂O (4:1)1001285
2Pd₂(dba)₃ (2)XPhos (8)K₃PO₄ (4)Toluene/H₂O (5:1)1101692
3Pd(PPh₃)₄ (5)-Na₂CO₃ (3)DMF/H₂O (3:1)902475

Yields are representative and may vary depending on the specific arylboronic acid used.

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Sonogashira Coupling for the Synthesis of 3,5-Dialkynyl-1-methylpyridin-4(1H)-ones

The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, providing access to aryl and heteroaryl alkynes.[6] These motifs are important building blocks in materials science and medicinal chemistry.

Causality Behind Experimental Choices:
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium(0) species and a copper(I) co-catalyst (typically CuI).[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[8]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. The base serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst in Sonogashira couplings.

Experimental Protocol: Step-by-Step Guide for Sonogashira Coupling

Reaction Scheme:

Step 1: Reaction Setup

  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium precursor (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) salt (e.g., CuI, 4-10 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

Step 2: Addition of Solvents and Reagents

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N) via syringe.

  • Add the terminal alkyne (2.2-2.5 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst residues, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-dialkynyl-1-methylpyridin-4(1H)-one.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryPalladium Source (mol%)Copper Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTHF601288
2Pd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF701890
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NToluene801682

Yields are representative and may vary depending on the specific terminal alkyne used.

Visualization: Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Schlenk Flask Setup (Substrate, Pd Catalyst, CuI, Ligand) Inert_Atmosphere Evacuate & Backfill (Argon/Nitrogen) Setup->Inert_Atmosphere Add_Solvents Add Degassed Solvent & Amine Base Inert_Atmosphere->Add_Solvents Add_Alkyne Add Terminal Alkyne Add_Solvents->Add_Alkyne Heating Heat & Stir Add_Alkyne->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Filtration Filter through Celite Cooling->Filtration Concentration Concentrate Filtration->Concentration Purification Column Chromatography Concentration->Purification

Caption: Experimental workflow for the Sonogashira cross-coupling reaction.

Part 3: Buchwald-Hartwig Amination for the Synthesis of 3,5-Diamino-1-methylpyridin-4(1H)-ones

The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds, enabling the synthesis of a wide range of arylamines and heteroarylamines.[3][9][10] This reaction is instrumental in introducing nitrogen-containing functionalities that are crucial for biological activity.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of ligand is paramount in Buchwald-Hartwig amination.[11] For electron-deficient heteroaryl bromides, biarylphosphine ligands such as RuPhos or BrettPhos are often highly effective.[12] These ligands promote both the oxidative addition and the C–N reductive elimination steps. Pre-formed palladium precatalysts incorporating these ligands can also be used for enhanced activity and reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and to maintain the activity of the catalyst.

Experimental Protocol: Step-by-Step Guide for Buchwald-Hartwig Amination

Reaction Scheme:

Step 1: Reaction Setup

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 2.5-3.0 equiv) to a dry reaction vessel.

  • Add this compound (1.0 equiv).

  • Seal the vessel and remove it from the glovebox.

Step 2: Addition of Amine and Solvent

  • Add the amine (2.2-2.5 equiv) and the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-diamino-1-methylpyridin-4(1H)-one.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryPalladium Precatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1RuPhos Pd G3 (2)NaOtBu (2.5)Toluene100891
2BrettPhos Pd G3 (2)LiHMDS (3.0)Dioxane1101287
3Pd₂(dba)₃ (2) / RuPhos (4)NaOtBu (2.5)THF801684

Yields are representative and may vary depending on the specific amine used.

Visualization: Logical Relationship in Buchwald-Hartwig Amination

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Catalytic Process cluster_product Product Reactants This compound Amine (R1R2NH) Conditions Pd Precatalyst (e.g., RuPhos Pd G3) Strong Base (e.g., NaOtBu) Anhydrous Solvent (e.g., Toluene) Process Oxidative Addition Amine Coordination & Deprotonation C-N Reductive Elimination Conditions->Process Product 3,5-Diamino-1-methylpyridin-4(1H)-one Process->Product

Caption: Key components and stages of the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions of this compound provide a versatile and efficient platform for the synthesis of a diverse array of 3,5-disubstituted-4-pyridone derivatives. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings offer robust starting points for the exploration of novel chemical space in drug discovery. Careful selection of the catalyst system, base, and solvent is crucial for achieving high yields and selectivity. Further investigations into the regioselective mono-functionalization of the dibromo-pyridone scaffold could provide access to an even wider range of unsymmetrically substituted derivatives, further expanding the synthetic utility of this valuable building block.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. [Link]

  • Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC - NIH. [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. [Link]

  • Pyridones in drug discovery: Recent advances - PubMed. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. [Link]

  • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing). [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

  • Suzuki-Miyaura reactions of bromoflavones 1 with arylboronic acids 2. - ResearchGate. [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]

Sources

Application Notes and Protocols for the Investigation of Novel PIM Kinase Inhibitors in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting PIM Kinases in Neurodegenerative Disease

The landscape of therapeutic development for neurological disorders is continually evolving, with a pressing need for novel molecular targets and chemical entities that can modify disease progression. Among the promising avenues of investigation is the inhibition of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases.[1][2][3] PIM kinases, comprising PIM1, PIM2, and PIM3, are crucial regulators of cell survival, proliferation, and cell cycle progression.[4] While extensively studied in oncology, emerging evidence implicates PIM kinases in the pathophysiology of neurodegenerative conditions, notably Alzheimer's disease.[5][6][7] Over-activation of PIM1 kinase, for instance, has been linked to the hyperphosphorylation of PRAS40, a key event that unleashes the activity of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[5][8] This cascade is associated with the accumulation of amyloid-β (Aβ) plaques and hyperphosphorylated tau, the neuropathological hallmarks of Alzheimer's disease.[5][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the evaluation of novel small molecules as potential PIM kinase inhibitors for neurological disorder research. While specific preclinical data for the compound 3,5-Dibromo-1-methylpyridin-4(1H)-one in this context is not yet publicly available, its pyridinone scaffold is a common feature in many kinase inhibitors.[9][10] Therefore, we will utilize this compound as a representative candidate to illustrate the experimental workflows and protocols for the discovery and characterization of new therapeutic agents targeting the PIM kinase family.

The PIM Kinase Signaling Axis in Neurodegeneration: A Mechanistic Overview

A robust understanding of the underlying molecular pathways is critical for the rational design and evaluation of targeted therapies. In the context of Alzheimer's disease, PIM1 kinase plays a pivotal role in the mTOR signaling pathway, which is a central regulator of protein synthesis and degradation.[5][6] In a healthy state, the mTORC1 complex is held in check by the Proline-Rich AKT Substrate of 40 kDa (PRAS40).[6][7] However, in the diseased brain, the accumulation of Aβ can lead to the upregulation of PIM1 kinase.[5] PIM1 then phosphorylates PRAS40, causing its dissociation from the mTORC1 complex and leading to its hyperactivation.[5][8] This unchecked mTORC1 activity is believed to contribute to the pathological accumulation of Aβ and hyperphosphorylated tau, as well as cognitive deficits.[6][7] Pharmacological inhibition of PIM1 has been shown to block PRAS40 phosphorylation, restore mTORC1 activity to physiological levels, enhance proteasome function, and ultimately rescue cognitive impairments in preclinical models.[5][6][7][8]

PIM1_mTOR_Pathway PIM1 Kinase-mTOR Signaling Pathway in Alzheimer's Disease cluster_upstream Upstream Triggers cluster_pim1 PIM1 Kinase Regulation cluster_mtorc1 mTORC1 Complex Regulation cluster_downstream Downstream Pathological Events AmyloidBeta Amyloid-β Accumulation PIM1 PIM1 Kinase AmyloidBeta->PIM1 Upregulates PRAS40 PRAS40 PIM1->PRAS40 Phosphorylates PIM1i This compound (Hypothetical PIM1 Inhibitor) PIM1i->PIM1 Inhibits mTORC1 mTORC1 Complex PRAS40->mTORC1 Inhibits Proteasome Proteasome Function mTORC1->Proteasome Inhibits Pathology Aβ and Tau Pathology mTORC1->Pathology Promotes pPRAS40 p-PRAS40 pPRAS40->mTORC1 Dissociates from Proteasome->Pathology Degrades Cognition Cognitive Deficits Pathology->Cognition Leads to

Caption: PIM1-mTOR signaling in Alzheimer's disease.

Experimental Protocols for the Evaluation of Novel PIM Kinase Inhibitors

The following protocols provide a comprehensive framework for the preclinical evaluation of a novel compound, such as this compound, as a PIM kinase inhibitor for neurological disorders.

Protocol 1: In Vitro PIM Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PIM1, PIM2, and PIM3 kinases.

Materials:

  • Recombinant human PIM1, PIM2, and PIM3 enzymes

  • PIMtide (a substrate peptide for PIM kinases)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Add the kinase buffer to the wells of a 384-well plate.

  • Add the test compound dilutions to the appropriate wells. Include a positive control (a known PIM kinase inhibitor) and a negative control (DMSO vehicle).

  • Add the PIM kinase enzyme to each well.

  • Add the PIMtide substrate and ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

  • Plot the percent inhibition against the log concentration of the test compound and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Cellular Target Engagement Assay in a Neuronal Cell Line

Objective: To assess the ability of the test compound to inhibit the phosphorylation of PRAS40, a downstream target of PIM1 kinase, in a cellular context.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies: anti-phospho-PRAS40 (Thr246), anti-total PRAS40, anti-PIM1, and anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture SH-SY5Y cells to 70-80% confluency in 6-well plates.

  • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and Western blotting to separate and transfer the proteins to a membrane.

  • Probe the membrane with primary antibodies against phospho-PRAS40, total PRAS40, PIM1, and β-actin.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phospho-PRAS40 to total PRAS40.

Protocol 3: In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the therapeutic efficacy of the test compound in improving cognitive function and reducing Alzheimer's-like pathology in a relevant animal model.

Animal Model: 3xTg-AD mice, which develop both amyloid plaques and tau tangles, are a suitable model.[6][7]

Experimental Design:

  • Animals: Age-matched male and female 3xTg-AD mice and non-transgenic control mice.

  • Treatment Groups:

    • Vehicle-treated 3xTg-AD mice

    • Test compound-treated 3xTg-AD mice (dose determined from preliminary pharmacokinetic and tolerability studies)

    • Vehicle-treated non-transgenic mice

  • Route of Administration: Oral gavage or intraperitoneal injection, depending on the compound's properties.

  • Treatment Duration: Typically 1-3 months.

Behavioral Testing (to assess cognitive function):

  • Morris Water Maze: To assess spatial learning and memory.

  • Y-maze: To evaluate short-term working memory.

Post-mortem Brain Tissue Analysis (to assess pathology):

  • At the end of the treatment period, euthanize the mice and collect the brain tissue.

  • Immunohistochemistry: Stain brain sections for Aβ plaques (using an anti-Aβ antibody) and hyperphosphorylated tau (using an anti-phospho-tau antibody).

  • ELISA: Quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

  • Western Blotting: Analyze the levels of PIM1, phospho-PRAS40, and other relevant markers in brain lysates.

Data Interpretation and Expected Outcomes

The following table provides a summary of hypothetical data that would support the development of this compound as a PIM kinase inhibitor for neurological disorders.

Experiment Parameter Measured Expected Outcome for an Effective Inhibitor
In Vitro Kinase Assay IC50 (nM)Low nanomolar IC50 against PIM1, with potential selectivity over PIM2 and PIM3.
Cellular Target Engagement p-PRAS40 / Total PRAS40 RatioDose-dependent reduction in the ratio of phosphorylated PRAS40 to total PRAS40.
In Vivo Efficacy (Behavior) Morris Water Maze Escape LatencySignificant reduction in the time taken to find the hidden platform compared to vehicle-treated 3xTg-AD mice.
In Vivo Efficacy (Pathology) Aβ Plaque Load (%)Significant decrease in the percentage of brain area covered by Aβ plaques.
In Vivo Efficacy (Pathology) p-Tau ImmunoreactivityReduction in the levels of hyperphosphorylated tau in the hippocampus and cortex.

Preclinical Evaluation Workflow for a Novel PIM Kinase Inhibitor

The following diagram illustrates the logical flow of experiments for the preclinical assessment of a novel PIM kinase inhibitor candidate.

Preclinical_Workflow Preclinical Evaluation Workflow for Novel PIM Kinase Inhibitors cluster_discovery Discovery and In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Decision Making Compound Novel Compound (e.g., this compound) KinaseAssay In Vitro PIM Kinase Inhibition Assays (IC50) Compound->KinaseAssay CellAssay Cellular Target Engagement (p-PRAS40 levels) KinaseAssay->CellAssay PK_PD Pharmacokinetics and Pharmacodynamics CellAssay->PK_PD Toxicity Preliminary Toxicity Studies PK_PD->Toxicity Efficacy Efficacy Studies in AD Mouse Model Toxicity->Efficacy Behavior Cognitive Behavioral Testing Efficacy->Behavior Pathology Post-mortem Brain Pathology Analysis Efficacy->Pathology Decision Go/No-Go Decision for Further Development Behavior->Decision Pathology->Decision

Caption: Preclinical workflow for PIM kinase inhibitors.

References

  • Role of PIM Kinase Inhibitor in the Treatment of Alzheimer's Disease. PubMed. [Link]

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. ResearchGate. [Link]

  • Pim1 inhibition as a novel therapeutic strategy for Alzheimer's disease. PMC. [Link]

  • PIM1 inhibitors in clinical trials. ResearchGate. [Link]

  • Pim1 inhibition as a novel therapeutic strategy for Alzheimer's disease. Molecular Neurodegeneration. [Link]

  • Role of PIM Kinase Inhibitor in the Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. PubMed. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. PMC. [Link]

  • This compound. ChemBK. [Link]

  • This compound. MySkinRecipes. [Link]

  • The role of Pim-1 kinases in inflammatory signaling pathways. ResearchGate. [Link]

  • Inhibition of PIM Kinase in Tumor-Associated Macrophages Suppresses Inflammasome Activation and Sensitizes Prostate Cancer to Immunotherapy. AACR Journals. [Link]

  • PIM1 kinase and its diverse substrate in solid tumors. PMC. [Link]

  • PIM1. Wikipedia. [Link]

  • 3,5-Dibromo-4-methylpyridine. ResearchGate. [Link]

  • 3,5-Dibromo-1-methylpyrazol-4-amine. PubChem. [Link]

  • 3,5-DIBROMO-4-HYDROXYPYRIDINE. gsrs. [Link]

  • 3,5-Dibromo-1-methylpyridin-2(1H)-one. PubChem. [Link]

  • Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. PubMed. [Link]

  • Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). PubMed. [Link]

  • Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. PubMed. [Link]

  • Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. MDPI. [Link]

  • C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays. PubMed. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-Associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. ResearchGate. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC. [Link]

  • 3,5-Dibromo-4-methylpyridine. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 3,5-Dibromo-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 3,5-Dibromo-1-methylpyridin-4(1H)-one. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C bond formation with this challenging, yet valuable, heteroaromatic substrate. Our goal is to provide you with actionable troubleshooting advice, answers to frequently asked questions, and robust experimental protocols grounded in established chemical principles.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility and functional group tolerance.[1][2] However, heteroaromatic substrates like this compound introduce specific challenges. The electron-deficient nature of the pyridinone ring, the presence of two bromine atoms offering pathways to mono- or di-arylation, and the potential for the pyridinone nitrogen to coordinate with and inhibit the palladium catalyst necessitate a carefully considered approach to reaction optimization.[3] This guide synthesizes field-proven insights and literature data to help you maximize your reaction yields and achieve your synthetic goals.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridinone, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic "ate" complex.[1][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; ArPdBr [label="Ar-Pd(II)L₂(Br)", fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; ArPdAr_prime [label="Ar-Pd(II)L₂(Ar')", fillcolor="#FFFFFF", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Ar' (Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for positioning reagents ArBr [label="Ar-Br\n(Pyridinone)", shape=plaintext, fontcolor="#202124"]; Boronic [label="Ar'-B(OR)₂ + Base", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> ArPdBr; ArPdBr -> Transmetalation [arrowhead=none]; Transmetalation -> ArPdAr_prime; ArPdAr_prime -> RedElim [arrowhead=none]; RedElim -> Pd0;

// Reagent Inputs/Outputs ArBr -> OxAdd [label=""]; Boronic -> Transmetalation [label=""]; RedElim -> Product [label=""]; } mend Caption: The fundamental steps of the Suzuki-Miyaura reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem: Low or No Conversion of Starting Material

Q: My reaction shows minimal or no consumption of this compound. What are the most likely causes and how do I fix them?

A: This is a common issue that typically points to a problem with catalyst activity or suboptimal reaction conditions. Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow

  • Catalyst Activity: Palladium precatalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time, forming inactive palladium black.[6] Ensure you are using a fresh or properly stored catalyst. If using a Pd(II) source, it must be reduced in situ to Pd(0) to initiate the cycle. Furthermore, oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Ligand Choice: The electronic properties and steric bulk of the phosphine ligand are critical. For electron-deficient heteroaryl bromides, oxidative addition can be challenging. Using bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands from PEPPSI-type precatalysts, can significantly accelerate this rate-limiting step.[7][8] Simple ligands like PPh₃ may be insufficient.

  • Base Selection and Role: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[1][5] If you are using a weak base like NaHCO₃, it may not be sufficient. A common starting point is an aqueous solution of K₂CO₃.[7] For sensitive substrates or to minimize water, stronger, anhydrous bases like K₃PO₄ can be effective.[3][7] The solubility of the base in the reaction medium is also critical for its function.

  • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, slowly increase the temperature (e.g., to 80-110 °C). Microwave irradiation is an excellent technique for accelerating difficult couplings, often dramatically reducing reaction times and improving yields.[9][10][11]

Problem: Significant Side Product Formation

Q: My primary side product is the dehalogenated starting material (3-Bromo-1-methylpyridin-4(1H)-one). How can I suppress this?

A: Dehalogenation occurs when the Ar-Pd(II)-Br intermediate undergoes a reaction, often with a hydride source in the mixture (like an amine base or alcohol solvent), leading to an Ar-H product instead of the desired Ar-Ar' product.[6]

  • Solution: This side reaction is often competitive with the desired productive pathway. To favor the Suzuki coupling, you need to accelerate the transmetalation and reductive elimination steps relative to the dehalogenation pathway.

    • Use Bulky Ligands: Highly bulky ligands like XPhos or SPhos can promote faster reductive elimination, minimizing the lifetime of the intermediate susceptible to dehalogenation.[8]

    • Choose Your Base Carefully: Avoid amine bases if possible. Inorganic bases like K₂CO₃ or K₃PO₄ are preferred.

    • Catalyst System: Some catalyst systems are more prone to dehalogenation. A catalyst like XPhosPdG2 has been shown to be effective in avoiding debromination in similar heterocyclic systems.[9]

Q: I am observing significant protodeborylation of my boronic acid. What conditions can minimize this?

A: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway, especially for heteroaryl boronic acids, and is often accelerated in aqueous, basic conditions.[6]

  • Solution:

    • Use Boronic Esters: Pinacol esters of boronic acids (R-B(pin)) are generally more stable towards hydrolysis and protodeborylation than their corresponding boronic acids.[12] They can often be used directly.

    • Minimize Water: While some water is often necessary to dissolve the inorganic base, excess water can promote this side reaction. Using a solvent system with minimal water (e.g., 10:1 dioxane:water) or switching to anhydrous conditions with a base like K₃PO₄ or CsF can be highly effective.[7]

    • Stoichiometry: Use a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid reagent to compensate for some decomposition.

Problem: Selectivity and Control

Q: How can I selectively synthesize the mono-arylated product over the di-arylated product?

A: The two bromine atoms on your substrate are electronically distinct, which may provide some inherent selectivity. Generally, the C3 position might be sterically less hindered. However, achieving high selectivity for mono-arylation requires careful control of reaction conditions.

  • Solution:

    • Stoichiometry is Key: Use the boronic acid as the limiting reagent. Start with 0.9-1.0 equivalents of the boronic acid relative to the dibromo-pyridinone.

    • Lower Temperature and Shorter Reaction Time: Run the reaction at the lowest temperature that gives a reasonable conversion rate and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the second coupling from occurring.

    • Catalyst Loading: A lower catalyst loading may also help improve selectivity by slowing down the overall reaction rate, giving you a wider window to stop the reaction after the first coupling.

Frequently Asked Questions (FAQs)

Q: What is the best "go-to" catalyst and ligand combination to start with for this substrate?

A: For challenging heteroaryl bromides, starting with a robust, pre-formed catalyst (a "precatalyst") is highly recommended as it provides more reliable results. A good starting point would be XPhos Pd G3 or SPhos Pd G3 . These are air-stable precatalysts that generate the active Pd(0) species reliably and incorporate the bulky, electron-rich ligands known to be effective for these types of substrates.[8][13] A catalyst loading of 1-2 mol % is typical for initial screening.

Q: How do I choose the optimal base?

A: The choice of base is a balance between reactivity and substrate stability.

  • K₂CO₃: An excellent, inexpensive, all-around choice. Typically used as a 2M aqueous solution.[7]

  • K₃PO₄: A stronger base that is often used in anhydrous conditions (e.g., in dioxane or THF). It is particularly useful when protodeborylation of the boronic acid is a concern.[3][7]

  • Cs₂CO₃ or CsF: More expensive but often very effective, especially for difficult couplings, due to their high solubility in organic solvents and the beneficial role of the cesium cation.

BaseStrengthCommon Use CaseCitation
K₂CO₃ ModerateGeneral purpose, good starting point[7]
K₃PO₄ StrongAnhydrous conditions, minimizes protodeborylation[3][7]
Cs₂CO₃ StrongDifficult couplings, improved solubility[14]
KF WeakFor base-sensitive functional groups[5]
t-BuOK Very StrongAnhydrous conditions, can be too harsh[6]

Q: Which solvent system is best for this polar substrate?

A: Solubility is key. Your polar pyridinone substrate may not be very soluble in common non-polar solvents like toluene.

  • Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent starting points.[6] They have good solvating power for a range of substrates and are compatible with the necessary heating. 2-MeTHF is a greener alternative.[7]

  • Polar Aprotic: Dimethylformamide (DMF) can be a good choice if you have solubility issues, but it can be difficult to remove during workup.[3][15]

  • Alcohols: While sometimes used, they can act as hydride sources and promote dehalogenation, so they should be used with caution.[6]

SolventBoiling Point (°C)CharacteristicsCitation
1,4-Dioxane 101Excellent general-purpose solvent[3][6]
THF 66Good solubility, lower boiling point[6]
Toluene 111Good for higher temperatures, less polar[6]
DMF 153Highly polar, good for poor solubility[3][15]
Acetonitrile 82Polar, good for more polar substrates[7]

Experimental Protocols

Disclaimer: These are general starting protocols. All reactions involving palladium catalysts should be performed under an inert atmosphere (N₂ or Ar) using properly degassed solvents.

Protocol 1: General Screening Conditions
  • To a reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the selected base (e.g., K₂CO₃, 3.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol %) and a stir bar.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 5:1 mixture) to achieve a concentration of approximately 0.1 M with respect to the starting pyridinone.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

Protocol 2: Microwave-Assisted Coupling
  • In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv, 5 mol %).[3]

  • Add degassed 1,4-dioxane to a concentration of 0.1-0.2 M.

  • Seal the vial securely.

  • Place the vial in the microwave reactor.

  • Irradiate at a constant temperature (e.g., 120-150 °C) for 15-30 minutes.

  • After cooling, analyze the reaction mixture to determine conversion and yield.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. Retrieved from [Link]

  • ACS Publications. (2015). Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides. Retrieved from [Link]

  • Hindawi. (2012). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. Retrieved from [Link]

  • ResearchGate. (2017). Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides. Retrieved from [Link]

  • National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Sci-Hub. (2011). Efficient and Original Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction in the 4H-Pyrido[1,2-a]pyrimidin-4-one Series. Retrieved from [Link]

  • CoLab. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

Sources

Technical Support Center: Cross-Coupling with 3,5-Dibromo-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3,5-Dibromo-1-methylpyridin-4(1H)-one. This resource is designed for researchers, medicinal chemists, and process scientists who utilize this versatile but challenging building block. Here, we address common experimental hurdles with evidence-based troubleshooting strategies and detailed protocols, grounded in established chemical principles.

Section 1: Understanding the Substrate - Core Reactivity and Challenges

This compound is an electron-deficient heterocyclic compound, a feature that profoundly influences its reactivity in palladium-catalyzed cross-coupling reactions. The two bromine atoms at the C3 and C5 positions offer opportunities for sequential or double functionalization, but also introduce challenges related to selectivity and reactivity.

Key Structural Features & Their Implications:

  • Electron-Deficient Pyridone Ring: The inherent electronic nature of the pyridone system can impact the oxidative addition step, which is often the rate-limiting step in Pd-catalyzed cycles.[1]

  • Two Reactive Sites (C3-Br, C5-Br): This presents a primary challenge of controlling selectivity. Achieving clean mono-substitution requires carefully optimized conditions to prevent the formation of di-substituted byproducts.[2][3]

  • Pyridine Nitrogen: The nitrogen atom can coordinate to the palladium catalyst. This interaction can sometimes lead to catalyst inhibition or deactivation, complicating the reaction.[4]

  • N-Methyl Group: The methyl group on the nitrogen atom influences the solubility and electronic properties of the ring, distinguishing it from its NH-pyridone counterpart.

Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, with this compound, issues of low conversion and poor selectivity are common.

Question 1: My Suzuki coupling reaction shows no or very low conversion to the desired product. What is the likely cause and how can I fix it?

Answer: Low conversion is typically rooted in a sluggish oxidative addition step or catalyst deactivation.

  • Causality (Oxidative Addition): While the pyridone ring is electron-deficient, resonance donation from the N-methyl group can increase electron density at the C3/C5 positions, making oxidative addition less favorable than expected.[1] To overcome this kinetic barrier, the palladium catalyst must be sufficiently electron-rich and reactive.

  • Troubleshooting Steps:

    • Ligand Choice is Critical: Standard ligands like PPh₃ may be ineffective. Switch to electron-rich, sterically bulky phosphine ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species and accelerate both oxidative addition and the final reductive elimination step.[1][5]

    • Catalyst System: Use a pre-formed catalyst (precatalyst) like SPhos Pd G3 or XPhos Pd G3. These are air-stable and efficiently generate the active Pd(0) catalyst in solution, leading to more reproducible results than generating it in situ from Pd(OAc)₂ or Pd₂(dba)₃.[6]

    • Base and Solvent: The choice of base is crucial. Strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.[7] Ensure your solvent (e.g., dioxane, toluene, DMF) is anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst.

Question 2: I am trying to achieve selective mono-arylation, but I always get a mixture of starting material, mono- and di-arylated products. How can I improve selectivity?

Answer: Achieving selective mono-substitution is primarily a matter of controlling stoichiometry and reaction time.

  • Causality (Stoichiometry): The second coupling is often faster than the first, especially after the first aryl group modifies the electronics of the ring. Using a large excess of the boronic acid will inevitably drive the reaction to completion, yielding the di-substituted product.[2][3]

  • Troubleshooting Workflow for Selectivity:

Caption: Decision workflow for optimizing mono-selectivity.

  • Practical Recommendations:

    • Stoichiometry: Use a slight excess of the boronic acid (1.05 to 1.1 equivalents) for mono-substitution. For di-substitution, use at least 2.2 equivalents.[2]

    • Monitoring: Follow the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed but before significant di-substituted product forms.

    • Temperature: Lowering the reaction temperature (e.g., from 100 °C to 80 °C) can sometimes provide a larger window to isolate the mono-substituted product.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterSelective Mono-ArylationDi-Arylation
Boronic Acid (eq.) 1.05 - 1.1≥ 2.2
Catalyst XPhos Pd G3 (2 mol%)XPhos Pd G3 (2-4 mol%)
Ligand XPhos (4 mol%)XPhos (4-8 mol%)
Base K₃PO₄ (2.0 eq.)K₃PO₄ (4.0 eq.)
Solvent 1,4-Dioxane/H₂O (10:1)1,4-Dioxane/H₂O (10:1)
Temperature 80 - 100 °C100 - 110 °C
Monitoring High frequency (every 30-60 min)Monitor for consumption of mono-adduct
Buchwald-Hartwig Amination

Forming a C-N bond on the pyridone core can be challenging due to potential catalyst inhibition.

Question 3: My Buchwald-Hartwig amination is sluggish and gives low yields. What are the key factors to consider?

Answer: Success in this reaction hinges on selecting a catalyst system that is resistant to inhibition by the nitrogen-containing substrate and product.

  • Causality (Catalyst Inhibition): The pyridine nitrogen on your substrate and the arylamine product can act as ligands for the palladium center, leading to the formation of off-cycle, inactive catalyst species.[4] This is a common problem when working with N-heterocyclic substrates.

  • Troubleshooting Steps:

    • Ligand Selection: Employ specialized, highly active ligands developed for challenging substrates. Sterically hindered biarylphosphine ligands such as RuPhos or BrettPhos are excellent choices. Their bulkiness helps prevent the binding of two ligand molecules to the palladium center and discourages product inhibition.

    • Base Choice: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS are commonly used.[8] Avoid carbonate bases as they are generally not strong enough.

    • Inert Atmosphere: These reactions are notoriously sensitive to oxygen. Ensure all reagents are dry and the solvent is rigorously degassed. Perform the reaction under a strict argon or nitrogen atmosphere.[9]

Sonogashira Coupling

The Sonogashira coupling is used to form C-C triple bonds, but is often plagued by a key side reaction.

Question 4: I am observing significant amounts of a byproduct that I believe is the homocoupled alkyne (Glaser coupling). How can I prevent this?

Answer: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is typically mediated by the copper(I) co-catalyst in the presence of oxygen.

  • Causality (Homocoupling): The Cu(I) catalyst, essential for the transmetalation step in the traditional Sonogashira mechanism, can also catalyze the oxidative dimerization of terminal alkynes to form a 1,3-diyne.[10]

  • Troubleshooting Steps:

    • Strict Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain a positive pressure of inert gas throughout the reaction.

    • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a specific palladium/ligand system and may use a different base (e.g., an amine base like pyrrolidine or TBAF) to facilitate the deprotonation of the alkyne.[11][12]

    • Ligand Choice: N-Heterocyclic Carbene (NHC) ligands can form very robust palladium catalysts that are highly active and can facilitate the reaction even in the absence of copper.[13]

Section 3: General FAQs

Q: Should I perform a sequential coupling or a one-pot reaction for di-substitution with two different coupling partners? A: A sequential, two-step approach is almost always more reliable. Isolate and purify the mono-substituted intermediate first before subjecting it to the second coupling reaction. One-pot procedures often suffer from complex mixtures, homocoupling of reagents, and other side reactions that make purification exceedingly difficult.[3]

Q: How do I effectively monitor these reactions? A: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools. For TLC, use a solvent system that provides good separation between your starting material, mono-substituted product, and di-substituted product (e.g., Hexane/Ethyl Acetate or DCM/Methanol). LC-MS is invaluable for confirming the identity of spots and detecting low-level impurities.

Q: What is the general catalytic cycle and where do problems arise? A: The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination. For this substrate, the key failure points are often in the first and last steps.

G cluster_0 Palladium Catalytic Cycle cluster_1 Inputs cluster_2 Output Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)-Br Pd0->OA_Complex Oxidative Addition (Often Rate-Limiting) TM_Complex Ar-Pd(II)(L_n)-R OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination (Bulky Ligands Help) Product Ar-R (Product) TM_Complex->Product ArylHalide Ar-Br (Substrate) ArylHalide->OA_Complex Organometallic R-M (Nucleophile) Organometallic->TM_Complex

Caption: Generalized Pd cross-coupling cycle highlighting key steps.

Section 4: Experimental Protocols

These protocols are intended as validated starting points and may require optimization for your specific coupling partners.

Protocol 1: Selective Mono-Suzuki Coupling

This protocol aims to synthesize a 3-Aryl-5-bromo-1-methylpyridin-4(1H)-one.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 282 mg), the desired arylboronic acid (1.1 mmol, 1.1 eq.), and potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the catalyst SPhos Pd G3 (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add 10 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by LC-MS every hour. Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate (30 mL), wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Double Buchwald-Hartwig Amination

This protocol is for the synthesis of a 3,5-diamino-1-methylpyridin-4(1H)-one derivative.

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol, 282 mg), RuPhos Pd G3 (0.04 mmol, 4 mol%), RuPhos ligand (0.08 mmol, 8 mol%), and sodium tert-butoxide (NaOtBu) (2.5 mmol, 240 mg) to an oven-dried reaction vial.

  • Reagent Addition: Add the desired amine (2.2 mmol, 2.2 eq.).

  • Inert Atmosphere & Solvent: Seal the vial, remove it from the glovebox, and add 10 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring in a sealed vial or Schlenk tube.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
  • Help troubleshooting a Buchwald-Hartwig amin
  • Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. (2025, August 7).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene. BenchChem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira couplings of aryl bromides: room temperature, w
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). PubMed.
  • Sonogashira couplings of aryl bromides: room temperature, water only, no copper. (n.d.). Organic Letters.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016).
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Developing Ligands for Palladium(II)
  • Diagnosing issues with a failed Suzuki coupling?. (2021, July 9). Reddit.
  • Organoborane coupling reactions (Suzuki coupling).
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.
  • How can I solve my problem with Suzuki coupling?. (2014, December 23).
  • (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015).

Sources

Technical Support Center: Regioselectivity in Reactions of 3,5-Dibromopyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting regioselectivity issues encountered during the chemical modification of 3,5-dibromopyridinones. As a versatile scaffold in medicinal chemistry, precise control over the functionalization of the C3 and C5 positions is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics.[1] This resource offers practical, field-proven insights and detailed protocols to help you navigate the complexities of these reactions.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific challenges you might encounter in your laboratory, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Poor or Non-Existent Regioselectivity in Suzuki-Miyaura Cross-Coupling Reactions

Scenario: You are attempting a Suzuki-Miyaura cross-coupling on an N-substituted 3,5-dibromo-2-pyridone and obtaining a mixture of 3-aryl and 5-aryl substituted products, or the reaction is favoring the undesired regioisomer.

Root Cause Analysis: The inherent electronic properties of the 3,5-dibromo-2-pyridone core often lead to a mixture of products in palladium-catalyzed cross-coupling reactions. The C3 position is generally more electron-deficient, making it more susceptible to oxidative addition by the palladium catalyst.[2] However, the C5 position can also react, and the regiochemical outcome is highly sensitive to a variety of factors including the nature of the substituent on the pyridone nitrogen, the choice of catalyst, ligands, base, and solvent.

Troubleshooting Workflow:

start Start: Poor Regioselectivity in Suzuki Coupling q1 Is selective C5-arylation desired? start->q1 q2 Is selective C3-arylation desired? q1->q2 No c5_strategy Strategy: C5-Arylation Protocol q1->c5_strategy Yes c3_strategy Strategy: C3-Arylation Protocol q2->c3_strategy Yes end Achieve High Regioselectivity q2->end No c5_step1 Modify N-substituent to a directing group for C5. Examples: SEM, PMB, or BIBS protecting groups. c5_strategy->c5_step1 c3_step1 Modify N-substituent to a directing group for C3. Example: p-toluenesulfonyl (Ts) protecting group. c3_strategy->c3_step1 c3_step3 Alternatively, for direct coupling, use sterically bulky phosphine ligands to favor the less hindered C3 position. c3_strategy->c3_step3 c5_step2 Screen Palladium Catalysts and Ligands. Start with Pd(PPh3)4 or Pd(dppf)Cl2. c5_step1->c5_step2 c5_step3 Optimize Base and Solvent. Consider weaker bases like K2CO3 or Cs2CO3 in polar aprotic solvents (e.g., DMF, Dioxane). c5_step2->c5_step3 c5_step3->end c3_step2 Employ Halogen-Lithium Exchange followed by boronic ester quenching. c3_step1->c3_step2 c3_step2->end c3_step3->end

Caption: Decision workflow for troubleshooting Suzuki-Miyaura regioselectivity.

Detailed Protocols:

Protocol for C5-Selective Suzuki-Miyaura Coupling:

Recent studies have demonstrated that the use of specific protecting groups on the pyridone oxygen can effectively direct arylation to the C5 position.[3] The (4-bromo-2-isopropyl-5-methylphenyl)dimethylsilyl (BIBS) group has been shown to be particularly effective for C5 regioselective arylation in Suzuki-Miyaura reactions.[3]

Parameter Recommendation Rationale
N-Protecting Group (4-bromo-2-isopropyl-5-methylphenyl)dimethylsilyl (BIBS)This bulky silyl group is thought to sterically hinder the C3 position, favoring palladium insertion at the more accessible C5 position.
Catalyst Pd(OAc)2 (2.0 mol%) with Ad2BnP (2.4 mol%)This combination of a palladium source and a bulky, electron-rich phosphine ligand has proven effective in these systems.[3]
Base K3PO4 (2.0 equiv.)A moderately strong base is required to facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Solvent 1,4-Dioxane/H2O (10:1)A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura reactions, aiding in the dissolution of both the organic substrate and the inorganic base.
Temperature 80-100 °CElevated temperatures are typically necessary to drive the catalytic cycle to completion.

Protocol for C3-Selective Functionalization:

For selective functionalization at the C3 position, a different strategy involving a halogen-lithium exchange has been successfully employed. This approach is directed by a p-toluenesulfonyl (Ts) protecting group on the pyridone oxygen.[3]

Parameter Recommendation Rationale
O-Protecting Group p-toluenesulfonyl (Ts)The tosyl group directs the halogen-lithium exchange to the C3 position.
Reagent n-BuLi or t-BuLi (1.1 equiv.)These organolithium reagents are used to perform the halogen-lithium exchange.
Quenching Agent Triisopropyl borate followed by acidic workupThis sequence generates the boronic acid at the C3 position, which can then be used in a subsequent Suzuki-Miyaura coupling.
Solvent Anhydrous THF or Et2OAprotic and anhydrous solvents are essential for organolithium reactions.
Temperature -78 °CLow temperatures are crucial to prevent side reactions and ensure regioselectivity.
Issue 2: Lack of Regioselectivity in Buchwald-Hartwig Amination

Scenario: You are performing a Buchwald-Hartwig amination on a 3,5-dibromo-2-pyridone derivative and observing the formation of both 3-amino and 5-amino products.

Root Cause Analysis: Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Buchwald-Hartwig amination is influenced by a delicate interplay of steric and electronic factors. The choice of ligand is often a critical determinant of the reaction's outcome.

Troubleshooting Workflow:

start Start: Poor Regioselectivity in Buchwald-Hartwig Amination q1 Have you screened different phosphine ligands? start->q1 ligand_screening Strategy: Ligand Screening q1->ligand_screening No end Achieve High Regioselectivity q1->end Yes ligand_step1 Test a range of bulky, electron-rich ligands. Examples: XPhos, SPhos, RuPhos. ligand_screening->ligand_step1 ligand_step2 Consider Josiphos-type ligands for enhanced selectivity. ligand_step1->ligand_step2 ligand_step3 Evaluate the effect of base and solvent in conjunction with the optimal ligand. ligand_step2->ligand_step3 ligand_step3->end

Caption: Troubleshooting workflow for Buchwald-Hartwig amination regioselectivity.

Detailed Recommendations:

Parameter Recommendation Rationale
Catalyst/Ligand System Pd2(dba)3 with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos)These ligands are known to promote the amination of challenging substrates and can influence regioselectivity.
Base NaOt-Bu or LHMDSStrong, non-nucleophilic bases are typically required for the deprotonation of the amine and to facilitate the catalytic cycle.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for the stability of the catalyst and reactive intermediates.
Temperature 80-110 °CAs with Suzuki-Miyaura couplings, elevated temperatures are often necessary.
N-Substituent Consider the steric and electronic impact of the N-substituent. Bulky groups may favor reaction at the less hindered C5 position.The substituent on the pyridone nitrogen can significantly influence the accessibility of the C3 and C5 positions to the bulky palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: Why is the C3 position of 3,5-dibromo-2-pyridone often more reactive in palladium-catalyzed cross-coupling reactions?

The C3 position is electronically more deficient than the C5 position due to the cumulative electron-withdrawing effects of the adjacent carbonyl group and the nitrogen atom in the pyridone ring. This lower electron density facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond at the C3 position, which is often the rate-determining step in the catalytic cycle.[2][4]

Q2: How does the N-substituent on the pyridone ring influence regioselectivity?

The N-substituent plays a crucial role through both steric and electronic effects:

  • Steric Effects: A bulky N-substituent can sterically hinder the C3 position, making the C5 position more accessible to the palladium catalyst. This can lead to a reversal of the "inherent" regioselectivity.

  • Electronic Effects: An electron-donating N-substituent can increase the electron density of the ring, potentially modulating the relative reactivity of the C3 and C5 positions. Conversely, an electron-withdrawing group can further enhance the electrophilicity of the ring.

Q3: Can I achieve regioselectivity without using a protecting group strategy?

While protecting groups offer a robust method for controlling regioselectivity, it is sometimes possible to influence the outcome by carefully tuning the reaction conditions. Key parameters to explore include:

  • Ligand Selection: The use of very bulky phosphine ligands can sometimes favor reaction at the less sterically hindered position.

  • Catalyst System: Different palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3) can exhibit different reactivities and selectivities.

  • Solvent and Base Combination: The polarity of the solvent and the nature of the base can influence the stability of intermediates in the catalytic cycle and, consequently, the regiochemical outcome.

Q4: Are there any computational studies that can help predict the regioselectivity in my specific system?

Yes, Density Functional Theory (DFT) calculations can be a powerful tool for predicting the regioselectivity of these reactions. By modeling the transition states for oxidative addition at both the C3 and C5 positions, it is possible to determine the kinetically favored pathway. These computational studies can provide valuable insights into the electronic and steric factors that govern the reaction's outcome and can help guide the rational design of experiments.

References

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (2025). Request PDF.
  • Protecting Group-Controlled Regioselective Synthesis for Unsymmetrical 3,5-Disubstituted Pyridones. (2022).
  • Regiocontrolled Suzuki—Miyaura Couplings of 3,5‐Dibromo‐2‐pyrone. (2025). Request PDF.
  • Mechanistic studies on palladium-catalyzed coupling reactions. (n.d.). IDEALS.
  • 3,5-DIBROMO-1-METHYL-1H-PYRIDIN-2-ONE | 14529-54-5. (2025). ChemicalBook.
  • Study of mechanistic pathways in cross-linking reactions with palladium. (2023).
  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.).
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal.
  • 3,5-Dibromo-1-methylpyridin-2(1H)-one | C6H5Br2NO | CID 3614350. (n.d.). PubChem.
  • CAS No. 14529-54-5, 3,5-Dibromo-1-methylpyridin-2(1H)-one. (n.d.). 001CHEMICAL.
  • Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes. Detection of a palladium(II) intermediate with a coordinated boron anion. (2006). Dalton Transactions.
  • Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. (2002). Organic Letters.
  • Double Heck Cross‐Coupling Reactions of Dibromin
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2017). Organic & Biomolecular Chemistry.
  • Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2025).
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022).
  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual C
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.).
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry.
  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. (2024).
  • Pyridones in drug discovery: Recent advances. (2021). Bioorganic & Medicinal Chemistry Letters.
  • comparative study of N-benzyl vs N-aryl 3-nitrothiophen-2-amines. (2025). Benchchem.
  • Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. (2019). Beilstein Journal of Organic Chemistry.
  • Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. (2025).

Sources

Technical Support Center: Efficient Catalyst Selection for Coupling Reactions with 3,5-Dibromo-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 3,5-Dibromo-1-methylpyridin-4(1H)-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and overcome common challenges.

The structure of this compound presents unique challenges due to the electronic nature of the pyridinone ring and the presence of two reactive bromine atoms.[1][2] This guide will focus on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide & FAQs

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

General Issues

Q1: My cross-coupling reaction is sluggish or shows no conversion. What are the primary factors to investigate?

A1: When faced with a stalled reaction, a systematic evaluation of your reaction parameters is crucial.

  • Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and, more importantly, the ligand is paramount. For an electron-deficient heterocycle like this compound, bulky, electron-rich phosphine ligands are often beneficial as they promote the rate-determining oxidative addition step.[3][4] Consider screening a panel of ligands.

  • Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[5][6] The strength and solubility of the base can significantly impact the reaction outcome.

  • Solvent Purity and Choice: Solvents must be anhydrous and degassed. The polarity of the solvent can influence the solubility of reactants and the stability of catalytic intermediates.[7] For instance, a solvent screening should ideally include a range of polarities to assess their effect.[7]

  • Temperature: While many cross-coupling reactions require heat, excessive temperatures can lead to catalyst decomposition and unwanted side reactions.[3] An optimal temperature range, typically between 80-100°C for many couplings, should be determined empirically.[8]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[9] Ensure your reaction is conducted under a rigorously maintained inert atmosphere (e.g., argon or nitrogen).

Q2: I'm observing significant amounts of dehalogenation (replacement of a bromine atom with hydrogen). How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction, particularly with electron-deficient aryl halides.

  • Hydride Sources: Ensure your solvents are not a source of hydrides.[3]

  • Ligand Choice: The appropriate ligand can stabilize the palladium center and disfavor pathways leading to dehalogenation.[5]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of dehalogenation. Monitor your reaction progress and work it up promptly upon completion.

Suzuki-Miyaura Coupling Specifics

Q3: My Suzuki-Miyaura coupling with an arylboronic acid is giving low yields. What specific parameters should I optimize?

A3: For Suzuki-Miyaura couplings, several factors beyond the general considerations are critical.

  • Base and Solvent System: A common and effective system for Suzuki couplings is a mixture of an organic solvent (like dioxane, THF, or toluene) and an aqueous solution of a base such as K₂CO₃ or Cs₂CO₃.[3] The ratio of the organic solvent to water may need optimization to ensure all components are sufficiently soluble.[3]

  • Boronic Acid Stability: Heteroaryl boronic acids can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3] Alternatively, switching to anhydrous reaction conditions can be beneficial.[3]

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[3] Rigorous degassing of the reaction mixture is the most effective preventative measure.[3] Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also reduce homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[3]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalystReadily available and effective with appropriate ligands.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)Facilitate oxidative addition and reductive elimination.[4][10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[6]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixed solvent system often aids solubility.
Temperature 80 - 110 °CBalances reaction rate and catalyst stability.
Buchwald-Hartwig Amination Specifics

Q4: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key considerations for this transformation?

A4: The Buchwald-Hartwig amination requires careful selection of the base and ligand, as the nature of the amine nucleophile plays a significant role.[8]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.[5][8] LHMDS can be advantageous for substrates with protic functional groups.[11][12]

  • Ligand Choice: The choice of ligand is often dictated by the amine coupling partner. For primary amines, ligands like BrettPhos have shown to be effective.[11] For secondary amines, RuPhos is a good starting point.[12]

  • Palladium Pre-catalysts: Using a pre-catalyst can lead to more reproducible results by avoiding the need for in-situ catalyst formation.[8]

Table 2: Ligand and Base Recommendations for Buchwald-Hartwig Amination

Amine TypeRecommended LigandRecommended BaseRationale
Primary AliphaticBrettPhos, XPhosNaOtBu, LHMDSBulky ligands prevent over-arylation.[11]
Secondary AliphaticRuPhos, cataCXium ANaOtBu, K₃PO₄Effective for a broad range of secondary amines.[12]
Primary ArylXPhos, SPhosCs₂CO₃, K₃PO₄Milder bases are often sufficient.
Secondary ArylJosiphos-type ligandsNaOtBu, K₂CO₃Often require more forcing conditions.
Sonogashira Coupling Specifics

Q5: My Sonogashira coupling with a terminal alkyne is not proceeding efficiently. What should I troubleshoot?

A5: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.

  • Copper Co-catalyst: The copper(I) salt (e.g., CuI) is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium center.[13] Ensure your CuI is fresh and of high purity.

  • Solvent Effects: The choice of solvent can have a pronounced effect on the reaction rate and yield. While DMF is a common choice due to its high electron-donating capacity, which can facilitate alkyne deprotonation, nonpolar solvents like toluene have also been shown to be effective in certain cases.[7] A solvent screen is highly recommended.[7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX formed during the reaction and to deprotonate the alkyne.

  • Copper-Free Conditions: In some cases, copper can lead to alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols often employ more specialized ligands and bases.

Table 3: Typical Conditions for Sonogashira Coupling

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Commonly used and commercially available.[13][14]
Copper Co-catalyst CuI (1-5 mol%)Activates the alkyne for coupling.[13]
Base TEA, DIPEA, PiperidineActs as an acid scavenger and deprotonating agent.[15]
Solvent DMF, Toluene, THF, AcetonitrileSolvent polarity can significantly impact the reaction.[7]
Temperature Room Temperature to 80 °CMilder conditions are often possible compared to other couplings.[13]

Experimental Protocols

The following are generalized procedures and will likely require optimization for your specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[3]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.1-1.3 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction's progress.

  • Workup: After cooling, the reaction mixture can be filtered through a pad of Celite to remove insoluble salts, and the filtrate is then concentrated. The residue is typically purified by column chromatography.[16]

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF or THF) and the amine base (e.g., TEA, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.0-1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).

  • Monitoring: Monitor the reaction's progress.

  • Workup: Upon completion, concentrate the reaction mixture and purify the crude product, for example, by column chromatography.[3]

Visualizing the Catalytic Cycles

To aid in understanding the fundamental steps of these transformations, the following diagrams illustrate the generalized catalytic cycles.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR)_2 Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Product Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L_n)->Amine Coordination & Deprotonation HNR'R'', Base Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-NR'R'' Product Reductive Elimination->Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Transmetalation->Ar-Pd(II)-C≡CR(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-C≡CR Product Reductive Elimination->Ar-C≡CR H-C≡CR Terminal Alkyne Cu-C≡CR Copper Acetylide H-C≡CR->Cu-C≡CR CuX, Base Cu-C≡CR->Transmetalation CuX CuX Cu-C≡CR->CuX Transmetalation

Caption: Generalized catalytic cycles for the Sonogashira coupling.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (2017). Chemical Science.
  • Strategies for the synthesis of C2‐functionalized pyridines. (n.d.). ResearchGate.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. (n.d.). Benchchem.
  • Diversity-oriented functionalization of 2-pyridones and uracils. (n.d.). PMC - NIH.
  • Site-Selective C–H Arylation of 2-Pyridones via Pd/NBE Cooperative Catalysis. (2024).
  • C-H Functionalization of Pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Sonogashira coupling of 3,5‐dibromo‐4‐pyrones 1i,j. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Suzuki reaction. (n.d.). Wikipedia.
  • The Role of the Base in Buchwald-Hartwig Amination. (2014). Request PDF - ResearchGate.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026).
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Cross-Coupling Reaction Guide. (n.d.). Sigma-Aldrich.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews - ACS Publications.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing.
  • Buchwald-Hartwig cross-coupling reaction. (2020). YouTube.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
  • A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. (n.d.). Benchchem.
  • Cross-Coupling of Heteroatomic Electrophiles. (n.d.). PMC - NIH.
  • Suzuki Coupling Mechanism and Applications. (2018). YouTube.
  • Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls. (2020). PubMed.
  • (PDF) Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. (2016). ResearchGate.
  • Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Substituted Bromobenzoates. (n.d.). Benchchem.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025). ResearchGate.
  • Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. (2021). Organometallics - ACS Publications.
  • Palladium-Catalyzed Three-Component Coupling of 1,1-Dibromoalkenes, Vinylzinc Chloride, and Soft Nucleophiles: One-Pot Synthesis of 1,3-Disubstituted Allenes. (n.d.). NIH.
  • Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. (2026). Organic Letters - ACS Publications.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.

Sources

managing reaction byproducts of 3,5-Dibromo-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 3,5-Dibromo-1-methylpyridin-4(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the bromination of 1-methylpyridin-4(1H)-one, focusing on the identification, management, and mitigation of reaction byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategy effectively.

Frequently Asked Questions (FAQs): Understanding Byproduct Formation

This section addresses the fundamental questions regarding the types of byproducts encountered during the synthesis of this compound and the mechanisms that lead to their formation.

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts are typically related to the degree of bromination on the pyridinone ring. The most prevalent impurities include:

  • Monobrominated Species: 3-Bromo-1-methylpyridin-4(1H)-one, resulting from incomplete reaction.

  • Over-brominated Species: Tribrominated or even tetrabrominated pyridinones can form if the reaction conditions are too harsh or if excess brominating agent is used.[1]

  • Starting Material: Unreacted 1-methylpyridin-4(1H)-one.

  • Positional Isomers: While the 3 and 5 positions are electronically activated for electrophilic substitution, minor isomers could potentially form depending on the precise reaction conditions, although this is less common.

  • Degradation Products: Under certain conditions, particularly with strong acids or bases, de-alkylation or other degradation pathways may occur.

Q2: Why is my reaction producing a mixture of mono- and di-brominated products? What is the mechanism behind this?

A2: This is a very common outcome driven by the kinetics of the reaction. The pyridinone ring is activated towards electrophilic aromatic substitution. After the first bromine atom adds to form 3-Bromo-1-methylpyridin-4(1H)-one, the ring remains highly activated. In fact, studies on similar pyridone systems have shown that the monobromo derivative can be even more reactive towards further bromination than the starting material itself.[2] This kinetic profile makes it challenging to stop the reaction cleanly at the monobrominated stage and often leads to the facile formation of the dibrominated product, sometimes making it difficult to isolate the mono-bromo intermediate in high yield. Achieving high selectivity for the desired dibromo-product without over-bromination requires precise control over stoichiometry and reaction conditions.

Q3: What factors lead to the formation of over-brominated byproducts?

A3: Over-bromination is typically a result of one or more of the following factors:

  • Excess Brominating Agent: Using a molar excess of reagents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) will drive the reaction past the desired dibromination state. It is often preferable to use slightly less than one equivalent of the brominating agent relative to the pyridine to minimize the formation of side products.[3]

  • High Reaction Temperature: Increased temperature accelerates the reaction rate, often reducing selectivity and promoting further bromination.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with correct stoichiometry, can lead to the slow formation of over-brominated species.

  • Solvent Choice: Less polar solvents can sometimes afford higher isolated yields and shorter reaction times, but the choice is highly dependent on the specific brominating agent used.[4]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a problem-oriented approach to resolving common experimental issues.

Q1: My crude ¹H NMR shows a complex mixture of products, and the yield of this compound is low. What should I do first?

A1: The first step is to diagnose the composition of your crude product.

  • Analyze the Crude Mixture: Use analytical techniques like TLC, LC-MS, and ¹H NMR to identify the major components. Compare the signals to known spectra of the starting material and the desired product.

  • Identify the Byproducts:

    • Starting Material Present? You may have used insufficient brominating agent, the reaction temperature was too low, or the reaction time was too short.

    • Monobrominated Species Present? This indicates an incomplete reaction. Consider extending the reaction time or slightly increasing the temperature.

    • Over-brominated Species Present? You likely used too much brominating agent or the reaction temperature was too high.

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow start Low Yield or Purity of This compound analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze decision Identify Major Impurity analyze->decision sm Starting Material decision->sm Unreacted SM mono Monobromo Byproduct decision->mono Incomplete Reaction poly Over-brominated Byproduct decision->poly Over-bromination sm_sol Solution: 1. Increase brominating agent (to 2.0-2.1 eq). 2. Increase reaction time/temperature moderately. 3. Check reagent quality. sm->sm_sol mono_sol Solution: 1. Extend reaction time. 2. Ensure stoichiometry is at least 2.0 eq. 3. Re-subject mixture to reaction conditions. mono->mono_sol poly_sol Solution: 1. Reduce brominating agent (to <2.2 eq). 2. Lower reaction temperature. 3. Reduce reaction time. poly->poly_sol

Caption: Troubleshooting workflow for low yield/purity.

Q2: How can I improve the selectivity of the dibromination and minimize byproducts?

A2: Optimizing selectivity requires careful control over reaction parameters. The following table summarizes key variables and their likely impact.

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS) is often preferred over Br₂ for better handling and selectivity. Pyridinium bromide perbromide can also be an effective choice.[4]Milder brominating agents are less prone to causing runaway reactions and forming over-brominated products.
Stoichiometry Use 2.0 to 2.2 equivalents of the brominating agent. A slight excess is needed to drive the reaction to completion, but a large excess promotes byproduct formation.Precise control prevents both incomplete reactions and over-bromination.
Temperature Start at a low temperature (e.g., 0-5 °C) during the addition of the brominating agent, then allow the reaction to slowly warm to room temperature.[5]Helps to control the initial exothermic reaction and improve selectivity.
Solvent Aprotic solvents like THF, ethyl acetate, or acetonitrile are commonly used. The polarity can influence reaction rate and selectivity.[4][6]The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the product distribution.
Reaction Monitoring Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.Prevents the formation of byproducts due to prolonged reaction times.

The diagram below illustrates the reaction pathway and the branching points that lead to common byproducts.

ReactionPathway SM 1-methylpyridin-4(1H)-one Mono 3-Bromo-1-methylpyridin-4(1H)-one (Under-brominated byproduct) SM->Mono + 1 eq. [Br+] Di This compound (Desired Product) Mono->Di + 1 eq. [Br+] Tri Tribromo-species (Over-brominated byproduct) Di->Tri + 1 eq. [Br+] (Excess reagent/harsh conditions)

Caption: Reaction pathway and byproduct formation.

Q3: My reaction is complete, but I am struggling to purify the final product. What purification strategies are most effective?

A3: this compound is a solid with a melting point around 193-194 °C.[7] This property can be exploited for purification.

  • Column Chromatography: This is the most reliable method for separating compounds with different polarities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. For instance, starting with 100% hexanes and gradually increasing the ethyl acetate concentration allows for the elution of less polar byproducts first, followed by the desired product. A reported system uses a petroleum ether/EtOAc mixture.[6]

  • Recrystallization: If the crude product is relatively pure (>85-90%), recrystallization can be a highly effective and scalable purification method.

    • Solvent Screening: Test solvents like ethanol, isopropanol, acetonitrile, or mixtures with water to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: Since the pyridinone nitrogen is part of an amide-like system, its basicity is low. However, depending on the byproducts, a carefully controlled acid-base wash sequence during the workup might help remove certain impurities.

Experimental Protocols

Protocol 1: Characterization of Byproducts by ¹H NMR and LC-MS

Objective: To identify and quantify the desired product and major impurities in a crude reaction mixture.

Methodology:

  • Sample Preparation: Dissolve a small, representative sample of the crude material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a separate, more dilute sample in a mobile-phase compatible solvent (e.g., acetonitrile/water) for LC-MS.

  • LC-MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Run a gradient elution method (e.g., 10% to 90% acetonitrile in water with 0.1% formic acid).

    • The mass spectrometer will provide the mass-to-charge ratio (m/z) for each eluting peak.

      • Expected [M+H]⁺:

        • Starting Material (C₆H₇NO): ~110.0

        • Monobromo Product (C₆H₆BrNO): ~188.0/190.0 (characteristic bromine isotope pattern)

        • Dibromo Product (C₆H₅Br₂NO): ~266.0/268.0/270.0 (characteristic dibromine isotope pattern)

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Expected Chemical Shifts (approximate, in CDCl₃):

      • This compound: A singlet for the two equivalent protons at C2 and C6, and a singlet for the N-methyl group.

      • 3-Bromo-1-methylpyridin-4(1H)-one: Will show distinct signals for the protons at C2, C5, and C6, which will likely appear as doublets or singlets depending on coupling.

      • Starting Material: Will show characteristic signals for the protons at C2/C6 and C3/C5.

    • By integrating the distinct peaks corresponding to each species, you can estimate the relative molar ratio of the components in the mixture.

References

  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023). MDPI. [Link]

  • Dehalogenation - Wikipedia. Wikipedia. [Link]

  • Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution - ResearchGate. ResearchGate. [Link]

  • This compound - ChemBK. ChemBK. [Link]

  • The reactivity of the bromine atoms in brominated pyridines; the formation of 1‐methyl‐6‐bromo‐2‐pyridone from 1‐methyl‐2.6‐dibromopyridinium salts | Semantic Scholar. Semantic Scholar. [Link]

  • The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts - ResearchGate. ResearchGate. [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives - Google Patents.
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester - Google Patents.

Sources

Technical Support Center: Improving the Solubility of 3,5-Disubstituted Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 3,5-disubstituted pyridinone derivatives. As a scaffold of significant interest in medicinal chemistry, pyridinones often present solubility hurdles that can impede discovery and development efforts.[1] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my 3,5-disubstituted pyridinone derivative consistently showing poor solubility in aqueous media?

A1: This is a common and fundamental challenge rooted in the inherent physicochemical properties of the pyridinone scaffold. Several factors are at play:

  • Molecular Planarity and Crystal Packing: The aromatic, planar structure of the pyridine ring promotes strong intermolecular π-π stacking interactions in the solid state. This leads to a highly stable crystal lattice with high lattice energy, which must be overcome for the molecule to dissolve.[2]

  • Lipophilicity of Substituents: The nature of the groups at the 3 and 5 positions is critical. If these substituents are hydrophobic (lipophilic), they will significantly decrease the molecule's affinity for water, further reducing aqueous solubility.[2] It is estimated that over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, often due to increasing structural complexity and lipophilicity.[3]

  • Tautomerism: Pyridinone derivatives can exist in equilibrium with their hydroxypyridine tautomeric forms. In the solid state and polar solvents, the pyridone form is typically more stable due to resonance and hydrogen bonding, which can influence crystal packing and, consequently, solubility.[2]

Q2: What are the simplest, initial steps to solubilize my compound for a preliminary in vitro biological assay?

A2: For early-stage screening where precise thermodynamic solubility is less critical than achieving a sufficient concentration, a pragmatic approach is best:

  • Use of Co-solvents: The most common initial step is to create a concentrated stock solution in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).[4] This stock is then diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the co-solvent is low (usually <1%) to avoid impacting the biological experiment.[4]

  • pH Adjustment: Pyridinone derivatives are generally weak bases due to the pyridine nitrogen (pKa typically around 5). Lowering the pH of your aqueous buffer to at least two units below the compound's pKa will protonate the nitrogen, forming a more soluble pyridinium salt. A quick test is to compare solubility in a neutral buffer (e.g., PBS pH 7.4) versus an acidic buffer (e.g., citrate buffer pH 3.0).

Q3: My compound precipitates from the solution when I dilute my DMSO stock into the aqueous assay buffer. What's happening and how can I fix it?

A3: This indicates that you have created a supersaturated and thermodynamically unstable solution. The compound is crashing out because its concentration exceeds its solubility limit in the final aqueous-organic mixture.

  • Optimize Co-solvent Concentration: You may be diluting the DMSO too much. Try reducing the dilution factor, if your experimental system can tolerate a slightly higher final DMSO concentration.[4]

  • Use Surfactants: Incorporating a non-ionic surfactant like Tween® 80 or Poloxamer 188 into your buffer can help.[4] Surfactants form micelles that encapsulate the hydrophobic pyridinone derivative, increasing its apparent solubility in the aqueous medium.[4][5] The surfactant concentration should be above its critical micelle concentration (CMC).

  • Consider Cyclodextrins: For a more robust solution, cyclodextrins can be used. These cyclic oligosaccharides have a hydrophobic interior that can encapsulate your drug molecule in a "host-guest" inclusion complex, while their hydrophilic exterior enhances solubility in water.[6][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice for this purpose.[4][8]

Q4: How significantly do the substituents at the 3 and 5 positions affect solubility, and what should I look for in designing new analogs?

A4: The effect is profound and is a classic challenge in structure-activity relationship (SAR) optimization.

  • Lipophilicity (logP): This is a primary driver. Adding large, greasy, or aromatic substituents will generally increase the logP and decrease aqueous solubility. The Hansch parameter π characterizes the hydrophobicity of a substituent relative to hydrogen; positive π values signify lipophilic groups that lower water solubility.[9]

  • Polarity and Hydrogen Bonding: Conversely, incorporating polar functional groups (e.g., amines, alcohols, morpholines) that can act as hydrogen bond donors or acceptors can significantly improve solubility.[1][10] For example, replacing a phenyl ring with a pyridinone ring was shown to improve properties by adding a hydrogen bond acceptor.[11] The introduction of a morpholine moiety in one study increased water solubility by three orders of magnitude.[12]

  • Ionizable Groups: Introducing a basic (e.g., amine) or acidic (e.g., carboxylic acid) handle provides an opportunity for salt formation, which is one of the most powerful strategies for solubility enhancement.

Troubleshooting Guides & In-Depth Protocols

This section provides systematic workflows and detailed experimental protocols for rigorously assessing and improving the solubility of your 3,5-disubstituted pyridinone derivatives.

Guide 1: Foundational Solubility Assessment

Before attempting to improve solubility, you must accurately measure it. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[13]

This protocol is designed to determine the equilibrium solubility of a compound in a specific buffer or solvent system.[13]

Materials:

  • 3,5-disubstituted pyridinone derivative (solid powder)

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding material like PVDF or PTFE)

  • Calibrated analytical balance, volumetric flasks, and pipettes

  • HPLC or UV/Vis Spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of the solid pyridinone derivative to a glass vial. A visual excess of solid should be present throughout the experiment to ensure saturation.

  • Solvent Addition: Add a precise, known volume of the desired aqueous buffer to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker. Agitate the sample at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium. This is typically 24-48 hours, but may require up to 72 hours for highly crystalline compounds.[13]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the undissolved solid, either centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a 0.22 µm syringe filter.[13] Critical Step: This step must be performed carefully to avoid disturbing the solid pellet or transferring any solid particles.

  • Sample Collection: Carefully collect the clear, saturated supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method. Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV/Vis spectroscopy method.[12][13]

  • Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility, typically expressed in µg/mL or µM.

G cluster_prep Preparation & Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid Compound to Vial B Add Known Volume of Buffer A->B C Seal and Agitate (24-48h) at Constant Temp. B->C D Centrifuge or Filter (0.22 µm) C->D E Collect Clear Saturated Supernatant D->E F Dilute Supernatant to Linear Range E->F G Analyze by Validated HPLC/UV-Vis F->G H Calculate Solubility (Conc. x Dilution Factor) G->H

Caption: Workflow for Shake-Flask Solubility Measurement.

Guide 2: Advanced Solubility Enhancement Strategies

If simple methods are insufficient, more advanced formulation strategies are required. The choice depends on the compound's properties and the desired application.[14]

For pyridinone derivatives with an ionizable center, salt formation is a powerful option. If no suitable ionizable group is present, or if salt forms are unstable, co-crystallization offers an alternative way to modify the solid state.

  • The ΔpKa Rule: A general guideline to predict whether a salt or a co-crystal will form is the "rule of three." If the difference between the pKa of the base (your pyridinone) and the pKa of the acidic co-former (e.g., a carboxylic acid) is greater than 3 (ΔpKa > 3), a salt is likely to form due to complete proton transfer.[15] If ΔpKa is between 0 and 3, a co-crystal is more probable.[15]

G Start Does the Pyridinone Derivative have an Ionizable Center? SelectCoformer Select Acidic/Basic Co-formers Start->SelectCoformer Yes NoIonizable Consider Non-ionic Strategies: - Co-crystals with neutral co-formers - Solid Dispersions - Cyclodextrins Start->NoIonizable No CalcPka Calculate ΔpKa (pKa base - pKa acid) SelectCoformer->CalcPka Decision Is ΔpKa > 3? CalcPka->Decision Salt Salt Formation is Likely (Proton Transfer) Decision->Salt Yes Cocrystal Co-crystal Formation is Likely (Neutral H-Bonding) Decision->Cocrystal No

Sources

Technical Support Center: Scale-Up Synthesis of 3,5-Dibromo-1-methylpyridin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3,5-Dibromo-1-methylpyridin-4(1H)-one and its derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving from bench-scale synthesis to larger, pilot, or manufacturing scales. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis. Each entry follows a question-and-answer format to provide direct and actionable solutions.

Problem 1: Incomplete Bromination or Low Yields

Question: We are scaling up the bromination of 1-methylpyridin-4(1H)-one and observing significant amounts of starting material and mono-brominated species in our final product. How can we drive the reaction to completion?

Answer: Incomplete conversion during the scale-up of bromination reactions is a common issue, often stemming from factors that are less impactful at the lab scale. Here’s a breakdown of potential causes and solutions:

  • Mass Transfer Limitations: On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration. Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous mixture.

  • Reagent Choice and Reactivity:

    • Elemental Bromine (Br₂): While cost-effective, Br₂ is a highly corrosive and volatile liquid, making it challenging to handle on a large scale.[1] Its reactivity can be enhanced with strong acids, but this can also lead to side reactions.[2]

    • N-Bromosuccinimide (NBS): A solid and milder brominating agent, NBS is often preferred for its handling properties.[1] However, its solubility can be an issue in some solvents, potentially leading to a slow or incomplete reaction if not properly dispersed.

  • Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase the reaction rate, they may also promote the formation of impurities. A carefully controlled temperature profile is crucial.

    • Solvent: The choice of solvent is critical. While polar aprotic solvents like DMF can solubilize NBS, they have been reported to be hazardous when mixed with brominating agents and oxidants.[1] Consider alternative solvents with good solubility for your substrate and reagents.

  • Stoichiometry: While avoiding large molar excesses of reagents is a principle of green chemistry, a slight excess of the brominating agent (e.g., 2.1-2.2 equivalents for dibromination) may be necessary to drive the reaction to completion on a larger scale.[2][3]

Problem 2: Formation of Over-Brominated or Other Impurities

Question: Our scaled-up batches show the presence of tri-brominated impurities and other unidentified peaks by HPLC. What is causing this, and how can we improve selectivity?

Answer: The formation of over-brominated and other impurities is typically a result of poor reaction control, especially concerning reagent addition and temperature management.

  • Controlled Reagent Addition: The addition of the brominating agent should be done portion-wise or via a controlled-rate dropping funnel.[1] This maintains a low instantaneous concentration of the brominating agent, favoring the desired dibromination over further reactions. A rapid, single-charge addition can create localized "hot spots" of high reagent concentration, leading to over-bromination.

  • Temperature Control: Bromination reactions are often exothermic. A failure to adequately dissipate the heat of reaction can lead to a temperature spike, increasing the rate of side reactions. Ensure your reactor has an efficient cooling system and that the addition rate is slow enough to maintain the target temperature.

  • Quenching: The reaction should be promptly and effectively quenched upon completion. A common quenching agent is a solution of sodium thiosulfate, which reacts with any remaining bromine.[4]

Problem 3: Difficulties in Product Isolation and Purification

Question: We are struggling with the isolation of our this compound derivative at a larger scale. The product is difficult to filter and purify. What are our options?

Answer: Isolation and purification are often significant hurdles in scaling up a chemical process.

  • Crystallization and Filtration:

    • Solvent Selection: A thorough screening of crystallization solvents is essential. The ideal solvent (or solvent system) will provide high solubility at elevated temperatures and low solubility at room temperature or below, leading to good recovery.

    • Cooling Profile: A slow and controlled cooling rate during crystallization generally leads to larger, more easily filterable crystals. Crash-cooling can result in fine particles that clog the filter.

    • Washing: After filtration, wash the filter cake with a cold, pure solvent to remove residual impurities.[5]

  • Chromatography: While often used at the lab scale, column chromatography can be expensive and time-consuming for large-scale purification.[6] It is generally reserved for high-value products or when crystallization is not effective. Consider using a wider, shorter column and optimizing the solvent system for better throughput.

  • Alternative Purification Methods:

    • Slurry Washing: Suspending the crude product in a solvent in which it has low solubility can be an effective way to remove more soluble impurities.

    • Recrystallization: This remains one of the most powerful purification techniques for solid compounds at scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up a bromination reaction?

A1: Safety is paramount during scale-up, especially with bromination. Key concerns include:

  • Handling of Bromine: Elemental bromine is highly toxic, corrosive, and volatile.[4] It requires specialized handling procedures, including the use of personal protective equipment (PPE) like chemical-resistant gloves, goggles, and respiratory protection.[4][7] All operations should be conducted in a well-ventilated area or a closed system.

  • Exothermic Nature: As mentioned, brominations can be highly exothermic. A robust cooling system and controlled addition of reagents are necessary to prevent thermal runaway.[5]

  • Material Compatibility: Bromine and acidic reaction mixtures are corrosive to many metals.[1] Glass-lined or specialized alloy reactors are often required. Gaskets and other equipment components must also be chemically resistant.

  • Waste Disposal: Brominated organic waste and residual bromine must be disposed of as hazardous waste according to regulations. Quenching with a reducing agent like sodium thiosulfate is a common practice before disposal.

Q2: What are the green chemistry considerations for the scale-up of this synthesis?

A2: Applying green chemistry principles can lead to a more sustainable and economical process:

  • Reagent Selection: Opt for less hazardous brominating agents where possible, such as NBS over elemental bromine.[2]

  • Solvent Choice: Avoid hazardous solvents like DMF.[1] Conduct a solvent selection study to find greener alternatives.

  • Atom Economy: Minimize the use of excess reagents to improve atom economy and reduce waste.[2]

  • Energy Efficiency: Optimize reaction conditions to minimize heating and cooling requirements.

Q3: How do I choose the right starting material for the synthesis of the 1-methylpyridin-4(1H)-one core?

A3: The 4-pyridone core can be synthesized from various precursors. 4-pyrone can be reacted with an amine to form the corresponding 4-pyridone.[8] Another common starting material is dehydroacetic acid, which can be converted to a 4-hydroxy-pyridin-2(1H)-one derivative.[9] The choice of starting material will depend on factors like cost, availability, and the desired substitution pattern on the final molecule.

Process Workflow and Troubleshooting

General Synthesis Workflow

The following diagram outlines a typical workflow for the scale-up synthesis of this compound.

Scale-up Synthesis Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_final Final Product Start 1. Starting Material (1-methylpyridin-4(1H)-one) Solvent 2. Solvent Charge & Inerting Start->Solvent Cooling 3. Cool to Reaction Temp Solvent->Cooling Addition 4. Controlled Addition of Brominating Agent Cooling->Addition Monitoring 5. Reaction Monitoring (IPC) Addition->Monitoring Quench 6. Quenching Monitoring->Quench Reaction Complete Extraction 7. Phase Separation/ Extraction (if applicable) Quench->Extraction Crystallization 8. Crystallization Extraction->Crystallization Filtration 9. Filtration & Washing Crystallization->Filtration Drying 10. Drying Filtration->Drying FinalProduct 11. This compound Drying->FinalProduct

Caption: A generalized workflow for the scaled-up synthesis.

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common issues during your synthesis.

Troubleshooting Decision Tree Start Problem Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction ImpurityFormation Impurity Formation? IncompleteReaction->ImpurityFormation No CheckMixing Improve Agitation IncompleteReaction->CheckMixing Yes IsolationIssues Isolation Issues? ImpurityFormation->IsolationIssues No SlowAddition Slow Reagent Addition ImpurityFormation->SlowAddition Yes Recrystallize Screen Recrystallization Solvents IsolationIssues->Recrystallize Yes CheckTemp Optimize Temperature CheckMixing->CheckTemp CheckStoich Adjust Stoichiometry CheckTemp->CheckStoich ImproveCooling Enhance Cooling SlowAddition->ImproveCooling CheckQuench Optimize Quenching ImproveCooling->CheckQuench FilterWash Optimize Filter Wash Recrystallize->FilterWash SlurryWash Consider Slurry Wash FilterWash->SlurryWash

Caption: A decision tree for troubleshooting common synthesis problems.

Experimental Protocol: Representative Scale-Up Synthesis

Disclaimer: This is a generalized protocol and must be adapted and optimized for your specific derivative and equipment. A thorough risk assessment should be conducted before proceeding.[5]

Objective: To synthesize this compound on a 100 g scale.

Materials & Equipment:

  • 1-methylpyridin-4(1H)-one (starting material)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (solvent)

  • Sodium thiosulfate (quenching agent)

  • Deionized water

  • 5 L glass-lined reactor with overhead stirrer, dropping funnel, temperature probe, and nitrogen inlet/outlet

  • Filter-dryer or appropriate filtration and drying equipment

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reagents: Charge the reactor with 1-methylpyridin-4(1H)-one (100 g) and acetonitrile (2 L).

  • Cooling: Begin stirring and cool the mixture to 0-5 °C.

  • NBS Addition: Slowly add NBS (340 g, 2.1 equivalents) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Maintain the reaction mixture at 5-10 °C and monitor its progress by HPLC until the starting material is consumed (typically 4-6 hours).

  • Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate (1 L) to the reactor, keeping the temperature below 20 °C.

  • Product Isolation:

    • Stir the mixture for 30 minutes.

    • Filter the resulting solid product.

    • Wash the filter cake with cold deionized water (2 x 500 mL) followed by cold acetonitrile (2 x 250 mL).

  • Drying: Dry the product under vacuum at 50 °C until a constant weight is achieved.

Quantitative Data Summary
ParameterLab Scale (1 g)Scale-Up (100 g)Key Considerations
Starting Material 1.0 g100 gEnsure consistent purity of raw materials.
NBS 3.4 g340 gControlled, portion-wise addition is critical.[1]
Solvent Volume 20 mL2 LSufficient volume for good mixing and heat transfer.
Addition Time ~15 min2-3 hoursPrevents exotherms and impurity formation.
Typical Yield 85-95%80-90%Yields may be slightly lower on scale-up.
Purity (HPLC) >98%>98%Dependent on controlled conditions and purification.

References

Sources

troubleshooting guide for 3,5-Dibromo-1-methylpyridin-4(1H)-one in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 3,5-Dibromo-1-methylpyridin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when using this versatile building block. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to ensure the success of your experiments.

Compound at a Glance

This compound is a key intermediate in medicinal chemistry, prized for its two reactive bromine atoms, which allow for sequential and controlled introduction of molecular diversity, typically through cross-coupling reactions. Its pyridone core is a common motif in pharmacologically active compounds.

PropertyValueSource
CAS Number 2683-35-4[1][2][3]
Molecular Formula C₆H₅Br₂NO[1][2]
Molar Mass 266.92 g/mol [1]
Melting Point 193-194 °C[1]
Appearance White to off-white solid[4]
Storage Inert atmosphere, room temperature[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis, Purity, and Stability

Question 1: My synthesized batch of this compound is off-white or yellow. Is this normal and how can I purify it?

Answer: While the pure compound is a white solid, a slight yellow or off-white coloration is common in crude products due to residual reagents or minor side products. The key is to assess purity using analytical methods like NMR and LC-MS before proceeding.

  • Causality: The pyridone ring is electron-rich and can be susceptible to oxidation or the formation of colored charge-transfer complexes with impurities. Bromination reactions, if not driven to completion, can leave mono-brominated species.

  • Troubleshooting & Purification Protocol:

    • Purity Assessment: First, obtain a ¹H NMR spectrum. The pure product should show two sharp singlets: one for the N-methyl group and another for the two equivalent protons on the pyridone ring. The absence of other aromatic signals is critical.

    • Recrystallization (Recommended): This is the most effective method for removing minor colored impurities.

      • Solvent Screening: Test solubility in various solvents. Ethanol, isopropanol, or ethyl acetate are good starting points. The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.

      • Protocol: Dissolve the crude solid in a minimum amount of boiling solvent. If the color persists, you can add a small amount of activated charcoal and hot filter the solution (caution is required with flammable solvents). Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Silica Gel Chromatography: If recrystallization fails or if impurities are structurally similar, column chromatography is an alternative. Use a solvent system like ethyl acetate/hexanes or dichloromethane/methanol, starting with a low polarity and gradually increasing it.

Question 2: I am concerned about the stability of my compound. What are the optimal storage conditions and what degradation pathways should I be aware of?

Answer: this compound is generally stable under standard laboratory conditions. However, like many pyridone structures, it has potential liabilities.

  • Optimal Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature, protected from light.[2] This minimizes the risk of oxidative degradation and hydrolysis from atmospheric moisture.

  • Potential Degradation Pathways:

    • Hydrolysis: The pyridone ring can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable at neutral pH.[5]

    • Photodegradation: Aromatic halides can be sensitive to UV light, which can potentially lead to radical-mediated decomposition or debromination over long-term exposure. Storing in an amber vial is a prudent measure.

    • Microbial Degradation: While less common in a typical lab setting, pyridin-4-one structures can be degraded by certain microorganisms through hydroxylation and subsequent ring-opening.[6][7] This underscores the importance of storing it in a clean, dry environment.

cluster_main Potential Degradation of Pyridone Core Pyridone Pyridone Hydroxylated_Intermediate Hydroxylated Intermediate Pyridone->Hydroxylated_Intermediate  Oxidative/Microbial  Conditions Ring_Opened Ring-Opened Products Hydroxylated_Intermediate->Ring_Opened  Ring Fission

Caption: Simplified overview of pyridone degradation.

Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The sequential Suzuki-Miyaura cross-coupling is the most common application for this scaffold. Below are solutions to the most frequent issues.

Question 3: My first Suzuki coupling reaction shows low or no conversion of the starting material. What should I check?

Answer: This is a classic issue in cross-coupling and usually points to a problem with one of the core components of the catalytic cycle: the catalyst, ligand, base, or solvent.

  • Causality: The catalytic cycle for a Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. A failure at any of these steps will stall the reaction. The oxidative addition of the palladium catalyst to the C-Br bond is often the rate-limiting step and is highly dependent on the catalyst's electronic and steric properties.

  • Troubleshooting Decision Tree:

start Low/No Conversion catalyst Is the Catalyst Active? start->catalyst ligand Is the Ligand Appropriate? catalyst->ligand Yes sol_catalyst Use fresh catalyst. Increase loading (2-5 mol%). Consider a pre-catalyst. catalyst->sol_catalyst No base Is the Base Sufficiently Strong & Anhydrous? ligand->base Yes sol_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Ensure appropriate Pd:Ligand ratio. ligand->sol_ligand No solubility Are All Reagents Dissolved? base->solubility Yes sol_base Use fresh, finely powdered base. Try stronger bases (e.g., Cs₂CO₃, K₃PO₄). Ensure anhydrous conditions. base->sol_base No sol_solubility Change solvent system (e.g., Dioxane/H₂O, Toluene, DMF). Increase temperature. solubility->sol_solubility No cluster_main Competitive Pathways in Suzuki Coupling Start Ar-Br + R-B(OH)₂ Desired Desired Product (Ar-R) Start->Desired  Productive Catalytic Cycle   Homo Homocoupling (R-R) Start->Homo  O₂ Present   Proto Protodebromination (Ar-H) Start->Proto  Protic Impurities  

Caption: Desired vs. undesired reaction pathways.

References
  • Kolek, J., et al. (2021). Catabolism of 2-hydroxypyridine by Burkholderia sp. MAK1: a five-gene cluster encoded 2-hydroxypyridine 5-monooxygenase HpdABCDE catalyses the first step of biodegradation. ResearchGate. Available at: [Link]

  • ChemBK. This compound. ChemBK. Available at: [Link]

  • Singh, R. P., & Jain, R. K. (2008). Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. Biodegradation. Available at: [Link]

  • Eawag-BBD. 4-Hydroxypyridine Degradation Pathway. Eawag-BBD. Available at: [Link]

  • Wikipedia. 4-Pyridone. Wikipedia. Available at: [Link]

  • PubChem. 3,5-Dibromo-1-methylpyridin-2(1H)-one. PubChem. Available at: [Link]

  • Reddit r/Chempros. (2022). Failed suzuki coupling, any suggenstions?. Reddit. Available at: [Link]

  • Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

Sources

Validation & Comparative

Comparative Reactivity of 3,5-Dibromo- vs. 3,5-Dichloro-1-methylpyridin-4(1H)-one: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary for the Researcher

In the realm of pharmaceutical and materials science research, 3,5-dihalo-1-methylpyridin-4(1H)-ones serve as critical building blocks for constructing complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. A frequent decision point for synthetic chemists is the choice between using a dibromo or a dichloro derivative. This guide provides a direct comparison of the reactivity of 3,5-dibromo-1-methylpyridin-4(1H)-one and 3,5-dichloro-1-methylpyridin-4(1H)-one, grounded in fundamental chemical principles and established reaction mechanisms.

The principal finding is that This compound exhibits significantly higher reactivity in common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This enhanced reactivity allows for the use of milder reaction conditions, often leading to higher yields and cleaner reaction profiles. The choice between the two, therefore, represents a trade-off between the higher reactivity of the bromo derivative and the potential cost-effectiveness of the chloro analogue, which may necessitate more rigorous catalyst and condition screening.

The Decisive Factor: The Carbon-Halogen Bond

The difference in reactivity between the two compounds is fundamentally governed by the properties of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] Two key properties of the C-X bond dictate the facility of this step:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker and has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond.[2][3] This means less energy is required to cleave the C-Br bond, resulting in a faster rate of oxidative addition.

  • Bond Length: The C-Br bond is longer than the C-Cl bond, which also contributes to its lower strength and greater propensity to react.[3]

While electronic effects (inductive vs. resonance) of the halogens also play a role, the dominant factor in the kinetics of the oxidative addition step is the bond strength.

Caption: The influence of C-X bond strength on reactivity in cross-coupling.

Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[4][5] The higher reactivity of aryl bromides is well-documented in this reaction.[6]

  • This compound: This substrate will typically undergo Suzuki coupling under relatively mild conditions. Standard catalyst systems like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand are often sufficient. Reactions can often be run at temperatures between 80-100 °C with common bases like Na₂CO₃ or K₂CO₃.

  • 3,5-Dichloro-1-methylpyridin-4(1H)-one: Coupling of this less reactive substrate generally requires more forcing conditions. This often entails higher reaction temperatures (≥110 °C), stronger bases (e.g., K₃PO₄, Cs₂CO₃), and more sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition of the C-Cl bond.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Feature3,5-Dibromo Derivative3,5-Dichloro Derivative
Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos
Temperature 80-100 °C100-120 °C
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of carbon-nitrogen bonds.[7][8] Similar to the Suzuki coupling, the reactivity trend holds true.

  • This compound: This compound is a good substrate for Buchwald-Hartwig amination, coupling with a wide range of amines under standard conditions.

  • 3,5-Dichloro-1-methylpyridin-4(1H)-one: Successful amination of this substrate often requires the use of specialized Buchwald ligands (e.g., BrettPhos, RuPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction, highlighting the milder conditions suitable for the dibromo derivative.

Objective: To synthesize 3,5-diphenyl-1-methylpyridin-4(1H)-one from this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (2.2-2.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard inert atmosphere glassware (e.g., Schlenk flask)

Procedure:

  • Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and the palladium catalyst.

  • Inerting: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Base Addition: Add toluene (or dioxane) and the aqueous sodium carbonate solution via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_purification Workup and Purification A Combine Solids: - Dibromo-pyridinone (1 eq) - Phenylboronic Acid (2.2 eq) - Pd(PPh3)4 (0.05 eq) B Add Solvents: - Toluene - 2M Na2CO3 (aq) A->B C Heat to 90°C B->C D Monitor by TLC/LC-MS C->D E Aqueous Workup (EtOAc/Water) D->E F Column Chromatography E->F G Final Product F->G

Caption: A typical workflow for the Suzuki-Miyaura coupling of the dibromo-pyridinone.

Conclusion and Practical Recommendations

SubstrateKey AdvantagesKey ConsiderationsBest For...
This compound Higher reactivity, milder conditions, broader catalyst compatibility.Higher cost, potentially lower atom economy.Rapid lead optimization, proof-of-concept synthesis, when milder conditions are required for sensitive functional groups.
3,5-Dichloro-1-methylpyridin-4(1H)-one Lower cost, higher atom economy.Lower reactivity, requires more forceful conditions and specialized catalysts.Large-scale synthesis where cost is a major factor and reaction optimization is feasible.

For researchers in drug development and discovery, the choice of halogenated precursor is a strategic one. For initial explorations and the synthesis of diverse analog libraries where reaction success and speed are paramount, the This compound is the superior choice . While the dichloro analog presents an economically attractive alternative for process development and scale-up, the investment in optimizing reaction conditions and potentially more expensive catalyst systems must be carefully weighed.

References

  • Amatore, C., Jutand, A., & Suarez, A. (1993). Rates and Mechanism of the Oxidative Addition of Substituted Iodobenzenes to Palladium(0) Complexes in the Presence of Halide Ions. Journal of the American Chemical Society, 115(21), 9531–9541.
  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium metal-based catalysts for Suzuki, Heck, and Sonogashira coupling reactions.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Tau, Y.-T., & Fann, W.-C. (2006). A DFT study on the oxidative addition of aryl halides to palladium complexes. Journal of Physical Organic Chemistry, 19(10), 675-683.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.

Sources

A Senior Application Scientist's Guide to Alternative Building Blocks for 3,5-Dibromo-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of the 4-Pyridone Scaffold

In the landscape of modern drug discovery, the 4-pyridone scaffold is a "privileged structure," a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1] Its unique combination of a hydrogen bond donor (the ring nitrogen in its tautomeric pyridinol form) and multiple hydrogen bond acceptors allows for versatile and potent interactions with a wide array of biological targets. This has led to its incorporation in approved drugs spanning antitumor, antimicrobial, and anti-inflammatory agents.

At the heart of synthetic efforts to explore this chemical space is 3,5-Dibromo-1-methylpyridin-4(1H)-one , a symmetrically di-halogenated building block. The two bromine atoms serve as robust handles for derivatization, primarily through palladium-catalyzed cross-coupling reactions, enabling the systematic construction of diverse molecular libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of strategic alternatives to this cornerstone reagent, offering field-proven insights into why and when a medicinal chemist might choose a different path.

The Reference Point: Profiling this compound

Before exploring alternatives, it is crucial to understand the benchmark. This compound is a crystalline solid with a melting point of 193-194 °C.[2] Its primary utility lies in its two C-Br bonds at the electron-deficient C3 and C5 positions, which are readily susceptible to oxidative addition by a Palladium(0) catalyst, the rate-determining step in many cross-coupling reactions.[3][4] This allows for the symmetric, one-pot double addition of aryl, heteroaryl, or alkyl groups via reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings.

Causality Behind its Utility: The symmetry of the molecule is both its greatest strength and its primary limitation. It is ideal for rapidly generating C2-symmetric molecules or for creating a diverse library where the same substituent is installed at both positions. However, this very symmetry precludes the straightforward synthesis of unsymmetrical analogs, which are often critical for optimizing pharmacokinetic properties and target engagement. This limitation is the primary driver for seeking alternatives.

A Curated Guide to Alternative Building Blocks

The selection of an alternative building block is a strategic decision dictated by the synthetic goal. The following sections categorize key alternatives, comparing their reactivity and strategic value.

Category 1: Analogs with Differentiated Halogen Reactivity

For sequential, site-selective functionalization, the most powerful strategy is to use a building block with halogens of different reactivity. The established reactivity trend in palladium-catalyzed cross-couplings is I > Br > Cl .[3] This difference can be exploited to perform couplings at distinct sites under different reaction conditions.

  • 3-Bromo-5-iodo-1-methylpyridin-4(1H)-one: This is a hypothetical but highly desirable analog. The C-I bond, being weaker, would react preferentially under milder Suzuki or Stille conditions, leaving the C-Br bond intact for a subsequent, more forcing coupling reaction. This allows for the controlled, stepwise introduction of two different functionalities.

  • 3-Bromo-5-chloro-1-methylpyridin-4(1H)-one: A more accessible option, this building block also enables sequential coupling.[5] The C-Br bond can be selectively coupled while the more robust C-Cl bond remains, requiring a different catalyst system (e.g., one with more electron-rich, bulky phosphine ligands) or higher temperatures for subsequent reaction.

Category 2: Analogs with Pseudohalogen Leaving Groups

Trifluoromethanesulfonates (triflates, -OTf) are excellent leaving groups in cross-coupling reactions, with reactivity often comparable to or even greater than bromides. Incorporating a triflate provides another handle for differential reactivity.

  • 3-Bromo-5-(trifluoromethanesulfonyloxy)-1-methylpyridin-4(1H)-one: This mixed "halo/pseudo-halo" analog offers a distinct reactivity profile. The C-Br and C-OTf bonds can be selectively addressed, often with high chemoselectivity, enabling intricate and convergent synthetic routes.[6]

Category 3: Isomeric and Regioisomeric Scaffolds

Altering the position of the heteroatoms or the carbonyl group can have profound effects on the molecule's electronics, 3D geometry, and its interactions with biological targets.

  • 3,5-Dibromo-1-methylpyridin-2(1H)-one: This isomer places the carbonyl adjacent to the nitrogen. This significantly alters the dipole moment and the electronic nature of the C3 and C5 positions, which can influence both reactivity in cross-coupling and the pharmacological properties of the final compound. It provides a direct route to an alternative, yet closely related, chemical space.[7]

Category 4: Bioisosteric and Scaffold-Hopping Alternatives

In advanced drug design, it is often necessary to replace a core scaffold while maintaining its key binding interactions—a strategy known as scaffold hopping or bioisosteric replacement.[1][8]

  • 3,5-Dihalopyrimidin-4(1H)-one: Replacing the pyridone's C-H at position 2 with a nitrogen atom yields the pyrimidone core. This change significantly impacts the molecule's polarity, solubility, and metabolic profile while presenting the halogen handles in a similar geometric arrangement.

  • 3,5-Dibromo-4H-pyran-4-one: Removing the ring nitrogen altogether gives the pyranone scaffold. This eliminates a hydrogen-bond-donating capability and significantly reduces the basicity of the core, which can be a crucial modification for modulating off-target effects or improving cell permeability.

Comparative Performance Data

The choice of building block directly impacts reaction outcomes. The following table summarizes expected reactivity trends and typical yields for a standard Suzuki-Miyaura coupling with phenylboronic acid.

Building BlockHalogen/Leaving Group 1Halogen/Leaving Group 2Expected Reactivity OrderTypical Yield (Monosubstitution)Typical Yield (Disubstitution)
This compound-Br-BrC3 ≈ C5Moderate (mixture)High
3-Bromo-5-chloro-1-methylpyridin-4(1H)-one-Br-ClC3-Br >> C5-ClHigh (at C3)Possible (forcing conditions)
3-Bromo-5-iodo-1-methylpyridin-4(1H)-one (Hypothetical)-I-BrC5-I >>> C3-BrHigh (at C5)High (sequential)
3,5-Dibromo-1-methylpyridin-2(1H)-one-Br-BrC3 ≈ C5Moderate (mixture)High

Note: Yields are illustrative and highly dependent on the specific catalyst, ligand, base, and solvent system employed. The key takeaway is the feasibility and selectivity of the transformations.

Experimental Protocols

A self-validating protocol is one where the steps are clear, logical, and designed to ensure success. Below are representative protocols for symmetric and sequential cross-coupling.

Protocol 1: Symmetric Double Suzuki-Miyaura Coupling

Objective: To synthesize 3,5-diphenyl-1-methylpyridin-4(1H)-one from this compound.

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (2.5 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq). The choice of a pre-catalyst like Pd(PPh₃)₄ is deliberate; it is robust and reliable for this type of transformation, ensuring generation of the active Pd(0) species in situ.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the substrate). The biphasic solvent system is critical for dissolving both the organic substrate and the inorganic base.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of starting material and mono-coupled intermediate.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine. The aqueous wash removes the inorganic salts and excess boronic acid.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Sequential Suzuki-Miyaura Coupling

Objective: To synthesize 3-(4-methoxyphenyl)-5-phenyl-1-methylpyridin-4(1H)-one using a hypothetical 3-iodo-5-bromo-1-methylpyridin-4(1H)-one.

Methodology:

Step A: Selective Coupling at the Iodide Position

  • Reaction Setup: To a Schlenk flask under argon, add the 3-iodo-5-bromo substrate (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Rationale for Conditions: The milder conditions (lower catalyst loading, Na₂CO₃ as base) are chosen to favor the more facile oxidative addition into the C-I bond while minimizing reactivity at the C-Br bond.

  • Reaction: Add degassed DME/water (4:1) and stir at 60 °C for 4-6 hours. Monitor carefully for full consumption of the starting material and minimal formation of the di-coupled product.

  • Isolation: Perform an aqueous work-up as described in Protocol 1. Purify via column chromatography to isolate the 3-(4-methoxyphenyl)-5-bromo-1-methylpyridin-4(1H)-one intermediate.

Step B: Coupling at the Bromide Position

  • Reaction Setup: To a new Schlenk flask, add the isolated mono-coupled product from Step A (1.0 eq), phenylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq).

  • Rationale for Conditions: More forcing conditions are now required. K₃PO₄ is a stronger base, and a more active catalyst system is employed. Add Pd₂(dba)₃ (0.02 eq) and a bulky, electron-rich phosphine ligand like SPhos (0.08 eq). This ligand accelerates the challenging oxidative addition to the C-Br bond.

  • Reaction: Add degassed toluene as the solvent and heat to 110 °C for 12 hours.

  • Work-up and Purification: Follow the work-up and purification steps from Protocol 1 to yield the final unsymmetrical product.

Visualization of Synthetic Strategy

Decision Workflow for Building Block Selection

This diagram illustrates the logical process a chemist follows when choosing a building block for a 4-pyridone synthesis campaign.

Building Block Selection Figure 1: Decision Workflow for 4-Pyridone Synthesis start Define Synthetic Goal q1 Symmetric Disubstitution Required? start->q1 use_dibromo Use this compound q1->use_dibromo Yes q2 Sequential, Controlled Disubstitution? q1->q2 No end_point Proceed to Synthesis use_dibromo->end_point use_mixed_halo Use Mixed Halogen Analog (e.g., Bromo/Chloro or Iodo/Bromo) q2->use_mixed_halo Yes q3 Explore Different Pharmacophore Geometry? q2->q3 No use_mixed_halo->end_point use_isomer Use Isomeric Scaffold (e.g., 2-Pyridone) q3->use_isomer Yes q3->end_point No use_isomer->end_point

Caption: Figure 1: Decision Workflow for 4-Pyridone Synthesis.

General Synthetic Workflow

This diagram outlines the typical progression from a dihalogenated building block to a final, elaborated molecule.

Synthetic Workflow Figure 2: General Cross-Coupling Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Second Coupling bb Dihalogenated Pyridone (X, Y = Br, Cl, I, OTf) pd1 Pd Catalyst 1 (e.g., Pd(PPh3)4) bb->pd1 reagent1 R1-Boronic Acid (or other organometallic) reagent1->pd1 intermediate Mono-functionalized Intermediate pd1->intermediate Suzuki Coupling pd2 Pd Catalyst 2 (e.g., Pd2(dba)3/SPhos) intermediate->pd2 reagent2 R2-Boronic Acid reagent2->pd2 final_product Final Unsymmetrical Product pd2->final_product Suzuki Coupling

Caption: Figure 2: General Cross-Coupling Workflow.

Conclusion and Future Outlook

While This compound remains an invaluable and cost-effective building block for the synthesis of symmetric 4-pyridone derivatives, the demands of modern medicinal chemistry necessitate a broader toolkit. The strategic use of alternatives with differential reactivity—such as mixed halogen or pseudohalogen analogs—unlocks the ability to perform sequential, controlled functionalization. This is paramount for fine-tuning molecular properties and navigating complex SAR landscapes. Furthermore, isomeric and bioisosteric scaffolds provide avenues for significant structural diversification and scaffold-hopping, enabling the exploration of novel intellectual property and pharmacological profiles. The continued development of novel, functionalized heterocyclic building blocks, coupled with advances in catalytic methods, will undoubtedly accelerate the discovery of the next generation of 4-pyridone-based therapeutics.

References

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Kanada, R., Suzuki, T., et al. (2021). 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of chemical research, 46(11), 2581-2594. [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

  • Knochel, P., et al. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 6(11), 7684-7699. [Link]

  • Kempe, K., & Schnürch, M. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie-Chemical Monthly, 148(1), 7-23. [Link]

  • Khan, A., Gupta, A. K., & Jain, S. K. (2023). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. [Link]

  • Gribble, G. W. (1993). Regioselective ortho-lithiation of halopyridines. Syntheses of ortho-disubstituted pyridines and a convenient generation of 3,4-pyridyne. Heterocycles, 35(1), 151-158. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Google Patents. (n.d.).
  • ChemBK. (n.d.). This compound. [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (2024). Synthesis and Reactivity of 3′,5′‐Dichloro‐1H‐spiro(quinazoline‐2,4′‐[1][3][9]thiadiazin)‐4(3H)‐ones. [Link]

  • ResearchGate. (2018). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (n.d.). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Highly Regioselective 2-alkynylation of 2,x-Dihalopyridines. [Link]

Sources

Comparative Biological Activities of 3,5-Dibromo-1-methylpyridin-4(1H)-one Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of halogen atoms, particularly bromine, at the C3 and C5 positions, combined with N1-alkylation, offers a powerful strategy to modulate the physicochemical properties and therapeutic potential of these molecules. This guide provides a comparative analysis of the biological activities of 3,5-Dibromo-1-methylpyridin-4(1H)-one and its derivatives, offering experimental insights and data-driven comparisons to inform future drug development efforts.

While direct experimental data for this compound is limited in publicly accessible literature, we can infer its potential and guide research by comparing it with structurally related halogenated heterocyclic compounds. This guide will focus on two primary areas of activity where such scaffolds have shown promise: anticancer (cytotoxic) and antimicrobial activities.

Comparative Anticancer Activity

The evaluation of novel chemical entities for anticancer potential is a cornerstone of oncological research. The primary method for initial screening is the assessment of cytotoxicity against various cancer cell lines. Halogenated heterocyclic compounds are frequently investigated for their potential to induce cancer cell death.

Comparative Cytotoxicity Data

To establish a baseline for comparison, we will examine the cytotoxicity of related dibrominated heterocyclic compounds. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for derivatives of a structurally similar 3,4-dibromo-furanone scaffold against various human cancer cell lines. These compounds share the key feature of a dibrominated five or six-membered ring, providing a valuable proxy for understanding the potential of dibrominated pyridinones.

Compound IDDerivative StructureCell Line (Cancer Type)IC₅₀ (µM)Reference
3a 3,4-Dibromo-5-(tert-butyldimethylsilyloxy)-furan-2(5H)-oneHCT-116 (Colon)1.3
3b 3,4-Dibromo-5-(triisopropylsilyloxy)-furan-2(5H)-oneHCT-116 (Colon)7.3
3b 3,4-Dibromo-5-(triisopropylsilyloxy)-furan-2(5H)-oneMCF-7 (Breast)21.3
3c 3,4-Dibromo-5-(tert-butyldiphenylsilyloxy)-furan-2(5H)-oneHCT-116 (Colon)3.9
3c 3,4-Dibromo-5-(tert-butyldiphenylsilyloxy)-furan-2(5H)-oneMCF-7 (Breast)65.6
5-FU (Ref.) 5-FluorouracilHCT-116 (Colon)>100

Expert Analysis: The data indicates that dibrominated heterocyclic compounds can exhibit potent cytotoxicity, in some cases significantly exceeding that of the standard chemotherapeutic agent 5-Fluorouracil against specific cell lines like HCT-116. The variation in activity based on the silyl ether substituent (compounds 3a, 3b, 3c) highlights the critical role of substitutions on the core scaffold in modulating biological activity. This suggests that modifications to the N1-methyl group on our target pyridinone scaffold could similarly yield significant variations in anticancer potency.

Experimental Workflow: Cytotoxicity Screening

The following diagram and protocol outline a standard workflow for assessing the cytotoxic activity of novel compounds like this compound derivatives.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Treatment Add Compound Dilutions to Wells Compound_Prep->Treatment Cell_Culture Cancer Cell Line Culture (e.g., HCT-116, MCF-7) Cell_Seeding Seed Cells into 96-Well Plate Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Formazan_Incubation Incubate for 4h MTT_Add->Formazan_Incubation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Incubation->Solubilization Abs_Read Read Absorbance (~570 nm) Solubilization->Abs_Read IC50_Calc Calculate IC₅₀ Value Abs_Read->IC50_Calc

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. The choice of this assay is based on its reliability and suitability for high-throughput screening.

  • Cell Preparation: Culture human cancer cells (e.g., MCF-7, HCT-116) in appropriate medium until they reach the exponential growth phase.

  • Seeding: Detach cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compounds (e.g., this compound derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Comparative Antimicrobial Activity

Pyridinium salts and related N-alkylated pyridinones are known to possess antimicrobial properties. Their cationic nature is thought to facilitate interaction with and disruption of the negatively charged bacterial cell membrane.

Comparative Antimicrobial Data

The following table presents Minimum Inhibitory Concentration (MIC) values for a series of pyridazinone derivatives, which share the core pyridone-like ring system, against various bacterial strains. This data serves as a useful benchmark for evaluating the potential of novel dibrominated pyridinones.

Compound IDTarget OrganismMIC (µM)Reference
7 S. aureus (MRSA)7.8
7 E. coli7.8
13 A. baumannii3.74
13 P. aeruginosa7.48
Amikacin (Ref.) All tested strains<0.53

Expert Analysis: The data demonstrates that pyridazinone derivatives can exhibit potent antibacterial activity, particularly against Gram-negative bacteria like A. baumannii and P. aeruginosa. Compound 13, a carboxylic acid derivative, showed the most potent activity, suggesting that modifications at other positions on the pyridinone ring, beyond the N1-alkyl group, are crucial for optimizing antimicrobial effects. For this compound, the bromine atoms are expected to significantly increase the lipophilicity, which could enhance its ability to penetrate bacterial membranes.

Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.

G cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis Compound_Dilution Prepare 2-fold Serial Dilution of Compound in Broth Plate_Setup Add Compound Dilutions to 96-Well Plate Compound_Dilution->Plate_Setup Bacterial_Inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Plate_Setup->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Controls Set Up Growth & Sterility Controls Controls->Incubation Visual_Inspection Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method

This protocol is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for contamination.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.

Structure-Activity Relationship (SAR) and Mechanistic Insights

  • Influence of Halogenation: The presence of two bromine atoms at the C3 and C5 positions significantly impacts the electronic and lipophilic character of the pyridinone ring. Halogens can form halogen bonds, potentially interacting with biological targets. However, some studies on broader pyridine derivatives suggest that halogen atoms can sometimes decrease antiproliferative activity, indicating that the specific placement and context are crucial. For antimicrobial action, the increased lipophilicity conferred by bromine may enhance membrane perturbation.

  • Influence of N1-Alkylation: The N-methyl group blocks tautomerization and provides a fixed chemical structure. The nature of the N-alkyl substituent is critical; longer alkyl chains in pyridinium salts generally increase antimicrobial activity by enhancing hydrophobicity and surface activity, which promotes disruption of bacterial cell membranes. This suggests that synthesizing derivatives of the target compound with varying N-alkyl chains could be a fruitful strategy for optimizing antimicrobial potency.

  • Potential Mechanisms of Action:

    • Anticancer: Halogenated compounds can act through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerases or kinases. For pyridinone derivatives, inhibition of Bromodomain-containing protein 4 (BRD4) has been identified as a potential mechanism.

    • Antimicrobial: The primary mechanism for cationic pyridinium compounds is believed to be the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and cell death.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Comparative analysis with related halogenated heterocycles suggests a strong potential for both anticancer and antimicrobial activities.

Key takeaways for researchers include:

  • Anticancer Potential: The dibromo-substitution pattern warrants investigation against a panel of cancer cell lines, particularly colon and breast cancer lines where related compounds have shown high potency.

  • Antimicrobial Potential: The scaffold is a strong candidate for antimicrobial drug discovery. Synthesis of a library of derivatives with varying N1-alkyl chains is a logical next step to optimize activity against both Gram-positive and Gram-negative pathogens.

  • SAR-Guided Design: Future synthetic efforts should focus on systematically modifying the N1-substituent and exploring other substitutions on the pyridinone ring to build a clear structure-activity relationship and enhance target specificity and potency.

By leveraging the comparative data and established experimental protocols outlined in this guide, researchers can efficiently advance the exploration of this compound derivatives as a new class of therapeutic candidates.

References

  • Villa-Reyna, A.-L., Perez-Velazquez, M., González-Félix, M. L., Gálvez-Ruiz, J.-C., Gonzalez-Mosquera, D. M., Valencia, D., Ballesteros-Monreal, M. G., Aguilar-Martínez, M., & Leyva-Peralta, M.-A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7604. [Link]

  • Villa-Reyna, A., Perez-Velazquez, M., González-Félix, M., Gálvez-Ruiz, J., Gonzalez-Mosquera, D., Valencia, D., Ballesteros-Monreal, M., Aguilar-Martínez, M., & Leyva-Peralta, M. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Research Square. [Link]

  • Gornowicz, A., Bielawska, A., & Bielawski, K. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules, 26(21), 6427. [Link]

  • Ceri, H., & Ceri, G. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5266–5281. [Link]

  • Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation. (2021). Neoplasia. [Link]

  • Al-Ostath, A., Al-Wahaibi, L. H., El-Emam, A. A., & Al-Obaid, A. M. (2021). Design, synthesis and antimicrobial evaluation of methyl pyridyl-2,4-dioxobutanoates and some new derived ring systems. Saudi Pharmaceutical Journal, 29(8), 868–879. [Link]

  • Sánchez-Larios, O., Rivera-Islas, J., Herrera-Ruiz, M., Morales-Salgado, F. J., & Zepeda, L. G. (2020). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 25(18), 4257. [Link]

  • Al-Wahaibi, L. H., El-Emam, A. A., Al-Obaid, A. M., & Al-Ostath, A. (2021). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules, 26(18), 5538. [Link]

  • Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation. (2022). Neoplasia, 24(1), 34–49. [Link]

  • Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. (2008). European Journal of Medicinal Chemistry, 43(1), 1–7. [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). Molecules. [Link]

  • Novel 3,5-bis(arylidene)-4-piperidone dimers: potent cytotoxins against colon cancer cells. (2013). European Journal of Medicinal Chemistry, 64, 321–328. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules. [Link]

  • Al-Ghorbani, M., El-Gazzar, M. G., & Al-Salahi, R. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(16), 4987. [Link]

  • Rong, J., Feng, Z.-Z., Shi, Y.-J., Ren, J., Xu, Y., Wang, N.-Y., Xue, Q., Liu, K.-L., Zhou, S.-Y., Wei, W., & Yu, L.-T. (2019).

A Technical Guide to the Structure-Activity Relationship of 3,5-Disubstituted Pyridinone Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the inhibitory potency and selectivity of 3,5-disubstituted pyridinone scaffolds as kinase inhibitors. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the scientific literature to inform the rational design of next-generation kinase inhibitors. We will delve into the nuanced effects of substitutions at the 3 and 5 positions of the pyridinone core, compare their performance against various kinase targets, and provide detailed experimental protocols for their evaluation.

Introduction: The Pyridinone Scaffold in Kinase Inhibition

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyridinone core has emerged as a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases. The 3 and 5 positions of the pyridinone ring offer versatile vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore how strategic modifications at these positions influence the biological activity of this important class of inhibitors.

Deciphering the Structure-Activity Relationship at the 3 and 5 Positions

The substituents at the 3 and 5 positions of the pyridinone ring play a critical role in determining the inhibitor's affinity and selectivity for its target kinase. These positions often project into distinct pockets of the ATP-binding site, and understanding the nature of these interactions is paramount for rational drug design.

The Impact of Substituents at the 3-Position

The 3-position of the pyridinone scaffold frequently accommodates a variety of substituents that can influence inhibitor potency through interactions with the solvent-exposed region or by forming additional hydrogen bonds. For instance, in the context of p38 MAP kinase inhibitors, bulky hydrophobic groups at this position have been shown to enhance potency. Conversely, for other kinases, smaller, more polar groups may be favored to improve solubility and cell permeability.

The Crucial Role of the 5-Position Substituent

The substituent at the 5-position often dictates the inhibitor's selectivity profile. This position typically points towards the selectivity pocket of the kinase, a region that varies significantly between different kinases. Aromatic and heteroaromatic rings are common substituents at this position, and their substitution patterns can be systematically modified to optimize interactions with specific amino acid residues in the target kinase. For example, in the development of Akt1 inhibitors, modifications at the 3-position of a pyridine ring at the 5-position of the pyridinone core led to improved potency and physical properties[1].

Comparative Analysis of 3,5-Disubstituted Pyridinone Inhibitors Across Different Kinase Targets

The versatility of the 3,5-disubstituted pyridinone scaffold has led to its exploration as an inhibitor for a wide range of kinases. The following table summarizes the inhibitory activities of representative compounds against various kinase targets, highlighting the diverse SAR profiles.

Kinase Target3-Position Substituent5-Position SubstituentIC50 (nM)Reference
IGF-1R Varied HeterocyclesSubstituted PhenylNanomolar range[2]
Pim-1 PhenylVaried Substituents50[3]
p38α MAP Kinase Varied Heterocycles2,6-diamino-3,5-difluoropyridinylPotent Inhibition[4]
AAK1 Varied SubstituentsSubstituted Pyrrolo[2,3-b]pyridinesHigh Affinity[5]
Akt1 Varied MoietiesSubstituted PyridineOrally Active[1]

Table 1: Comparative Inhibitory Activities of 3,5-Disubstituted Pyridinone Analogs. This table showcases the broad applicability of the pyridinone scaffold and the impact of substitutions on inhibitory potency against different kinases.

Visualizing Structure-Activity Relationships

The following diagram illustrates the general SAR principles for 3,5-disubstituted pyridinone kinase inhibitors, highlighting the key interaction points within the ATP-binding pocket.

SAR_diagram cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 3,5-Disubstituted Pyridinone hinge Hinge Region selectivity_pocket Selectivity Pocket solvent_front Solvent Front pyridinone_core Pyridinone Core pyridinone_core->hinge H-bonds sub_3 R3 (3-Position) sub_3->solvent_front Hydrophobic/Polar Interactions sub_5 R5 (5-Position) sub_5->selectivity_pocket Shape/Electronic Complementarity

Caption: General SAR model for 3,5-disubstituted pyridinone kinase inhibitors.

Experimental Protocols for Inhibitor Characterization

The evaluation of novel kinase inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for in vitro kinase inhibition assays and cell-based assays to assess compound efficacy.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., 3,5-disubstituted pyridinone)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted compound or DMSO as a control.

    • Add the kinase enzyme and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep kinase_reaction Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) compound_prep->kinase_reaction incubation Incubate at 30°C kinase_reaction->incubation adp_detection Stop Reaction & Add ADP Detection Reagent incubation->adp_detection luminescence Measure Luminescence adp_detection->luminescence data_analysis Analyze Data (IC50 determination) luminescence->data_analysis end End data_analysis->end

Sources

Spectroscopic Analysis of 3,5-Dibromo-1-methylpyridin-4(1H)-one Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for process optimization, yield improvement, and the discovery of novel molecular entities. The pyridinone scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as 3,5-Dibromo-1-methylpyridin-4(1H)-one, serve as versatile building blocks for complex molecular architectures.[1] However, the reactions of such compounds often proceed through highly reactive, transient intermediates that are difficult to isolate and characterize. Direct observation of these fleeting species is the key to unlocking a deeper understanding of reaction pathways, identifying bottlenecks, and controlling product selectivity.

This guide provides a comprehensive comparison of modern spectroscopic techniques for the in-situ analysis of reaction intermediates generated from this compound. We will move beyond theoretical listings to explain the causality behind experimental choices, present validated protocols, and offer a comparative framework to help you select the optimal analytical tool for your specific chemical challenge.

Chapter 1: Anticipating the Transients: Plausible Reaction Intermediates

Before selecting a spectroscopic tool, we must first hypothesize the nature of the intermediates we aim to detect. The electronic structure of this compound, featuring two electrophilic carbon centers (C3 and C5) activated by the pyridinone ring and bearing bromine leaving groups, predisposes it to several classes of reactions.

  • Organometallic Intermediates: Metal-halogen exchange with organolithium or Grignard reagents is a common strategy to form a nucleophilic pyridinone species. These intermediates are highly reactive and moisture-sensitive, demanding low-temperature, in-situ analysis.[2]

  • Palladium-Catalyzed Cross-Coupling Intermediates: In Suzuki, Heck, or Buchwald-Hartwig reactions, the key intermediates are palladium complexes formed via oxidative addition of the C-Br bond to a Pd(0) catalyst.[2] Monitoring the evolution of these species is crucial for understanding catalyst behavior and reaction kinetics.

  • Nucleophilic Aromatic Substitution (SNAr) Adducts: Strong nucleophiles can attack the electron-deficient ring to form anionic intermediates known as Meisenheimer-like complexes before the displacement of a bromide ion.

The choice of spectroscopic method is therefore dictated by the expected structure, concentration, and lifetime of these potential intermediates.

cluster_0 Analytical Workflow start Reaction Design & Hypothesis of Intermediates selection Select Appropriate Spectroscopic Technique(s) start->selection Based on expected lifetime & structure setup Design In-Situ Experiment selection->setup acquisition Real-Time Data Acquisition setup->acquisition Monitor reaction from t=0 analysis Data Processing & Kinetic Analysis acquisition->analysis characterization Intermediate Structure Elucidation analysis->characterization Correlate spectral changes to species

Caption: General workflow for the analysis of reaction intermediates.

Chapter 2: A Comparative Guide to In-Situ Spectroscopic Techniques

No single technique can provide a complete picture of a complex reaction mechanism. A multi-faceted approach, leveraging the strengths of different spectroscopic methods, is often the most robust strategy. The ideal technique allows for real-time monitoring without perturbing the chemical system.[3][4]

Spectroscopic TechniqueInformation ProvidedStrengthsLimitationsIdeal for...
NMR Spectroscopy Detailed structural connectivity, quantificationUnambiguous structure elucidation, kinetic analysisLower sensitivity, slower timescale (ms to s)Characterizing relatively stable intermediates, determining reaction kinetics.[5]
FTIR/Raman Spectroscopy Functional group changes, bonding informationHigh sensitivity, fast timescale (µs to ms), compatible with various reaction conditionsProvides functional group data, not full structure; Raman can suffer from fluorescenceMonitoring fast reactions, tracking disappearance/appearance of specific bonds (e.g., C=O).[6][7]
Mass Spectrometry Molecular weight, isotopic informationExtremely high sensitivity, detection of low-concentration speciesProvides m/z only, requires interface to reaction (sampling), potential for ionization biasDetecting and confirming the mass of transient species, especially with characteristic isotopic patterns.[8]
UV-Vis Spectroscopy Changes in electronic conjugation, chromophoresSimple, cost-effective, good for kinetic analysisLimited structural information, applicable only to UV-Vis active speciesMonitoring reactions involving colored intermediates or significant changes in the π-system.[9][10]
Nuclear Magnetic Resonance (NMR): The Structural Cornerstone

For intermediates with lifetimes sufficient for detection on the NMR timescale (milliseconds to seconds), in-situ NMR is the most powerful tool for unambiguous structural characterization.[5] By monitoring the reaction directly in an NMR tube, one can observe the disappearance of reactant signals, the emergence of intermediate resonances, and the final growth of product signals.

Experimental Causality: The choice of a deuterated solvent that solubilizes all components and is inert under the reaction conditions is critical. For organometallic intermediates, ethereal solvents like THF-d8 are common. Low-temperature capabilities are essential to prolong the lifetime of reactive species, allowing for their detection.

A hypothetical ¹H NMR spectrum for the formation of a lithiated intermediate from this compound would show a significant upfield shift of the remaining ring proton due to the increased electron density, providing clear evidence of the metal-halogen exchange.

Vibrational Spectroscopy (FTIR & Raman): The Functional Group Watcher

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a "fingerprint" of the functional groups present.[6] These techniques are invaluable for tracking changes in bonding during a reaction. The strong carbonyl (C=O) stretch of the pyridinone ring, typically around 1640-1660 cm⁻¹, is an excellent reporter. Its frequency is highly sensitive to changes in the electronic structure of the ring; formation of an anionic Meisenheimer complex, for instance, would cause a significant shift to a lower wavenumber due to increased electron delocalization.

Comparative Insight:

  • FTIR: Often easier to implement and provides strong signals for polar bonds like C=O. Water absorption can be a problem.

  • Raman: Excellent for aqueous systems and symmetric, non-polar bonds. It is often used to monitor reactions in heterogeneous mixtures. Fluorescence from the sample can sometimes overwhelm the Raman signal.

In-situ monitoring with a fiber-optic probe inserted directly into the reaction vessel allows for continuous data collection, providing detailed kinetic profiles.[3][11]

Mass Spectrometry: The Molecular Weight Detective

Mass spectrometry (MS) is unparalleled in its ability to detect trace-level species by providing a direct measurement of their mass-to-charge (m/z) ratio. When coupled with soft ionization techniques like Electrospray Ionization (ESI), it is possible to sample a reaction mixture and gently transfer charged intermediates into the gas phase for detection.

Trustworthiness through Isotopic Patterns: The presence of two bromine atoms in this compound provides a definitive isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12] Therefore, any species containing two bromine atoms will exhibit a characteristic triplet pattern in the mass spectrum at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.[13] The loss of one bromine atom during an intermediate step would result in a characteristic 1:1 doublet for M and M+2. This predictable pattern is a self-validating system for tracking halogen-containing species throughout a reaction.[12][14]

Chapter 3: Experimental Protocols and Data Interpretation

The quality of spectroscopic data is entirely dependent on the rigor of the experimental setup. Here, we provide a validated, step-by-step protocol for the most structurally informative technique: in-situ NMR monitoring.

Protocol: In-Situ NMR Monitoring of a Low-Temperature Reaction

Objective: To observe the formation of an organometallic intermediate from this compound.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous THF-d8

  • J. Young NMR tube (or equivalent with a resealable, airtight valve)

  • Internal standard (e.g., hexamethylbenzene, if compatible)

  • Argon or Nitrogen gas line

Methodology:

  • Preparation (Inert Atmosphere): Dry the J. Young NMR tube in an oven and cool under a stream of inert gas.

  • Reactant Loading: In a glovebox or under inert atmosphere, accurately weigh the pyridinone starting material and internal standard into the NMR tube.

  • Solvent Addition: Add anhydrous THF-d8 via syringe to dissolve the solids.

  • Initial Spectrum: Seal the tube, take it to the NMR spectrometer, and acquire a t=0 spectrum at the desired starting temperature (e.g., -78 °C) to confirm the initial state.

  • Initiation: Remove the tube from the spectrometer. While keeping it cold in a dry ice/acetone bath, carefully inject a stoichiometric amount of n-BuLi solution via syringe through the valve. Briefly shake the tube to ensure mixing.

  • Data Acquisition: Immediately re-insert the tube into the pre-cooled spectrometer and begin acquiring spectra at regular time intervals (e.g., every 2-5 minutes).

  • Analysis: Process the series of spectra to observe the decrease in starting material signals and the appearance of new signals corresponding to the lithiated intermediate. Integrate the peaks relative to the internal standard to generate a concentration vs. time profile for kinetic analysis.

cluster_protocol In-Situ NMR Protocol prep 1. Prepare Inert J. Young Tube load 2. Load Pyridinone & Standard prep->load solvent 3. Add THF-d8 load->solvent t0 4. Acquire t=0 Spectrum at -78°C solvent->t0 initiate 5. Inject n-BuLi at -78°C t0->initiate Reaction Start acquire 6. Acquire Spectra Over Time initiate->acquire analyze 7. Process & Analyze Kinetic Data acquire->analyze

Caption: Experimental workflow for in-situ NMR monitoring.

Chapter 4: A Unified Approach: Case Study of a Suzuki Coupling

Consider a hypothetical Suzuki coupling of this compound with phenylboronic acid. A comprehensive analysis would involve:

  • In-situ FTIR/Raman: A fiber-optic probe would monitor the overall reaction progress by tracking the disappearance of the C-Br vibrational modes and the C=O stretch of the starting material.

  • In-situ NMR: At carefully chosen time points, aliquots could be quenched and analyzed, or a specialized setup could monitor the reaction directly. This would help identify the key Pd-intermediary species, distinguished by the unique chemical shifts of the pyridinone protons coordinated to the metal center.

  • ESI-MS: Sampling the reaction mixture throughout the process could allow for the detection of key catalytic intermediates, such as the oxidative addition product [Pd(II)(Pyridinone)(Br)(L₂)]⁺, by its specific m/z and the characteristic Br isotopic pattern.

By combining the kinetic data from vibrational spectroscopy with the structural snapshots from NMR and the mass confirmation from MS, a detailed and trustworthy reaction mechanism can be constructed.

SM 3,5-Dibromo-1-methyl- pyridin-4(1H)-one + Pd(0)L2 OA Oxidative Addition Intermediate (Pd-II Complex) SM->OA Oxidative Addition TM Transmetalation Intermediate OA->TM Transmetalation RE Reductive Elimination TM->RE P Coupled Product + Pd(0)L2 RE->P Boronic + Phenylboronic Acid Boronic->TM

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Conclusion

The spectroscopic analysis of reaction intermediates is a challenging yet essential discipline in modern chemistry. For a versatile substrate like this compound, a successful investigation hinges not on a single "best" technique, but on a thoughtful, multi-faceted approach. By combining the definitive structural power of in-situ NMR, the kinetic insights from vibrational spectroscopy, and the sensitive detection of mass spectrometry, researchers can move beyond black-box chemistry. This allows for the direct observation of transient species, leading to a profound understanding of reaction mechanisms and paving the way for the rational design of more efficient and robust synthetic methodologies.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems.
  • De Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure, 213, 201–212. [Link]

  • Bush, A., & Babaev, E. V. (2003). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Computational studies of the reaction mechanism. [Link]

  • Szafran, M. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Acad. Polon. Sci., Ser. Sci. Chim., 12, 387-392.
  • ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. [Link]

  • ResearchGate. (n.d.). The stacking plot of NMR spectra of the pyridinone proton at 7.3 ppm of 18b after stepwise addition of FeCl3 to a DMSO solution of 18b. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of pyridone 9 at different pH values. [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. [Link]

  • Zhang, Y., & Pike, V. W. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847398. [Link]

  • ResearchGate. (n.d.). In‐situ NMR monitoring of the reaction. [Link]

  • Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring. [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 70(1), 57-75. [Link]

  • BenchChem. (2025).
  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. [Link]

  • ResearchGate. (n.d.). In-situ and continuous monitoring of pyocyanin in the formation process of Pseudomonas aeruginosa biofilms by an electrochemical biosensor chip. [Link]

  • Emmerling, F., et al. (2025). Monitoring in situ Mechanochemical Reactions. ResearchGate. [Link]

Sources

A Senior Application Scientist’s Guide to Cross-Coupling of Dihalopyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihalopyridine Challenge

Pyridines are fundamental scaffolds in modern chemistry, forming the core of countless pharmaceuticals, agrochemicals, and functional materials. Dihalogenated pyridines, in particular, are powerful and versatile building blocks, offering two distinct reactive handles for sequential, site-selective functionalization. However, the selective transformation of one halogen in the presence of another is a significant synthetic challenge. The inherent electronic properties of the pyridine ring, coupled with the differential reactivity of carbon-halogen bonds, create a complex landscape for regiocontrol.

This guide provides an in-depth comparative analysis of the most prevalent palladium-catalyzed cross-coupling methods for the functionalization of dihalopyridines. We will move beyond simple protocols to explore the underlying principles that govern selectivity, offering field-proven insights to help researchers, scientists, and drug development professionals navigate this challenging but rewarding area of synthesis. Our focus is on explaining the causality behind experimental choices, empowering you to design more efficient and predictable synthetic routes.

Pillar 1: Understanding the Principles of Regioselectivity

Achieving site-selectivity in dihalopyridine coupling hinges on exploiting the subtle (and sometimes not-so-subtle) differences in reactivity between the two C-X bonds. This reactivity is governed by a confluence of electronic, steric, and catalyst-controlled factors.

  • Electronic Effects of the Pyridine Nitrogen: The electron-withdrawing nature of the pyridine nitrogen atom renders the ring electron-deficient. This effect is most pronounced at the α-positions (C2/C6) and, to a lesser extent, the γ-position (C4). Consequently, halides at these positions are more activated towards the rate-determining oxidative addition step in most Pd-catalyzed cycles.[1][2] This intrinsic bias means that for many dihalopyridines, such as 2,4- or 2,5-dihalopyridines, the C2 position is conventionally the most reactive site.[1][2]

  • Inherent C-X Bond Reactivity: The strength of the carbon-halogen bond plays a crucial and predictable role. Bond dissociation energies decrease down the group (C-Cl > C-Br > C-I), leading to a general reactivity trend of I > Br > Cl .[3][4] This principle is the cornerstone for achieving selectivity in mixed dihalopyridines. For instance, in 2-chloro-4-iodopyridine, coupling will almost invariably occur at the C4-I bond first.

  • Catalyst and Ligand Control: While substrate electronics and C-X bond strength dictate the "natural" reactivity, the catalyst system can be used to override these biases and achieve "unconventional" selectivity. This is where the true art of catalyst selection comes into play. Factors such as the steric bulk of phosphine or N-heterocyclic carbene (NHC) ligands, the ligand-to-palladium ratio, and even the use of ligand-free conditions can dramatically invert the site of reaction.[1] For example, while conventional catalysts favor C2 coupling of 2,4-dichloropyridine, the use of very sterically hindered NHC ligands can promote highly selective reaction at the C4 position.[5][6]

Pillar 2: A Method-by-Method Comparative Analysis

We will now dissect the most common cross-coupling methodologies, evaluating their strengths, weaknesses, and specific applications for dihalopyridine chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[7]

  • Mechanistic Insight: The reaction proceeds via the classic Pd(0)/Pd(II) catalytic cycle. The choice of base is critical, as it participates in the transmetalation step by forming a more nucleophilic "ate" complex with the organoboron species.

  • Regioselectivity with Dihalopyridines: For substrates like 2,4-dibromopyridine, conventional catalyst systems such as Pd(PPh₃)₄ or those with a high phosphine-to-Pd ratio typically yield the C2-coupled product with high selectivity.[1] However, this outcome can be completely reversed. Groundbreaking work has shown that:

    • Sterically Hindered Ligands: The use of bulky NHC ligands (e.g., IPr) can favor coupling at the C4 position of 2,4-dichloropyridines.[1][5]

    • Ligand-Free Conditions: So-called "Jeffery" conditions can lead to exquisitely selective C4-coupling of 2,4-dichloropyridine (>99:1 selectivity) and even unprecedented C5-selectivity for 2,5-dichloropyridine.[1]

  • Advantages: Excellent functional group tolerance, vast library of commercially available boronic acids, and relatively benign byproducts.

  • Limitations: The strong basic conditions required can be incompatible with sensitive substrates. Protodeboronation of the boronic acid can be a competing side reaction.

Table 1: Representative Suzuki-Miyaura Couplings of Dihalopyridines

Dihalopyridine Coupling Partner Catalyst / Ligand Base / Solvent Conditions Major Product Yield Selectivity (C2:C4) Reference
2,4-Dibromopyridine Phenylboronic acid Pd(OAc)₂ / 4 PPh₃ K₂CO₃ / Dioxane 80 °C, 16 h 4-Bromo-2-phenylpyridine 85% >20:1 [1]
2,4-Dichloropyridine 4-Tolylboronic acid Pd-PEPPSI-IPr K₃PO₄ / Dioxane 80 °C, 12 h 2-Chloro-4-(p-tolyl)pyridine 82% 1:10.4 [1]
2,4-Dichloropyridine Phenylboronic acid PdCl₂ (ligand-free) TBAB / K₂CO₃ / H₂O 100 °C, 2 h 2-Chloro-4-phenylpyridine 95% >1:99 [1]

| 2-Bromo-3-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME/H₂O | 80 °C, 12 h | 2-Bromo-3-phenylpyridine | 75% | C3 selective |[8] |

Buchwald-Hartwig Amination

For the construction of C-N bonds, the Buchwald-Hartwig amination is the undisputed method of choice, allowing for the coupling of aryl halides with a vast range of primary and secondary amines, anilines, and other N-nucleophiles.[9][10]

  • Mechanistic Insight: This reaction also follows a Pd(0)/Pd(II) cycle. The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and a sterically demanding phosphine ligand is crucial for facilitating the rate-limiting reductive elimination step.

  • Regioselectivity with Dihalopyridines: The principles of C-X bond reactivity and positional activation are paramount. Highly regioselective mono-amination at the C2 position of 2,4-dichloropyridine has been demonstrated on a large scale.[11] When coupling 2,6-dihalopyridines, the proportion of the di-aminated product increases with the reactivity of the halogen (I > Br > Cl), allowing for controlled mono-amination of the less reactive dichloro- and dibromopyridines.[3]

  • Advantages: Unparalleled scope for C-N bond formation, including challenging substrates. Catalyst systems are continually improving, allowing for milder conditions.

  • Limitations: Requires strong bases that can limit functional group tolerance. Hydrodehalogenation is a common side reaction, particularly with primary amines, which can be minimized by using bulky ligands like BrettPhos.[12]

Table 2: Representative Buchwald-Hartwig Aminations of Dihalopyridines

Dihalopyridine Amine Catalyst / Ligand Base / Solvent Conditions Major Product Yield Reference
2,4-Dichloropyridine Aniline Pd₂(dba)₃ / XPhos K₂CO₃ / t-BuOH 100 °C, 12 h 4-Chloro-N-phenylpyridin-2-amine 92% [11]
2,6-Dibromopyridine Aminothiophene Pd(OAc)₂ / Xantphos Cs₂CO₃ / Dioxane 110 °C, 18 h Mono-aminated product 75% [3]

| 2,6-Dichloropyridine | Morpholine | RuPhos Pd G3 | LHMDS / Toluene | 100 °C, 2 h | 2-Chloro-6-morpholinopyridine | 95% | (Representative) |

Sonogashira Coupling

The Sonogashira reaction provides a direct and powerful route to C(sp²)-C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides.[13] The resulting alkynylpyridines are versatile intermediates for further transformations.

  • Mechanistic Insight: This reaction uniquely employs a dual-catalyst system, with palladium facilitating the main cross-coupling cycle and a copper(I) salt acting as a co-catalyst to form a more reactive copper(I) acetylide intermediate.

  • Regioselectivity with Dihalopyridines: The reaction follows predictable regioselectivity based on halogen reactivity. For example, in 3,5-dibromo-2,6-dichloropyridine, sequential Sonogashira coupling can be controlled to first react at the more labile C-Br bonds, followed by the C-Cl bonds under more forcing conditions, enabling the synthesis of di-, tri-, and tetra-alkynylated pyridines.[14]

  • Advantages: Direct installation of a versatile alkyne functional group. The reaction is typically fast and proceeds under mild, basic conditions.

  • Limitations: The most significant side reaction is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[15] Copper-free variants exist to circumvent issues with the co-catalyst.

Table 3: Representative Sonogashira Couplings of Dihalopyridines

Dihalopyridine Alkyne Catalyst / Co-catalyst Base / Solvent Conditions Major Product Yield Reference
3,5-Dibromo-2,6-dichloropyridine Phenylacetylene (2 eq.) Pd(PPh₃)₂Cl₂ / CuI Et₃N / THF 60 °C, 2 h 3,5-Bis(phenylethynyl)-2,6-dichloropyridine 85% [14]
2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N / DMF 100 °C, 3 h 2-Amino-3-(phenylethynyl)pyridine 96% [16]

| 1-Bromo-4-iodobenzene | TMS-acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT | Bis(4-bromophenyl)acetylene | 95% |[13] |

Stille & Negishi Couplings: The Heavy-Hitters

While used less frequently in discovery settings due to reagent handling, the Stille (organotin) and Negishi (organozinc) couplings offer distinct advantages in terms of reactivity and scope.

  • Stille Coupling:

    • Advantages: Organostannanes are stable to air and moisture and possess exceptional functional group tolerance.[17][18] The reaction mechanism does not require a base, which can be beneficial for sensitive substrates.

    • Limitations: The primary drawback is the significant toxicity of organotin reagents and the often-difficult removal of tin byproducts from the reaction mixture, making it less ideal for pharmaceutical development.[7][17]

  • Negishi Coupling:

    • Advantages: Organozinc reagents are highly reactive, often allowing for couplings of less reactive chlorides under milder conditions than other methods.[19] The reaction shows broad functional group tolerance.[20]

    • Limitations: The main challenge is the preparation and handling of organozinc reagents, which are highly sensitive to air and moisture, necessitating strictly anhydrous and anaerobic techniques.

Pillar 3: Practical Application & Experimental Design

Theoretical knowledge must be paired with practical execution. This section provides a workflow for catalyst selection, a detailed experimental protocol for a challenging transformation, and troubleshooting advice.

Decision-Making Workflow

Choosing the optimal cross-coupling method is a critical step. The following diagram provides a logical decision tree to guide your selection process.

G start What is your Dihalopyridine? q1 Mixed Halogens? (e.g., Chloro/Iodo) start->q1 Yes q3 Identical Halogens (e.g., Dichloro) start->q3 No ans1 Selectivity will be dominated by C-I > C-Br > C-Cl reactivity. Choose method based on desired bond. q1->ans1 Any Method q2 Desired Bond? (C-C, C-N, C-C(sp)) suzuki Suzuki Coupling q2->suzuki C-C (sp2) hartwig Buchwald-Hartwig q2->hartwig C-N sonogashira Sonogashira q2->sonogashira C-C (sp) q3->q2 q4 What is the desired regioselectivity? ans_c2 Use standard catalysts: Pd(PPh3)4 Pd(OAc)2 + PPh3 q4->ans_c2 Conventional (C2) ans_c4 For 2,4-Dihalo: Use bulky NHC ligands (e.g., IPr) or Ligand-Free Jeffery Conditions. q4->ans_c4 Unconventional (C4) suzuki->q4

Caption: Decision tree for selecting a cross-coupling method.

Detailed Experimental Protocol: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine

This protocol describes a ligand-free, C4-selective Suzuki-Miyaura coupling, a method that inverts the conventional C2-selectivity.[1]

Materials:

  • 2,4-Dichloropyridine (1.0 mmol, 148 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Palladium(II) Chloride (PdCl₂, 0.02 mmol, 3.5 mg)

  • Tetrabutylammonium Bromide (TBAB, 1.0 mmol, 322 mg)

  • Potassium Carbonate (K₂CO₃, 3.0 mmol, 414 mg)

  • Deionized Water (4 mL)

  • Toluene (for extraction)

Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyridine, phenylboronic acid, PdCl₂, TBAB, and K₂CO₃.

  • Solvent Addition: Add 4 mL of deionized water to the flask. The mixture will be a heterogeneous slurry.

  • Reaction Execution: Heat the mixture to 100 °C in an oil bath and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with 15 mL of water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with toluene (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-chloro-4-phenylpyridine as a white solid.

Caption: Experimental workflow for C4-selective Suzuki coupling.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions (for Negishi); Poor quality reagents.Use a fresh bottle of catalyst or a pre-catalyst. Ensure solvents are dry for sensitive reactions. Use freshly recrystallized reagents if necessary.
Poor Regioselectivity Incorrect ligand/catalyst choice; Reaction temperature too high.Verify the catalyst system is appropriate for the desired selectivity (e.g., bulky ligand for C4). Try running the reaction at a lower temperature for a longer duration.
Hydrodehalogenation Common in Buchwald-Hartwig; β-hydride elimination is competing with reductive elimination.Employ bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) that accelerate reductive elimination.[12] Avoid excessive amounts of base.
Alkyne Homocoupling Oxygen contamination in Sonogashira reaction.Ensure the reaction is set up under a strictly inert (N₂ or Ar) atmosphere. Use degassed solvents.
Difficulty Removing Byproducts Tin byproducts from Stille coupling.Use a fluoride workup (e.g., aqueous KF) to precipitate tin salts, or perform a multi-step extraction. Consider Suzuki as a less toxic alternative.

Conclusion and Future Outlook

The selective functionalization of dihalopyridines has matured significantly, moving from reactions dictated by innate substrate reactivity to a field where predictable, catalyst-controlled outcomes are achievable. The Suzuki-Miyaura and Buchwald-Hartwig reactions remain the workhorses for C-C and C-N bond formation, respectively, with an ever-expanding toolkit of ligands and conditions that allow chemists to defy conventional selectivity rules.

Looking ahead, the field continues to evolve. Emerging strategies such as photoredox catalysis and direct C-H activation are poised to offer new, complementary pathways for pyridine functionalization.[21][22] These methods promise more atom-economical and environmentally benign routes, potentially bypassing the need for pre-halogenated substrates altogether and further expanding the accessible chemical space for drug discovery and materials science.

References

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (URL: [Link])

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (URL: [Link])

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (URL: [Link])

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (URL: [Link])

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (URL: [Link])

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (URL: [Link])

  • Photo-induced catalytic halopyridylation of alkenes. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (URL: [Link])

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (URL: [Link])

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (URL: [Link])

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (URL: [Link])

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (URL: [Link])

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (URL: [Link])

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (URL: [Link])

  • Buchwald–Hartwig amination. (URL: [Link])

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (URL: [Link])

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (URL: [Link])

  • Photoinduced Cobalt Catalysis for the Reductive Coupling of Pyridines and Dienes Enabled by Paired Single‐Electron Transfer. (URL: [Link])

  • Stille Coupling. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction. (URL: [Link])

  • Sonogashira coupling. (URL: [Link])

  • Stille reaction. (URL: [Link])

  • Stille Coupling. (URL: [Link])

  • Stille Coupling. (URL: [Link])

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (URL: [Link])

  • Negishi coupling. (URL: [Link])

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (URL: [Link])

  • Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. (URL: [Link])

  • 5-Methyl-2,2'-Bipyridine. (URL: [Link])

  • Photoinduced cobalt catalysis for the reductive coupling of pyridines and dienes enabled by paired single-electron transfer. (URL: [Link])

  • Recent advances in Palladium(II)-catalyzed activation of aromatic ring C-H bonds. (URL: [Link])

  • Recent Advances in Direct Pyridine C-H Activation Strategies. (URL: [Link])

  • Sonogashira Coupling. (URL: [Link])

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. (URL: [Link])

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3,5-Disubstituted Pyridinones by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridinone scaffold is of paramount importance, featuring in a wide array of biologically active compounds.[1] The precise arrangement of substituents on this heterocyclic core dictates its physicochemical properties, target engagement, and ultimately, its therapeutic efficacy. For 3,5-disubstituted pyridinones, in particular, unambiguous confirmation of the substitution pattern and three-dimensional structure is not merely a procedural step but a foundational pillar of any drug discovery program. Misinterpretation can lead to flawed structure-activity relationship (SAR) studies and wasted resources.

While techniques like NMR and Mass Spectrometry are indispensable for initial characterization, Single-Crystal X-ray Crystallography remains the gold standard for providing unequivocal, high-resolution structural data.[2] This guide offers an in-depth, experience-driven comparison of X-ray crystallography with other analytical methods, presenting the causality behind experimental choices and providing detailed protocols to ensure the generation of trustworthy, publication-quality structural data for 3,5-disubstituted pyridinone candidates.

The Decisive Power of X-ray Crystallography

X-ray crystallography provides a direct visualization of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[3] Unlike spectroscopic methods that provide averaged information from a bulk sample in solution, crystallography offers a static, solid-state snapshot of the molecule's preferred conformation and its intermolecular interactions. This is particularly crucial for pyridinones, which can exhibit tautomerism and form complex hydrogen-bonding networks that influence crystal packing, solubility, and biological activity.[4]

Comparative Analysis: Why Rely on Diffraction?

While a multi-technique approach is always recommended for comprehensive characterization, X-ray crystallography provides definitive answers where other methods leave ambiguity.

Analytical Technique Strengths for 3,5-Disubstituted Pyridinones Limitations & Ambiguities
Single-Crystal X-ray Crystallography - Unambiguous determination of the 3,5-substitution pattern. - Precise measurement of bond lengths and angles. - Direct visualization of tautomeric forms (e.g., keto vs. enol).[4] - Elucidation of intermolecular interactions (hydrogen bonds, π-stacking).[5] - Absolute stereochemistry determination.- Requires a high-quality single crystal, which can be challenging to obtain.[6] - The determined structure is of the solid state, which may differ from the solution conformation. - Weakly scattering atoms like hydrogen can be difficult to locate precisely.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Excellent for determining the connectivity and constitution of the molecule in solution.[2] - Can provide evidence for the 3,5-substitution pattern through coupling constants and NOE experiments. - Can indicate the presence of different tautomers or conformers in solution.- Does not provide a direct 3D structure. - Can be difficult to definitively distinguish between certain regioisomers without extensive 2D NMR experiments. - Provides data averaged over time and the entire population of molecules.
Mass Spectrometry (MS) - Provides highly accurate molecular weight, confirming the elemental composition.[8] - Fragmentation patterns can offer clues about the structure and substituents.- Does not provide information on isomerism (e.g., 3,5- vs. 3,4-substitution). - Provides no information on 3D conformation or intermolecular interactions.

Experimental Workflow: From Powder to Final Structure

The path from a synthesized compound to a validated crystal structure is a systematic process. Each step is critical for the success of the next, forming a self-validating chain of operations.

X-ray_Crystallography_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition & Processing cluster_analysis Phase 3: Structure Determination & Validation Compound Synthesized & Purified 3,5-Disubstituted Pyridinone Screening Crystallization Screening Compound->Screening Solvent selection Optimization Condition Optimization Screening->Optimization Identify 'hits' Crystal Single Crystal Selection & Mounting Optimization->Crystal Grow larger crystals Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Deposit CIF File Generation (e.g., for CCDC) Validation->Deposit

Caption: The experimental workflow for X-ray crystallography.

Part 1: The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step.[7] The goal is to slowly bring a solution from a state of solubility to supersaturation, encouraging the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid or polycrystalline powder.[6] The properties of the substituents at the C3 and C5 positions will heavily influence solvent selection.

Common Crystallization Techniques for Pyridinones:

  • Slow Evaporation: The simplest method, suitable for moderately soluble and stable compounds. A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration.[9]

  • Vapor Diffusion (Hanging/Sitting Drop): An excellent and highly controlled method for milligram quantities. A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually induces crystallization.[9]

  • Solvent Layering: This technique involves carefully layering a solvent in which the compound is soluble with a "non-solvent" in which it is insoluble. Crystals form at the interface as the solvents slowly mix.[9]

Protocol: Crystallization Screening by Vapor Diffusion

  • Stock Solution Preparation: Prepare a concentrated stock solution of your purified 3,5-disubstituted pyridinone in a "good" solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol). The choice depends on the polarity of your specific molecule.

  • Reservoir Preparation: In a 24-well crystallization plate, dispense 500 µL of various precipitant solutions into the reservoirs. Precipitants should span a range of polarities (e.g., Hexane, Isopropanol, Water).

  • Drop Dispensing: In the center of the cover slip (for hanging drop) or on the post (for sitting drop), dispense 1 µL of the compound's stock solution and 1 µL of the reservoir solution.

  • Sealing and Incubation: Seal the wells and store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Monitoring: Monitor the drops daily for the first week, and then weekly, under a microscope for the formation of single crystals. Document observations such as precipitation, phase separation, or crystal growth.

Crystallization_Strategy Compound Purified Compound Solubility Assess Solubility (Polar vs. Non-polar) Compound->Solubility Evaporation Slow Evaporation Solubility->Evaporation Moderately soluble in one solvent Diffusion Vapor Diffusion Solubility->Diffusion Highly soluble in volatile solvent Layering Solvent Layering Solubility->Layering Soluble in one solvent, insoluble in another Note1 Good for stable compounds, larger quantities. Evaporation->Note1 Note2 Best for small quantities, high level of control. Diffusion->Note2 Note3 Good for sensitive compounds, uses solvent miscibility. Layering->Note3

Caption: Decision guide for selecting a crystallization method.

Part 2: Data Collection and Structure Refinement

Once a suitable crystal (typically >0.1 mm with sharp edges) is obtained, it is mounted and exposed to a monochromatic X-ray beam.[7][10] The resulting diffraction pattern is a series of spots, whose intensities and positions are recorded.[11]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, often using cryoprotectant oil.[2]

  • Cryo-cooling: The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and mitigate radiation damage.[10][12]

  • Data Collection: The mounted crystal is centered in the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated.[10]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Corrections are applied for experimental factors like polarization and absorption.[10] This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.[7] This map provides the first glimpse of the molecular structure.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, adjusting atomic positions and displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[5]

Part 3: Validating the Final Structure

A refined structure is not automatically a correct one. Validation is a critical step to ensure the model is chemically sensible and accurately represents the data.[3][13]

Key Validation Parameters and Their Significance:

Parameter Typical Value (Good Quality) Interpretation and Causality
Resolution (Å) < 1.0 ÅA measure of the level of detail in the electron density map. Lower values are better and indicate higher quality data, allowing for more precise atomic positions.
R1 < 0.05 (5%)The residual factor, representing the agreement between the observed diffraction amplitudes and those calculated from the model. A lower R1 indicates a better fit.
wR2 < 0.15 (15%)The weighted residual factor based on intensities. It is a more robust indicator of the quality of the refinement than R1.
Goodness of Fit (GoF) ~ 1.0Should be close to 1.0 for a good model. A value significantly greater than 1 suggests an incorrect model or poor data.
Completeness (%) > 95%The percentage of measured unique reflections out of the total possible reflections at that resolution. High completeness is crucial for a reliable structure.[3]
Residual Electron Density (e⁻/ų) < ±0.5The final difference electron density map should be largely featureless. Significant positive or negative peaks may indicate missing atoms, incorrect atom types, or disorder.

After a thorough validation, the final structural information is typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), in the form of a Crystallographic Information File (CIF).[14]

Conclusion: The Indispensable Role of Crystallography

For researchers in drug development, the structural validation of 3,5-disubstituted pyridinones is a non-negotiable step toward building robust SAR models and advancing lead candidates. While NMR and MS provide essential pieces of the puzzle, only X-ray crystallography delivers the definitive, high-resolution three-dimensional picture required for confident decision-making. By understanding the causality behind the experimental workflow—from the nuanced art of crystallization to the rigorous mathematics of refinement and validation—scientists can ensure the structural integrity of their compounds, laying a solid foundation for the discovery of new medicines.

References

  • A Comparative Guide to the Structural Validation of 3,4-Dihydro-6-methyl-2-pyridone. Benchchem.
  • Guide for crystalliz
  • A Comparative Guide to the X-ray Crystallography of Pyridin-4-ol
  • Radiation damage in small-molecule crystallography: fact not fiction.
  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
  • Crystallography Open Database: Search results.
  • Interpretation of crystal structure determin
  • X-ray crystallography. Wikipedia.
  • X-Ray Crystallography of Chemical Compounds.
  • Recent Advances of Pyridinone in Medicinal Chemistry.
  • Limitations and lessons in the use of X-ray structural information in drug design.
  • A Technical Guide to the Structure Elucidation and Characterization of 3-hydroxy-2-(pyridin-4-yl). Benchchem.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I)
  • Analysis of the quality of crystallographic data and the limitations of structural models.

Sources

A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of 3,5-Dibromo-1-methylpyridin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the drug-like properties of 3,5-Dibromo-1-methylpyridin-4(1H)-one and its derivatives. As researchers and drug development professionals, our goal extends beyond synthesizing novel molecules; we must rigorously assess their potential to become safe and effective therapeutics. This document offers a structured approach, grounded in scientific integrity, to characterize these promising compounds, comparing their performance with relevant alternatives and providing the supporting experimental rationale and detailed protocols.

The pyridinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1]. The introduction of halogen atoms, such as bromine, can significantly modulate a compound's physicochemical properties and biological activity, potentially enhancing metabolic stability, lipophilicity, and target affinity[1][2]. This guide will walk you through the essential in vitro assays to determine if your this compound derivatives possess the necessary characteristics to advance in the drug discovery pipeline.

The Drug Discovery Workflow: A Conceptual Overview

Successful drug development hinges on a multi-parameter optimization process. It is not enough for a compound to be highly potent; it must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The following diagram illustrates the key stages of in vitro assessment that we will delve into.

cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro ADMET Profiling cluster_2 Data Analysis & Candidate Selection Synthesis Synthesis of This compound Derivatives Purity Purity & Structural Confirmation (NMR, LC-MS) Synthesis->Purity Solubility Aqueous Solubility Purity->Solubility Permeability Permeability (Caco-2 Assay) Solubility->Permeability Metabolism Metabolic Stability (HLM) Permeability->Metabolism Cytotoxicity Cytotoxicity (LDH Assay) Metabolism->Cytotoxicity Analysis Data Interpretation & Comparison Cytotoxicity->Analysis Selection Lead Candidate Selection Analysis->Selection

Caption: A streamlined workflow for the initial in vitro assessment of drug-like properties.

Synthesis of this compound Derivatives

The synthesis of the core scaffold can be achieved through a multi-step process. A common route involves the bromination of a suitable pyridine precursor, followed by N-methylation.

Representative Synthetic Route:

A plausible synthetic route starts with the dibromination of 4-methoxypyridine, followed by N-methylation to yield the desired this compound.

General Procedure:

  • Dibromination: 3,5-dibromo-4-methoxypyridine can be synthesized from 4-methoxypyridine.

  • N-methylation: Iodomethane is added to a solution of 3,5-dibromo-4-methoxypyridine in a suitable solvent and refluxed overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound[3].

Further derivatization can be achieved by leveraging the reactivity of the bromine atoms for cross-coupling reactions or by modifying other positions on the pyridinone ring, if the starting materials are appropriately substituted.

Physicochemical Properties: The Foundation of Drug-Likeness

Before delving into complex biological assays, a fundamental understanding of the physicochemical properties of your compounds is essential. These properties are predictive of a compound's behavior in biological systems.

Table 1: Physicochemical Properties of this compound and a Comparative Analog

PropertyThis compound3-Bromo-1-methylpyridin-4(1H)-one (Comparative Analog)
Molecular Formula C₆H₅Br₂NOC₆H₆BrNO
Molecular Weight 266.92 g/mol 188.02 g/mol [4]
Melting Point 193-194 °C[3]Not available
pKa (Predicted) -2.10 ± 0.10Not available
Density (Predicted) 2.130 ± 0.06 g/cm³[3]Not available
Boiling Point (Predicted) 253.7 ± 40.0 °C[3]Not available

Note: Some properties are predicted based on chemical structure as experimental data is limited.

In Vitro Experimental Protocols for Assessing Drug-Like Properties

The following sections provide detailed protocols for key in vitro assays to evaluate the ADMET properties of your this compound derivatives.

Aqueous Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability[5][6][7]. We will explore both kinetic and thermodynamic solubility assays to provide a comprehensive picture.

Objective: To determine the aqueous solubility of the test compounds.

Methodology Rationale: Kinetic solubility is a high-throughput method suitable for early-stage discovery, providing a rapid assessment of solubility under non-equilibrium conditions. Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility and is crucial for lead optimization and pre-formulation studies[8][9][10][11].

cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility KS_Start Dissolve compound in DMSO KS_Dilute Add DMSO stock to aqueous buffer KS_Start->KS_Dilute KS_Incubate Short incubation (e.g., 2h) KS_Dilute->KS_Incubate KS_Analyze Analyze by nephelometry or UV-Vis KS_Incubate->KS_Analyze TS_Start Add excess solid compound to aqueous buffer TS_Equilibrate Equilibrate (e.g., 24-48h) with shaking TS_Start->TS_Equilibrate TS_Separate Filter or centrifuge to remove undissolved solid TS_Equilibrate->TS_Separate TS_Analyze Quantify dissolved compound by HPLC or LC-MS TS_Separate->TS_Analyze

Caption: Workflow for kinetic and thermodynamic solubility assays.

Detailed Steps:

Kinetic Solubility:

  • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Add a small volume (e.g., 2 µL) of the DMSO stock solution to a 96-well plate.

  • Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final concentration range.

  • Incubate the plate for 2 hours at room temperature with shaking.

  • Measure the turbidity of the solutions using a nephelometer or determine the concentration of the dissolved compound by UV/Vis spectroscopy after filtration[9][12].

Thermodynamic Solubility (Shake-Flask Method):

  • Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension to remove any undissolved solid.

  • Quantify the concentration of the compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS)[8].

Data Interpretation:

  • High Solubility: >100 µg/mL

  • Moderate Solubility: 10-100 µg/mL

  • Low Solubility: <10 µg/mL

A good target for drug discovery compounds is a solubility of >60 µg/mL[9].

Permeability: Crossing the Intestinal Barrier

For orally administered drugs, the ability to permeate the intestinal epithelium is critical for absorption. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption[13][14][15].

Objective: To assess the intestinal permeability of the test compounds.

Methodology Rationale: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters[13][14]. This allows for the measurement of both passive diffusion and active transport.

Detailed Steps:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer[14].

  • Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • For apical to basolateral (A→B) permeability, add the test compound to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points.

    • For basolateral to apical (B→A) permeability, add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

Data Interpretation:

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp = 1-10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests that the compound is a substrate for efflux transporters[16].

Metabolic Stability: Predicting Hepatic Clearance

The liver is the primary site of drug metabolism. Assessing the metabolic stability of a compound in human liver microsomes (HLM) provides an early indication of its likely hepatic clearance and potential for drug-drug interactions[17][18][19].

Objective: To determine the in vitro metabolic stability of the test compounds in human liver microsomes.

Methodology Rationale: HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs[18][19]. By incubating the test compound with HLMs and monitoring its disappearance over time, we can calculate its intrinsic clearance.

Detailed Steps:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH (a necessary cofactor for CYP enzymes), and buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding the test compound.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint)[20].

Data Interpretation:

  • High Stability: t₁/₂ > 30 minutes

  • Moderate Stability: t₁/₂ = 10-30 minutes

  • Low Stability: t₁/₂ < 10 minutes

Compounds with high metabolic stability are generally preferred as they are likely to have a longer duration of action in the body.

Cytotoxicity: Assessing Cell Viability

Early assessment of cytotoxicity is crucial to identify compounds that may have off-target effects and cause cellular damage. The lactate dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity[21][22][23].

Objective: To evaluate the cytotoxic potential of the test compounds.

Methodology Rationale: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells[21][22][23].

Detailed Steps:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., A549 lung cancer, HepG2 liver cancer) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer).

  • LDH Measurement:

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH assay reagent, which contains a substrate that is converted into a colored product by LDH.

    • Incubate at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

  • Data Calculation: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100[21]

Data Interpretation: A dose-dependent increase in cytotoxicity is indicative of a potential safety liability. The IC₅₀ value (the concentration at which 50% of the cells are killed) is a common metric for comparing the cytotoxicity of different compounds.

Comparative Analysis and Future Directions

The data generated from these in vitro assays will allow for a comprehensive comparison of your this compound derivatives.

Table 2: Representative In Vitro ADMET Data for Halogenated Pyridinone Derivatives

CompoundAqueous Solubility (µg/mL)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)Metabolic Stability (t₁/₂ in HLM, min)Cytotoxicity (IC₅₀ against A549, µM)
This compound Derivative A Hypothetical: 5Hypothetical: 0.5Hypothetical: >60Hypothetical: 2.5
3-Chloro-5-fluoro-1-methylpyridin-4(1H)-one Derivative B (Alternative) Hypothetical: 25Hypothetical: 2.0Hypothetical: 45Hypothetical: 10.2
3,5-Difluoro-1-methylpyridin-4(1H)-one Derivative C (Alternative) Hypothetical: 80Hypothetical: 8.5Hypothetical: 20Hypothetical: >50

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results should be used for decision-making.

By systematically evaluating the drug-like properties of your this compound derivatives, you can identify lead candidates with the optimal balance of potency and ADMET properties. This data-driven approach is fundamental to mitigating the risk of late-stage attrition and successfully advancing new chemical entities towards clinical development. Further studies, including in vivo pharmacokinetic and efficacy models, will be necessary to fully characterize the therapeutic potential of the most promising compounds.

References

  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. [Link]

  • Creative Bioarray. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. [Link]

  • Press, B. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • Bohnert, T., & Gan, L. S. (2013). In vitro solubility assays in drug discovery. PubMed. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Kell, D. B., & Dobson, P. D. (2016). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ. [Link]

  • Shah, P., et al. (2011). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Laboratory Automation. [Link]

  • SlideShare. caco-2 cell permeability assay for intestinal absorption .pptx. [Link]

  • Di, L., & Kerns, E. H. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Opinion in Chemical Biology. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Legros, C., et al. (2013). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments. [Link]

  • Creative Bioarray. LDH Cytotoxicity Assay. [Link]

  • PraxiLabs. In Vitro Cell Viability by the Lactate Dehydrogenase Assay LDH 2. YouTube. [Link]

  • Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine. IUCrData. [Link]

  • G-Biosciences. LDH Cytotoxicity Assay FAQs. [Link]

  • ResearchGate. The most susceptible cancer cell lines towards the impact of target... [Link]

  • ResearchGate. (PDF) Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. [Link]

  • PubChem. 3-Bromo-1-methylpyridin-4(1H)-one. [Link]

  • ResearchGate. Biological activities of natural halogen compounds | Request PDF. [Link]

  • El-Gazzar, M. G., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • IUCr Journals. 3,5-Dibromo-4-methylpyridine. [Link]

  • MDPI. Biological Activity of Recently Discovered Halogenated Marine Natural Products. [Link]

  • NIH. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. [Link]

  • Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • NIH. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. [Link]

  • NIH. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. [Link]

  • MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

Sources

comparing the efficacy of kinase inhibitors derived from different pyridinone scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyridinone scaffold has emerged as a versatile and privileged structure, forming the core of numerous potent and selective therapeutic agents.[1][2] Its unique properties, particularly the ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases, make it an ideal starting point for medicinal chemists.[2][3] This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from different pyridinone scaffolds, targeting critical kinases in oncology and immunology. We will delve into the structure-activity relationships (SAR), compare inhibitory potencies with supporting data, and provide detailed experimental protocols to validate these findings.

The Central Role of Kinases and the Pyridinone Advantage

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders, making them one of the most important classes of drug targets.

The pyridinone ring system is an attractive scaffold for kinase inhibitor design due to its:

  • Hydrogen Bonding Capacity: The lactam functionality provides both a hydrogen bond donor (N-H) and acceptor (C=O), enabling strong interactions with the hinge region of the kinase ATP-binding site.

  • Structural Rigidity and Versatility: The planar ring structure provides a rigid core, while allowing for diverse substitutions at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[3]

This guide will explore the application of pyridinone scaffolds in the development of inhibitors for three key kinase families: Janus Kinases (JAKs), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Case Study 1: Janus Kinase (JAK) Inhibitors

The JAK family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that are essential for signaling downstream of cytokine receptors.[4] The JAK-STAT pathway is pivotal in immune cell development and function, and its aberrant activation is linked to autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.[4][5] Consequently, JAK inhibitors are a major focus of drug development.

JAK-STAT Signaling Pathway

Upon cytokine binding, the associated receptors dimerize, bringing the JAKs into close proximity. The JAKs then trans-phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding JAK->JAK STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Expression Nucleus->Gene Inhibitor Pyridone-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and inhibitor action.
Comparative Efficacy of Pyridinone-Based JAK Inhibitors

The pyridone scaffold has been successfully utilized to generate potent JAK inhibitors, including pan-JAK and selective inhibitors. Modifications to the core structure significantly impact selectivity across the JAK family.

Compound Name/ClassKinase Target(s)IC₅₀ (nM)Key Structural FeatureReference(s)
Pyridone 6 JAK1152-pyridone core[6]
JAK21[6]
JAK35[6]
TYK21[6]
Pyrazolopyridone (Cpd 40) JAK12.9Pyrazolo[4,3-c]pyridin-4(5H)-one core[7]
Fused Pyrimidine Pyridone JAK3< 100 (Selective)Fused pyrimidine-pyridinone scaffold[5]
(Benz)imidazole Pyridone JAK1Potent & Selective(Benz)imidazole pyridone scaffold[4]

Analysis:

  • Pyridone 6 is a classic example of a pan-JAK inhibitor, demonstrating high potency across all four JAK family members.[6] Its 2-pyridone core serves as an effective hinge-binder.

  • The Pyrazolopyridone series, discovered through fragment-based screening, led to compound 40 , which exhibits excellent potency and high selectivity for JAK1.[7] This selectivity is crucial for achieving a better therapeutic index by avoiding off-target effects, such as the anemia associated with JAK2 inhibition.[4]

  • The development of fused pyrimidine pyridone and (benz)imidazole pyridone scaffolds highlights a strategy of "scaffold hopping" and structure-based design to achieve high selectivity for specific JAK isoforms like JAK3 and JAK1, respectively.[4][5]

Case Study 2: p38 MAP Kinase Inhibitors

p38 Mitogen-Activated Protein (MAP) Kinases are key regulators of inflammatory responses. They are activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β. Inhibiting p38 MAPK is a well-established strategy for treating inflammatory diseases.[8][9] The pyridinylimidazole class was among the first and most widely studied series of p38 inhibitors.[9]

p38 MAPK Inflammatory Signaling

p38_MAPK_Pathway Stress Inflammatory Stimuli / Stress MKK MKK3/6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates Substrate Downstream Substrates (e.g., MK2) p38->Substrate Activates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Substrate->Cytokines Inhibitor Pyridone-based p38 Inhibitor Inhibitor->p38 Inhibition

Caption: p38 MAPK signaling in inflammation.
Comparative Efficacy of Pyridone-Based p38 Inhibitors

The core pharmacophore for many p38 inhibitors involves a pyridine ring that forms a critical hydrogen bond with the hinge residue Met109.[8] Various pyridone and related heterocyclic scaffolds have been explored to optimize potency.

Compound Classp38α IC₅₀ (nM)Key Structural FeatureReference(s)
Pyridinylimidazole (SB203580) Potent4-Aryl-5-(pyridin-4-yl)imidazole core[8]
Imidazo[1,2-a]pyridyl N-arylpyridazinone PotentHybrid of pyridinylimidazole and pyridazinone[10]
Pyrido[2,3-b]pyrazine (Cpd 9e) 38Replaces quinoxaline core with pyrido[2,3-b]pyrazine[11]
Pyrazolo[3,4-b]pyridine (Cpd 9) Potent in vivoPyrazolo[3,4-b]pyridine scaffold[12]

Analysis:

  • The classic pyridinylimidazole scaffold set the foundation for p38 inhibitor design.[8]

  • Hybrid designs, such as the Imidazo[1,2-a]pyridyl N-arylpyridazinones , leverage features from multiple inhibitor classes to create new, selective p38 inhibitors.[10]

  • Systematic replacement of core scaffolds, as seen with the development of pyrido[2,3-b]pyrazines and pyrazolo[3,4-b]pyridines , demonstrates how subtle changes in the heterocyclic core can significantly enhance inhibitory activity.[11][12] Compound 9e , with its pyrido[2,3-b]pyrazine core, shows potent enzyme inhibition in the double-digit nanomolar range.[11]

Case Study 3: VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[13] In cancer, tumors hijack this process to ensure a supply of oxygen and nutrients. Inhibiting VEGFR-2 is a key anti-cancer strategy to block tumor growth and metastasis.[13][14]

VEGFR-2 Angiogenesis Pathway

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 VEGFR2->VEGFR2 PI3K PI3K/AKT Pathway VEGFR2->PI3K RAS RAS/MAPK Pathway VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binding Response Angiogenesis (Proliferation, Migration) PI3K->Response RAS->Response Inhibitor Pyridone-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway in angiogenesis.
Comparative Efficacy of Pyridone-Based VEGFR-2 Inhibitors

Pyridone and pyridine derivatives are prominent scaffolds for potent VEGFR-2 inhibitors, often designed to mimic the ATP binding mode.

Compound Name/ClassVEGFR-2 IC₅₀ (nM)Key Structural FeatureReference(s)
1,3-Diaryl-pyridone (Cpd 17) 3.51,3-Diaryl-pyridone core[15]
1,3-Diaryl-pyridone (Cpd 35h) 3.01,3-Diaryl-pyridone core[15]
Pyrrolopyridine-pyridone (Cpd 2) 27Conformationally constrained 2-pyridone[16]
Pyridine Derivative (Cpd 10) 120Substituted pyridine core[17]

Analysis:

  • The 1,3-diaryl-pyridone series yielded compounds 17 and 35h , which display exceptional enzymatic inhibitory activity with IC₅₀ values in the low single-digit nanomolar range.[15] These compounds effectively blocked tube formation and downstream signaling in human umbilical vein endothelial cells (HUVECs).[15]

  • The pyrrolopyridine-pyridone compound 2 is a potent multi-kinase inhibitor, targeting Met kinase (IC₅₀ = 1.8 nM) and VEGFR-2 (IC₅₀ = 27 nM).[16] This polypharmacology can be advantageous in cancer therapy by hitting multiple oncogenic pathways simultaneously.

  • The pyridine derivative compound 10 is nearly equipotent to the approved drug Sorafenib (IC₅₀ = 0.12 µM vs 0.10 µM, respectively) and shows strong anti-proliferative activity against cancer cell lines.[17]

Experimental Protocols for Efficacy Determination

The trustworthiness of efficacy data relies on robust and reproducible experimental design. Below are standardized protocols for determining the biochemical potency and cellular activity of kinase inhibitors.

Protocol 1: Biochemical Kinase Assay for IC₅₀ Determination

This protocol describes a generic, continuous fluorescent assay to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency.[18][19]

Causality Behind Experimental Choices:

  • ATP Concentration: Using ATP at or near its Michaelis-Menten constant (Km) is critical. This ensures a standardized condition for comparing inhibitor potencies, as IC₅₀ values for competitive inhibitors are dependent on substrate concentration.[19]

  • Continuous Monitoring: A continuous assay format allows for the measurement of initial reaction rates, providing more accurate data than endpoint assays and helping to correct for artifacts like compound autofluorescence.[20]

Biochemical_Workflow A 1. Prepare Reagents - Kinase - Substrate - ATP (at Km) - Assay Buffer C 3. Dispense - Add inhibitor dilutions  and controls to plate - Add Kinase/Substrate mix A->C B 2. Prepare Inhibitor Serial Dilutions (e.g., 12-point, 3-fold) B->C D 4. Initiate Reaction Add ATP to all wells C->D E 5. Measure Signal Read fluorescence kinetically (e.g., every 60s for 60 min) D->E F 6. Data Analysis - Calculate initial rates - Plot % Inhibition vs [I] - Fit curve (4-param logistic) - Determine IC50 E->F

Caption: Workflow for biochemical IC₅₀ determination.
  • Reagent Preparation: Prepare all reagents in a suitable kinase assay buffer. This includes the recombinant kinase, a fluorescent peptide substrate, and ATP.

  • Inhibitor Dilution: Create a serial dilution series of the pyridinone inhibitor in DMSO. A common approach is a 12-point, 3-fold dilution series. Prepare a "vehicle only" (DMSO) control.

  • Assay Plate Setup: In a low-volume 384-well plate, add the inhibitor dilutions. Also include "no kinase" controls to measure background signal.[20]

  • Kinase Reaction: Add a master mix of the kinase and substrate to each well. Allow a brief pre-incubation with the inhibitor (e.g., 10-15 minutes).

  • Initiation and Measurement: Initiate the kinase reaction by adding ATP solution to all wells. Immediately place the plate in a microplate reader and begin kinetic measurement of the fluorescent signal.

  • Data Analysis:

    • For each concentration, calculate the initial reaction rate (slope of the linear phase of the fluorescence curve).

    • Subtract the background rate from the "no kinase" control.

    • Normalize the data relative to the "vehicle only" control (0% inhibition) and a known potent inhibitor (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[20]

Protocol 2: Cell-Based Western Blot for Target Engagement

While a biochemical IC₅₀ indicates potency against an isolated enzyme, a cell-based assay is crucial to confirm that the inhibitor can enter a cell and engage its target in a physiological context.[21][22] This protocol uses Western blotting to detect the phosphorylation status of a kinase's direct downstream substrate.

  • Cell Culture and Seeding: Culture a relevant cell line (e.g., HUVECs for VEGFR-2, a leukemia line for JAK2) and seed them into a multi-well plate. Allow cells to adhere and grow overnight.[23][24]

  • Serum Starvation (if required): To reduce basal kinase activity, serum-starve the cells for several hours or overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the pyridinone inhibitor for a defined period (e.g., 1-2 hours).

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-2, a cytokine for JAK) for a short period (e.g., 10-30 minutes) to induce kinase activation and substrate phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3 for the JAK pathway).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[23]

    • Visualize the protein bands using a chemiluminescent substrate.[23]

  • Loading Control: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin) to ensure equal protein loading across lanes.[23]

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal, relative to the total substrate, indicates effective target engagement and inhibition within the cell.

Conclusion

The pyridinone scaffold is a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. As demonstrated through the case studies of JAK, p38 MAPK, and VEGFR-2, strategic modifications to the pyridone core and its substituents allow for fine-tuning of inhibitory activity and selectivity profiles. Fused heterocyclic systems, such as pyrazolopyridones and pyrrolopyridine-pyridones, have proven particularly effective in generating next-generation inhibitors with improved properties.[7][16]

The successful development of these compounds relies on a continuous feedback loop between rational design, chemical synthesis, and rigorous biological evaluation. By employing robust biochemical and cell-based assays, researchers can confidently compare the efficacy of different scaffolds, validate target engagement, and advance the most promising candidates toward clinical development. The continued exploration of the chemical space around the pyridinone core promises to yield novel therapeutics for a wide range of human diseases.

References

  • Regan, J. et al. (2003). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. PubMed.
  • Norman, M. H. et al. (2014). The discovery of reverse tricyclic pyridone JAK2 inhibitors. Part 2: lead optimization. PubMed.
  • BenchChem (2025). Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors. BenchChem.
  • Luo, J. et al. (2016). Discovery of 1,3-Diaryl-pyridones as Potent VEGFR-2 Inhibitors: Design, Synthesis, and Biological Evaluation. Chemical Biology and Drug Design, 87(5), 694-703.
  • Ghavami, A. et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 13(Suppl), 141-149.
  • Abdel-hameid, M. K. et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed.
  • Simov, V. et al. (2016). Structure-based design and development of (benz)imidazole pyridones as JAK1-selective kinase inhibitors. PubMed.
  • Cirillo, P. F. et al. (2006). Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. Bioorganic & Medicinal Chemistry Letters, 16(2), 321-324.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Wikipedia.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Goldstein, D. M. et al. (2001). Pyridinylimidazole based p38 MAP kinase inhibitors. Current Topics in Medicinal Chemistry, 1(3), 181-186.
  • Hansen, B. B. et al. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of Medicinal Chemistry, 63(13), 7164-7179.
  • Laufer, S. et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(4), 1844-1855.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Google Patents. (n.d.). US11697648B2 - Fused pyrimidine pyridinone compounds as JAK inhibitors. Google Patents.
  • MedChemExpress. (n.d.). Pyridone 6 | JAK Inhibitor. MedChemExpress.
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
  • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant.
  • Cui, J. J. et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5113-5125.
  • Kim, K. C. et al. (2015). Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling. Experimental Dermatology, 24(7), 534-539.
  • Pathak, R. K. et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(5), 798-824.
  • Zhang, M. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(7), 2098.
  • Büchler, W. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.
  • BenchChem. (2025). Assessing the Selectivity of Pyridone-Based Kinase Inhibitors: A Comparative Guide. BenchChem.
  • S., S. et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • S, S. et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate.
  • BenchChem. (2025). Techniques for Measuring the IC50 of BX048 in Different Species: Application Notes and Protocols. BenchChem.
  • ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible... ResearchGate.
  • edX. (n.d.). IC50 Determination. edX.
  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io.

Sources

The Versatile Scaffold: A Comparative Guide to the Synthetic Applications of 3,5-Dihalo-4-Pyridones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,5-Dihalo-4-Pyridone Core

In the landscape of modern medicinal chemistry and materials science, the 4-pyridone ring system stands out as a "privileged scaffold."[1][2] Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various aromatic and heterocyclic systems, have cemented its role in drug discovery.[1][3] The introduction of halogen atoms at the 3 and 5 positions dramatically enhances the synthetic utility of this core, creating a highly versatile and reactive building block. The 3,5-dihalo-4-pyridones are characterized by an electron-deficient aromatic ring, which makes the carbon atoms bearing the halogens susceptible to nucleophilic attack. Furthermore, these halogen atoms provide reactive handles for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the programmed and regioselective introduction of diverse functionalities.

This guide provides an in-depth exploration of the synthetic applications of 3,5-dihalo-4-pyridones, comparing their reactivity and utility against other substrates. We will delve into the mechanistic underpinnings of their key transformations, provide detailed experimental protocols, and present comparative data to inform strategic decisions in synthetic design for researchers, scientists, and drug development professionals.

Core Synthetic Transformations: A Two-Pronged Approach to Functionalization

The synthetic utility of 3,5-dihalo-4-pyridones primarily revolves around two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. These orthogonal approaches allow for a systematic and often regioselective functionalization of the pyridone core.

G start 3,5-Dihalo-4-Pyridone Scaffold snar Nucleophilic Aromatic Substitution (SNAr) start->snar Electron-deficient ring activates halogens cross_coupling Palladium-Catalyzed Cross-Coupling start->cross_coupling Halogens as leaving groups nucleophiles O, N, S, C Nucleophiles snar->nucleophiles boronic_acids Boronic Acids (Suzuki) Alkynes (Sonogashira) Amines (Buchwald-Hartwig) cross_coupling->boronic_acids products_snar 3- or 3,5-Substituted 4-Pyridones nucleophiles->products_snar products_cc 3- or 3,5-Arylated, Alkynylated, or Aminated 4-Pyridones boronic_acids->products_cc

Caption: General functionalization strategies for 3,5-dihalo-4-pyridones.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the pyridone nitrogen and the carbonyl group significantly lowers the electron density of the ring, making it susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitrogen atom (C2, C4, C6). Consequently, the halogens at the 3 and 5 positions of 4-pyridones are activated towards SNAr.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the ring, which provides a strong thermodynamic driving force. In the subsequent step, the halide ion is eliminated, restoring the aromaticity of the ring.

Caption: The addition-elimination mechanism of SNAr on a 3,5-dihalo-4-pyridone. Note: Actual chemical structures would be depicted in a full publication.

Comparison with Other Halopyridines:

The reactivity of halogens in SNAr reactions on the pyridine ring is highly dependent on their position relative to the nitrogen atom. Halogens at the 2- and 4-positions are significantly more reactive than those at the 3-position due to the direct delocalization of the negative charge onto the nitrogen in the Meisenheimer intermediate.[4] While the 3,5-dihalo-4-pyridone scaffold does not have the most activated positions for SNAr, the cumulative electron-withdrawing effect of the second halogen and the carbonyl group still allows for efficient substitution under relatively mild conditions, offering a different regiochemical outcome compared to 2- or 4-halopyridines.

Table 1: Comparison of SNAr Reactivity in Dihalopyridines

SubstrateReactive PositionsTypical ConditionsRelative ReactivityReference
2,6-DichloropyridineC2, C6NaOMe, MeOH, refluxHigh[2]
3,5-DichloropyridineC3, C5Harsh (e.g., NaNH₂, NH₃)Low[2]
3,5-Dichloro-4-pyridone C3, C5 K₂CO₃, Nucleophile, DMF, 80-120 °C Moderate [5]

Experimental Protocol: Synthesis of a 3-Aryloxy-5-chloro-4-pyridone

This protocol is a representative example of an SNAr reaction on a 3,5-dihalo-4-pyridone scaffold.

  • To a solution of 3,5-dichloro-4-pyridone (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.2 M), add the desired phenol (1.1 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the phenoxide. K₂CO₃ is a mild base used to deprotonate the phenol in situ.

  • Heat the reaction mixture to 100 °C and stir under an inert atmosphere (N₂ or Ar) for 12-24 hours.

    • Causality: Heating provides the necessary activation energy for the reaction. An inert atmosphere prevents potential oxidation side reactions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Causality: This step quenches the reaction and precipitates the product, which is typically less soluble in water than the starting materials and salts.

  • Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 3-aryloxy-5-chloro-4-pyridone.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation, and 3,5-dihalo-4-pyridones are excellent substrates for these transformations.[6][7] The differential reactivity of the C-X bonds (I > Br > Cl) can sometimes be exploited for selective, sequential couplings.[8]

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used cross-coupling methods.[9][10] It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.

Catalytic Cycle: The mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3,5-dihalo-4-pyridone to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)(X)L₂ pd0->oxidative_addition Ar-X transmetalation Ar-Pd(II)(Ar')L₂ oxidative_addition->transmetalation Ar'B(OH)₂ Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Table 2: Representative Suzuki-Miyaura Couplings on 3,5-Dihalo-4-Pyridones

DihalopyridoneBoronic AcidCatalyst / LigandBaseSolventYield (%)Reference
3,5-Dibromo-1-methyl-4-pyridonePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85 (mono)[11]
3,5-Dichloro-4-pyridone4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene92 (mono)[12]
3-Bromo-5-chloro-4-pyridonePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME78 (at Br)Fictional Example

Experimental Protocol: Suzuki-Miyaura Coupling of 3,5-Dibromo-4-pyridone

  • In a reaction vessel, combine 3,5-dibromo-4-pyridone (1.0 eq.), the arylboronic acid (1.2 eq. for mono-coupling), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

    • Causality: Pd(PPh₃)₄ is a common Pd(0) precatalyst. The phosphine ligands stabilize the metal center and facilitate the catalytic cycle.

  • Purge the vessel with an inert gas (N₂ or Ar) and add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

    • Causality: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Water is often necessary to facilitate the dissolution of the base and the transmetalation step.

  • Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 3-aryl-5-bromo-4-pyridone.

Applications in Bioactive Molecule Synthesis

The functionalized 4-pyridone cores derived from 3,5-dihalo precursors are integral to numerous biologically active molecules, including antimalarials, antivirals, and kinase inhibitors.[13][14][15] For instance, the anticoccidial drug clopidol is a 3,5-dichloro-2,6-dimethyl-4-pyridinol, and its scaffold has been a starting point for the development of potent antimalarial agents.[13]

Conclusion and Outlook

3,5-Dihalo-4-pyridones are robust and versatile building blocks in modern organic synthesis. Their predictable reactivity in both SNAr and palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of complex, highly functionalized molecules. The ability to perform sequential and regioselective modifications makes them particularly valuable for constructing libraries of compounds for drug discovery and materials science applications. Future research will likely focus on developing even more selective and efficient catalytic systems for their functionalization, including asymmetric methods to control stereochemistry at the C3 and C5 positions, further expanding the synthetic chemist's toolkit.

References

  • [Author, A. A. (Year). Title of the article. Journal Name, Volume(Issue), pages. URL]
  • Yeates, C. L., et al. (2011). Potent antimalarial 4-pyridones with improved physico-chemical properties. Bioorganic & Medicinal Chemistry Letters, 21(18), 5214–5218. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Wikipedia contributors. (2023). 4-Pyridone. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. [Link]

  • Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863581. [Link]

  • MySkinRecipes. (n.d.). 3,5-Dichloro-4-pyridone. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. [Link]

  • Schlosser, M., & Ruzziconi, R. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Synthesis, 2010(13), 2111–2123. [Link]

  • Schlosser, M., & Ruzziconi, R. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. ResearchGate. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Reactions. [Link]

  • Rodriguez, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(16), 5070. [Link]

  • Rodriguez, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Sharma, J. (2021, January 1). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube. [Link]

  • Murugesan, S. (n.d.). Nucleophilic Substitution Reactions. SlideShare. [Link]

  • Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]

  • Kwiecień, H., et al. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(1), 1. [Link]

  • Rodriguez, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • Schuppe, M., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 795. [Link]

  • I-Cube. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Rodriguez, H., et al. (2022). 3,4-Dihydro-2(1 H)-Pyridones as Building Blocks of Synthetic Relevance. PubMed. [Link]

  • Taylor, R. D., et al. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 22(15), 8162. [Link]

  • Goutierre, A.-S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Hussain, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6259. [Link]

  • Thomas, A. P., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 15(1), 18–21. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dibromo-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3,5-Dibromo-1-methylpyridin-4(1H)-one demand a meticulous, informed approach. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe and compliant disposal of this halogenated heterocyclic compound. Here, we will explore the causality behind each procedural step, ensuring that every action is part of a self-validating system of safety and regulatory compliance.

Part 1: Hazard Identification and Inherent Risk Profile

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount. This compound is a brominated organic compound whose risks are dictated by its chemical structure and reactivity.

Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 2683-35-4[1]
Molecular Formula C6H5Br2NO[1]
Molar Mass 266.92 g/mol [1]
Appearance Solid (form may vary)N/A
Melting Point 193-194 °C[1]
Boiling Point ~253.7 °C (Predicted)[1]
Density ~2.13 g/cm³ (Predicted)[1]

GHS Hazard Profile & The 'Why' Behind the Precautions

The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication. For compounds similar to our topic, the following classifications are common and should be assumed in the absence of a specific Safety Data Sheet (SDS) for this compound.

  • Skin Irritation (Category 2): The presence of bromine atoms on the pyridine ring can lead to irritation upon dermal contact.[2][3]

  • Serious Eye Irritation (Category 2): This compound can cause significant, but reversible, eye irritation.[2][3]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]

These classifications necessitate the stringent use of Personal Protective Equipment (PPE), not as a formality, but as a critical barrier to prevent chemical-induced injury.

Part 2: The Regulatory Imperative: Why This is a Regulated Hazardous Waste

The disposal of this compound is not a matter of laboratory discretion; it is governed by stringent federal and local regulations. As a brominated organic compound, it falls squarely into the category of halogenated organic waste .

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), exercises strict control over hazardous waste to protect human health and the environment.[4] Specifically, wastes generated from the production and use of organobromine chemicals are subject to these regulations.[4][5] Disposing of such chemicals via standard drains or in non-hazardous waste streams is a serious compliance violation. The core principle is waste segregation : halogenated waste streams must be kept separate from all other waste types because their treatment and disposal require specialized, high-cost methods, primarily high-temperature incineration.[6]

Part 3: Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to ensure safety and compliance from the point of waste generation to its final removal by a certified hazardous waste management service.

Step 1: Assemble Mandatory Personal Protective Equipment (PPE)

  • Rationale: To prevent skin, eye, and respiratory exposure based on the compound's hazard profile.

  • Procedure:

    • Wear nitrile or neoprene gloves. (Always consult a glove compatibility chart for the specific solvent in use, if any).

    • Wear chemical splash goggles.

    • Wear a fully buttoned laboratory coat.

    • Conduct all transfers of the solid compound or its solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

Step 2: Designate and Prepare the Halogenated Waste Container

  • Rationale: To prevent accidental mixing of incompatible waste streams and to comply with regulations requiring segregation of halogenated waste.[6]

  • Procedure:

    • Select a chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, sealing cap.

    • The container must be clean and dry before the first addition of waste.

    • Affix a "Hazardous Waste" label to the container.

    • On the label, clearly write "Halogenated Organic Waste" and list the full chemical name: "this compound". If it is in solution, also list the solvent(s).

Step 3: Waste Collection and Accumulation

  • Rationale: To safely collect waste at the point of generation while minimizing risks of spills and exposure.

  • Procedure:

    • Carefully transfer waste (pure compound, solutions, or contaminated materials like weigh paper or gloves) into the designated container.

    • Keep the waste container closed at all times, except when adding waste.[2]

    • Store the container in a designated satellite accumulation area within the laboratory. This area should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

    • Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7]

Step 4: Final Disposal and Hand-off

  • Rationale: To ensure the waste is transported, treated, and destroyed in a compliant and environmentally sound manner.

  • Procedure:

    • Do NOT attempt to neutralize or treat this chemical waste in the lab. Chemical inactivation methods can be unpredictable and hazardous without validated protocols.

    • The universally accepted and required disposal method for halogenated organic waste is high-temperature incineration (typically >820°C) performed by a licensed environmental waste management company.[8] This process ensures the complete destruction of the molecule into simpler, less toxic components.

    • Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal service.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste streams containing this compound.

G cluster_0 Initial Handling cluster_1 Waste Accumulation cluster_2 Final Disposition start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always First container Step 2: Use Labeled 'Halogenated Waste' Container ppe->container collect Step 3: Collect Waste in Fume Hood container->collect store Store Sealed Container in Secondary Containment collect->store contact_ehs Step 4: Contact EHS for Pickup store->contact_ehs incineration Final Disposal: High-Temperature Incineration by Licensed Vendor contact_ehs->incineration

Caption: Decision workflow for the disposal of this compound.

Part 4: Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigating risk.

Small Spill (Contained within a Chemical Fume Hood):

  • Ensure your PPE is intact.

  • Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbent material using non-sparking tools and place it in your designated halogenated waste container.[9]

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the waste container.

  • Report the incident to your supervisor.

Large Spill (Outside of a Fume Hood) or Personal Exposure:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Secure the area to prevent re-entry.

  • Report: Contact your institution's emergency response line (e.g., EHS) and provide details of the spill. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower.[10]

    • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[10]

    • In all cases of exposure, seek immediate medical attention after initial decontamination. Show the medical personnel the Safety Data Sheet (SDS) for the compound if available.[10]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that our pursuit of scientific innovation does not come at the cost of personal well-being or environmental integrity.

References

  • This compound. ChemBK. [URL: https://www.chembk.com/en/chem/2683-35-4]
  • 3,5-Dibromo-1-methylpyridin-2(1H)-one. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3614350]
  • 3,5-dibromo-1-methyl-1h-pyridin. Echemi. [URL: https://www.echemi.com/products/pid210960-35-dibromo-1-methyl-1h-pyridin.html]
  • 3,5-DIBROMO-1-METHYL-1H-PYRIDIN-2-ONE (CAS No. 14529-5-4) SDS. Guidechem. [URL: https://www.guidechem.com/msds/14529-5-4.html]
  • SAFETY DATA SHEET for 4-Methylpyridine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/131490]
  • This compound. BLDpharm. [URL: https://www.bldpharm.com/products/2683-35-4.html]
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [URL: https://rcrainfo.epa.gov/rcrd/f?p=110:78:12640492850392::::P78_ID:1072]
  • Standard Operating Procedure for Bromine. Washington State University. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/08/Bromine.pdf]
  • SAFETY DATA SHEET for 3-Bromo-4-methylpyridine. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC392320050]
  • Proper disposal of chemicals. Sciencemadness Wiki. [URL: https://www.sciencemadness.org/wiki/index.php/Proper_disposal_of_chemicals]
  • Federal Register, Volume 63 Issue 85. GovInfo, U.S. Government Publishing Office. [URL: https://www.govinfo.gov/content/pkg/FR-1998-05-04/html/98-11634.htm]
  • 3-Bromo-1-methylpyridin-4(1H)-one. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67391230]
  • 2-Pyridone. Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Pyridone]
  • 3,5-DIBROMO-4-HYDROXYPYRIDINE. Global Substance Registration System (GSRS). [URL: https://gsrs.
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.
  • Appendix A: Disposal Procedures by Chemical. University of Wisconsin-La Crosse. [URL: https://www.uwlax.edu/your-safety/chemical-and-lab/chemical-waste-management-and-disposal/appendix-a-disposal-procedures-by-chemical/]
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hw/defining-hazardous-waste-listed-characteristic-and-mixed-radiological-wastes]
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal. [URL: https://www.lab-training.com/wp-content/uploads/2012/03/Disposal-of-Solvents.pdf]
  • The pyridinone-methide elimination. Organic & Biomolecular Chemistry, Royal Society of Chemistry Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01331d]
  • Standard Operating Procedure for Pyridine. Washington State University. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/08/Pyridine.pdf]
  • Single point activation of pyridines enables reductive hydroxymethylation. National Center for Biotechnology Information, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7855681/]
  • 3,5-dibromo-1-methyl-1h-pyridin-2-one. Echemi. [URL: https://www.echemi.com/products/pid210960-35-dibromo-1-methyl-1h-pyridin-2-one.html]
  • Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science, Royal Society of Chemistry Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d0sc05656a]
  • Synthesis of Functionalized Pyridines via Cu(II)-Catalyzed One-Pot Cascade Reactions of Inactivated Saturated Ketones with Electron-Deficient Enamines. The Journal of Organic Chemistry, American Chemical Society Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01886]
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-261]

Sources

A Senior Application Scientist's Guide to Handling 3,5-Dibromo-1-methylpyridin-4(1H)-one: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromo-1-methylpyridin-4(1H)-one is a halogenated heterocyclic compound utilized in specialized research and development settings. As with many brominated organic molecules, its handling necessitates a robust safety protocol grounded in a clear understanding of its potential hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each safety recommendation. While a specific Safety Data Sheet (SDS) for the 4(1H)-one isomer is not universally available, the guidance herein is synthesized from the known hazard profile of the closely related isomer, 3,5-Dibromo-1-methylpyridin-2(1H)-one, and established best practices for managing halogenated organic compounds.

Hazard Assessment: Understanding the "Why"

The cornerstone of any safety protocol is a thorough understanding of the material's intrinsic hazards. The GHS (Globally Harmonized System) classification for the analogous compound, 3,5-Dibromo-1-methylpyridin-2(1H)-one, provides a reliable surrogate for risk assessment.[1][2] These hazards are the primary drivers for the specific personal protective equipment (PPE) and handling procedures outlined in this guide.

Hazard ClassificationGHS Hazard StatementRationale for Precaution
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedPrevents accidental ingestion via hand-to-mouth contact. Reinforces the need for stringent hygiene measures and containment.
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can lead to inflammation, redness, or dermatitis. Mandates the use of appropriate chemical-resistant gloves and protective clothing.[1][2][3]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationExposure of the solid (as dust) or solutions to the eyes can cause significant, potentially damaging, irritation.[1][2][3] Requires robust eye and face protection.
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[1][2][3] This is the primary justification for the mandatory use of engineering controls like a chemical fume hood.

Core Personal Protective Equipment (PPE) Protocol

Relying on PPE is the final line of defense, employed after engineering and administrative controls are established. For this compound, handling outside of a certified chemical fume hood is not recommended.

Protection TypeRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical splash goggles meeting NIOSH or EN 166 standards. A face shield should be worn over goggles if there is a risk of splashing.[4]Protects against eye irritation from airborne dust particles or splashes of solutions containing the compound.[2][3]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene).[5]Prevents skin irritation upon contact.[2][3] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating skin.[4] Contaminated gloves must be disposed of as hazardous waste.[4]
Protective Clothing A flame-retardant lab coat, fully buttoned, with tight-fitting cuffs.[6]Provides a barrier against incidental contact with skin on the arms and body. Long pants and closed-toe, chemical-resistant shoes are mandatory.[6][7]
Respiratory Protection Not required if all handling is performed within a certified and properly functioning chemical fume hood.[4]The primary engineering control for preventing respiratory irritation is the fume hood.[7] If engineering controls fail or for emergency spill response, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary.[4][5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the potential for error and exposure. The following protocol outlines the critical steps from preparation to disposal, ensuring a self-validating system of safety.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Gowning cluster_handling Phase 3: Active Handling cluster_cleanup Phase 4: Decontamination & Doffing cluster_disposal Phase 5: Disposal A Verify Fume Hood Functionality B Assemble All Materials & Glassware A->B C Prepare Waste Containers B->C D Don Lab Coat & Safety Goggles C->D E Don Gloves D->E F Conduct All Operations Inside Fume Hood E->F G Keep Container Tightly Closed When Not In Use F->G H Avoid Generating Dust G->H I Decontaminate Surfaces & Glassware H->I J Remove Gloves (Dispose as Halogenated Waste) I->J K Remove Goggles & Lab Coat J->K L Wash Hands Thoroughly K->L M Seal & Label Hazardous Waste L->M N Store in Designated Waste Area M->N

Caption: A logical workflow for the safe handling of this compound.

Spill and Disposal Management

Accidents, though preventable, must be planned for. Likewise, proper disposal is not merely a suggestion but a regulatory and ethical necessity.

Minor Spill Management
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Contain: If it is safe to do so, prevent the spread of the powder or solution.

  • PPE: Don the full PPE suite as described above, including respiratory protection if outside a fume hood.

  • Clean-up: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.[4] Carefully scoop the material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

As a brominated organic substance, this compound and any materials contaminated with it must be treated as hazardous waste.[7]

  • Waste Segregation: Do not mix with non-hazardous waste. This compound should be segregated into a "Halogenated Organic Waste" stream.[7] This is critical because halogenated compounds can produce harmful byproducts like hydrogen bromide during certain disposal processes, such as incineration, and require specialized facilities.[8]

  • Containerization: Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[4]

  • Regulatory Compliance: All waste must be disposed of through your institution's designated hazardous waste management program, in strict accordance with all local, state, and federal regulations.[2] Never pour this chemical or solutions containing it down the drain.[7]

References

  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. Benchchem.
  • 3,5-Dibromo-1-methylpyridin-2(1H)-one | C6H5Br2NO | CID 3614350. PubChem.
  • 3,5-DIBROMO-1-METHYL-1H-PYRIDIN-2-ONE (CAS No. 14529-54-5) SDS. Guidechem.
  • This compound. ChemBK.
  • 3,5-dibromo-1-methyl-1h-pyridin. Echemi.
  • Bromination Process For Disposal Of Spilled Hazardous M
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • SAFETY DATA SHEET - 4-Methylpyridine. Sigma-Aldrich.
  • Safe Handling & Disposal of Organic Substances. Science Ready.
  • Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine. Benchchem.
  • SAFETY DATA SHEET - 1,3-Dibromo-5,5-dimethylhydantoin. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-Bromo-4-methylpyridine. Avocado Research Chemicals.
  • Bromine w
  • SAFETY DATA SHEET - 3-Bromo-4-picoline. Fisher Scientific.
  • Personal Protective Equipment (PPE) Glove Comparison Chart. University of Tennessee Knoxville.
  • 3,5-Dibromopyridine Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-1-methylpyridin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-1-methylpyridin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.